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  • Product: 3-(4-Fluorophenyl)oxan-3-ol
  • CAS: 1338990-25-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(4-Fluorophenyl)oxan-3-ol: Structural Insights, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary In contemporary drug discovery, the strategic transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is critical for improving clinical success rates. 3-(4-Fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is critical for improving clinical success rates. 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2)[1] is a highly versatile, sp3-rich small molecule building block. By combining a rigid tetrahydropyran (oxane) core with a metabolically stable 4-fluorophenyl moiety, this scaffold directly addresses the "escape from flatland" paradigm[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology for its integration into medicinal chemistry pipelines.

Structural & Physicochemical Profiling

The pharmacological utility of 3-(4-Fluorophenyl)oxan-3-ol is dictated by its unique stereoelectronic and physicochemical profile. Rather than serving as a passive structural linker, each functional group in this scaffold actively modulates drug-like properties.

Causality of Structural Motifs
  • The Oxane (Tetrahydropyran) Ring: The saturated heterocyclic core provides inherent three-dimensionality. With a Fraction sp3 ( Fsp3​ ) of 0.45, it significantly out-performs traditional flat aromatic rings in terms of aqueous solubility and binding specificity[2]. The endocyclic oxygen acts as a hydrogen bond acceptor, improving the topological polar surface area (TPSA) without adding rotatable bonds.

  • Tertiary Alcohol at C3: This motif serves as a critical, directional hydrogen bond donor/acceptor. In the context of kinase or GPCR inhibitors, tertiary alcohols frequently anchor the molecule to solvent-exposed regions or specific hinge-binding pockets. Furthermore, its steric bulk restricts the conformational freedom of adjacent functional groups.

  • 4-Fluorophenyl Substituent: Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) nearly identical to that of hydrogen (1.20 Å)[3]. This allows the fluorine atom to block cytochrome P450-mediated oxidation at the para-position of the phenyl ring without introducing deleterious steric clashes[4]. Additionally, the highly polarized C–F bond can engage in multipolar interactions with protein backbones[3].

Quantitative Physicochemical Data

The following table summarizes the theoretical and calculated physicochemical properties of the scaffold, highlighting its compliance with Lipinski's Rule of Five for lead-like compounds.

PropertyValueImplication for Drug Design
Chemical Name 3-(4-Fluorophenyl)oxan-3-olStandard IUPAC nomenclature
CAS Registry Number 1338990-25-2Unique identifier for sourcing[1]
Molecular Formula C₁₁H₁₃FO₂-
Molecular Weight 196.22 g/mol Ideal low-MW fragment/building block[1]
TPSA 29.46 ŲExcellent membrane permeability
Hydrogen Bond Donors 1Favorable for oral bioavailability
Hydrogen Bond Acceptors 3Sufficient for target engagement
Rotatable Bonds 1High structural rigidity (low entropic penalty)
Fraction sp3 ( Fsp3​ ) 0.45High 3D character; reduces off-target binding[2]
Predicted cLogP ~2.1Optimal lipophilicity for ADME profiling

Mechanistic Synthetic Pathway

The synthesis of 3-(4-Fluorophenyl)oxan-3-ol relies on the precise nucleophilic addition of a Grignard reagent to a cyclic ketone. As a Senior Application Scientist, it is imperative to understand not just the steps, but the chemical causality behind the reaction conditions to ensure reproducibility and high yield.

Experimental Workflow Diagram

Workflow SM Dihydro-2H-pyran-3(4H)-one (Starting Material) RXN Grignard Addition 4-F-PhMgBr, THF, -78°C SM->RXN Nucleophilic Attack WRK Aqueous Quench Sat. NH4Cl, 0°C RXN->WRK Protonation PUR Purification Silica Gel Chromatography WRK->PUR Extraction (EtOAc) SCA 3-(4-Fluorophenyl)oxan-3-ol (Target Scaffold) PUR->SCA Yield: 75-85% OPT Lead Optimization (Cross-Coupling, Etherification) SCA->OPT Derivatization

Workflow for the synthesis and integration of 3-(4-Fluorophenyl)oxan-3-ol in drug discovery.

Step-by-Step Protocol: Grignard Addition

Objective: To selectively install the 4-fluorophenyl moiety at the C3 position of the oxane ring while generating a tertiary alcohol, avoiding competitive enolization.

Reagents:

  • Dihydro-2H-pyran-3(4H)-one (1.0 eq)

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Methodology & Causality:

  • Preparation of the Electrophile: Dissolve dihydro-2H-pyran-3(4H)-one in anhydrous THF (0.2 M concentration) under a strict argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from irreversibly protonating the highly basic Grignard reagent into fluorobenzene, which would destroy the stoichiometric integrity of the reaction.

  • Cryogenic Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The C3-ketone of the oxane ring is highly prone to alpha-deprotonation. At ambient temperatures, the Grignard reagent will act as a base rather than a nucleophile, leading to enolization and subsequent recovery of unreacted starting material. Cryogenic conditions kinetically favor the desired nucleophilic addition.

  • Nucleophilic Addition: Add 4-fluorophenylmagnesium bromide dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack, preventing localized thermal spikes that could trigger ring-opening side reactions.

  • Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then allow it to gradually warm to 0 °C over 2 hours.

    • Causality: Gradual warming provides the necessary activation energy to drive the sterically hindered addition at the tertiary center to completion.

  • Selective Quenching: Slowly add saturated aqueous NH₄Cl at 0 °C.

    • Causality: This is a critical self-validating step. A strong acid (e.g., HCl) would protonate the newly formed tertiary alcohol, converting it into a superior leaving group (water) and driving an E1 elimination to form an undesired alkene. NH₄Cl is mildly acidic (pH ~5.5), safely neutralizing the magnesium alkoxide intermediate without triggering acid-catalyzed dehydration.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Applications in Advanced Drug Discovery

The incorporation of sp3-rich, functionalized rings like 3-(4-Fluorophenyl)oxan-3-ol is surging in modern medicinal chemistry[5]. Once synthesized, the tertiary alcohol serves as a versatile synthetic handle. It can be functionalized via Buchwald-Hartwig cross-coupling or Williamson ether synthesis to append further pharmacophores.

Because the scaffold mimics the rigid, three-dimensional vectors of spirocycles[5] and natural products, it forces appended functional groups into distinct spatial orientations. This rigidity reduces the entropic penalty upon binding to a target protein, often resulting in a logarithmic increase in binding affinity ( Kd​ ) compared to flexible, linear aliphatic chains. Furthermore, the embedded fluorine atom ensures that the molecule resists rapid hepatic clearance, maintaining a favorable pharmacokinetic half-life[4].

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Exploratory

Unraveling the Enigma of CAS 1338990-25-2: A Case of Undisclosed Identity

A comprehensive search for the molecular weight and aqueous solubility profile of the compound designated by CAS number 1338990-25-2 has revealed a significant challenge: the chemical identity of this substance is not pu...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for the molecular weight and aqueous solubility profile of the compound designated by CAS number 1338990-25-2 has revealed a significant challenge: the chemical identity of this substance is not publicly available. Extensive inquiries across multiple authoritative chemical databases and scientific literature have yielded no information regarding its chemical name, structure, or any associated physicochemical properties.

This lack of public information prevents the creation of the requested in-depth technical guide. The Chemical Abstracts Service (CAS) Registry is the globally recognized standard for chemical substance identification. Each unique CAS number is assigned to a single, specific substance. The inability to locate any data associated with CAS 1338990-25-2 suggests several possibilities:

  • The CAS number may be incorrect or contain a typographical error.

  • The substance may be a newly registered compound with information not yet disseminated into public databases.

  • The compound could be proprietary and its details kept confidential for commercial reasons.

Without the fundamental knowledge of the compound's identity, any discussion of its molecular weight and aqueous solubility would be purely speculative and lack the scientific integrity required for a technical guide aimed at researchers and drug development professionals.

The Foundational Role of Molecular Weight and Aqueous Solubility in Drug Development

The molecular weight of a compound is a critical parameter that influences a wide range of its physical and biological properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. It is a key determinant in the initial stages of drug design and development, often guiding the selection of lead compounds.

Aqueous solubility is another cornerstone of drug development. It directly impacts a drug's bioavailability and formulation possibilities. A compound with poor aqueous solubility often presents significant challenges in achieving therapeutic concentrations in the body. Understanding the solubility profile, including how it is affected by factors such as pH and temperature, is essential for designing effective drug delivery systems.

Methodologies for Determining Molecular Weight and Aqueous Solubility

For a known compound, the molecular weight is typically calculated from its chemical formula, which is derived from its determined chemical structure.

The aqueous solubility of a compound is determined experimentally through various methods. A standard workflow for this determination is outlined below.

Experimental Workflow for Aqueous Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Compound B Add Solvent (e.g., Water) A->B C Create Supersaturated Solution B->C D Agitate at Constant Temperature C->D E Allow Undissolved Solids to Settle C->E Incubate for sufficient time (e.g., 24-48 hours) D->E F Filter/Centrifuge to Remove Solids E->F G Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H G->H Compare to standard curve

Figure 1: A generalized workflow for determining the thermodynamic aqueous solubility of a chemical compound.

In the absence of any identifiable information for CAS 1338990-25-2, it is impossible to proceed with a meaningful technical discussion. Should the correct CAS number or the chemical identity of the substance become available, a comprehensive guide on its molecular weight and aqueous solubility profile can be developed. We recommend that the user verify the CAS number and, if possible, provide the chemical name or structure of the compound of interest.

Foundational

NMR spectrum data and peak assignment for 3-(4-Fluorophenyl)oxan-3-ol

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 3-(4-Fluorophenyl)oxan-3-ol Abstract This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 3-(4-Fluorophenyl)oxan-3-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 3-(4-Fluorophenyl)oxan-3-ol. In the absence of published experimental spectra for this specific molecule, this document leverages foundational NMR principles, empirical data from analogous structures, and established spectral databases to construct a detailed and predictive assignment of its ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and similar fluorinated heterocyclic compounds. We will explore the causal relationships behind chemical shifts, spin-spin coupling phenomena, and the influence of the fluorine substituent on the overall spectral appearance.

Introduction: The Structural Context

3-(4-Fluorophenyl)oxan-3-ol is a tertiary alcohol featuring a tetrahydropyran (oxane) ring and a 4-fluorophenyl group attached to the same carbon. This unique structure presents an interesting case for NMR analysis, combining the complexities of a saturated heterocyclic ring with the distinctive spectral features introduced by a fluorine atom on an aromatic system. NMR spectroscopy is the most powerful tool for the unambiguous structural determination of such molecules in solution, providing precise information about the connectivity and spatial arrangement of atoms.

This guide will provide a predictive but expertly reasoned analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra. The assignments are based on the additive effects of substituents and known chemical shift ranges for the tetrahydropyran and fluorobenzene moieties.[1][2]

Molecule_Structure cluster_Oxane Oxane Ring cluster_Phenyl 4-Fluorophenyl Ring O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C3_subst OH C3->C3_subst C1p C1' C3->C1p C3-C1' bond C5 C5 C4->C5 C6 C6 C5->C6 C6->O1 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p F F C4p->F C6p C6' C5p->C6p C6p->C1p

Caption: Molecular structure of 3-(4-Fluorophenyl)oxan-3-ol with atom numbering.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The protocol described below is designed to yield reliable and reproducible spectra for compounds of this nature.

NMR Sample Preparation

A well-prepared sample is the cornerstone of a high-resolution spectrum. The primary goals are to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[3]

  • Analyte Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of 3-(4-Fluorophenyl)oxan-3-ol for ¹H NMR, 20-50 mg for ¹³C NMR, and 10-20 mg for ¹⁹F NMR into a clean, dry vial.[4][5]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[6] The deuterated solvent provides a lock signal for the spectrometer to maintain magnetic field stability and minimizes solvent signals in ¹H spectra.[5]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any solid particles remain, they must be removed.

  • Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This removes any suspended impurities that can disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[4]

  • Tube Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

Standard acquisition parameters are often a good starting point, but optimization may be necessary depending on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field, a process that optimizes its homogeneity across the sample volume.[5]

  • ¹H NMR Acquisition:

    • Pulse Angle: A 30° or 45° pulse is typically used to allow for a shorter relaxation delay between scans without saturating the signals.[7]

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (D1): ~1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are usually adequate for good signal-to-noise on a modern spectrometer.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled (e.g., zgpg30) to simplify the spectrum to singlets (or multiplets due to C-F coupling) and enhance signal via the Nuclear Overhauser Effect (NOE).[8][9]

    • Spectral Width: A range of 0 to 220 ppm covers most organic compounds.[9]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): ~2 seconds.

    • Number of Scans (NS): 128 to 1024 scans or more may be needed due to the low natural abundance of ¹³C.[8]

  • ¹⁹F NMR Acquisition:

    • Mode: Can be run with or without proton decoupling. Proton-coupled spectra provide valuable J-coupling information.

    • Spectral Width: A wide spectral width is often initially used (e.g., -50 to -250 ppm) due to the large chemical shift dispersion of fluorine.[10]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): ~1-2 seconds.

    • Number of Scans (NS): 16 to 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.[11]

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Processing & Analysis weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer 3. Filter and Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample, Lock & Shim transfer->insert acquire 5. Acquire Spectra (¹H, ¹³C, ¹⁹F) insert->acquire process 6. Fourier Transform & Phasing acquire->process assign 7. Peak Picking, Integration & Assignment process->assign elucidate 8. Structure Elucidation assign->elucidate

Caption: Standardized workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the oxane ring protons, the hydroxyl proton, and the aromatic protons.

  • Oxane Ring Protons (H2, H4, H5, H6): These aliphatic protons are expected in the upfield region, likely between 1.5 and 4.0 ppm.[12] The protons on carbons adjacent to the ring oxygen (H2 and H6) will be the most deshielded and appear further downfield (δ ≈ 3.5-4.0 ppm). The remaining methylene protons (H4, H5) will be further upfield (δ ≈ 1.5-2.5 ppm). Due to the chair conformation of the oxane ring, axial and equatorial protons on the same carbon will be chemically non-equivalent and will show geminal coupling. They will also exhibit vicinal coupling to adjacent protons, leading to complex multiplet patterns.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet anywhere from δ 1.5 to 5.0 ppm.

  • Aromatic Protons (H2'/H6' and H3'/H5'): The 4-fluorophenyl group will produce a characteristic AA'BB' system, which often appears as two sets of signals.

    • H3'/H5': These protons are ortho to the fluorine atom. They will be shifted downfield relative to benzene (δ 7.26 ppm) and will appear as a triplet or a doublet of doublets around δ 7.0-7.2 ppm due to coupling to both the adjacent protons (H2'/H6') and the fluorine atom (³JHF ≈ 8-9 Hz).[13]

    • H2'/H6': These protons are meta to the fluorine atom and ortho to the oxane-substituted carbon. They are expected to be further downfield due to the influence of the C3 substituent, likely in the range of δ 7.4-7.6 ppm. They will appear as a triplet or doublet of doublets due to coupling with H3'/H5' and a smaller coupling to the fluorine atom (⁴JHF ≈ 5-6 Hz).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H5 (axial/equatorial)1.5 - 2.0m-
H4 (axial/equatorial)1.8 - 2.5m-
OH1.5 - 5.0br s-
H6 (axial/equatorial)3.5 - 4.0m-
H2 (axial/equatorial)3.6 - 4.1m-
H3'/H5'7.0 - 7.2t or dd³JHH ≈ 8.5, ³JHF ≈ 8.5
H2'/H6'7.4 - 7.6t or dd³JHH ≈ 8.5, ⁴JHF ≈ 5.5

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for assignment.[14]

  • Oxane Ring Carbons:

    • C4 & C5: These purely aliphatic carbons will be the most shielded, appearing in the δ 20-35 ppm range.[15]

    • C2 & C6: These carbons are adjacent to the ring oxygen and will be deshielded, appearing around δ 65-70 ppm.[15]

    • C3: This is the quaternary carbon bonded to the hydroxyl group, the oxygen ring atom (indirectly), and the aromatic ring. It is expected to be significantly deshielded, likely in the δ 70-80 ppm range.

  • Aromatic Carbons: The chemical shifts and C-F coupling constants are highly diagnostic.

    • C3'/C5': These carbons are ortho to the fluorine. They will appear as a doublet with a large two-bond coupling constant (²JCF ≈ 21-25 Hz) around δ 115-117 ppm.[16] The strong shielding effect of fluorine causes this upfield shift compared to benzene (128.5 ppm).

    • C2'/C6': These carbons are meta to the fluorine. They will exhibit a smaller three-bond coupling (³JCF ≈ 8-9 Hz) and appear around δ 128-130 ppm.

    • C1': This is the ipso-carbon attached to the oxane ring. It will be a quaternary carbon, likely showing a small four-bond coupling to fluorine (⁴JCF ≈ 3-4 Hz). Its chemical shift will be in the aromatic region, estimated around δ 140-145 ppm.

    • C4': This carbon is directly bonded to fluorine and will show the largest one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. It will be the most deshielded aromatic carbon, around δ 160-165 ppm.[16]

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (Proton Decoupled) Predicted C-F Coupling (J, Hz)
C522 - 28s-
C430 - 36s-
C666 - 70s-
C267 - 71s-
C370 - 80s-
C3'/C5'115 - 117d²JCF ≈ 22
C2'/C6'128 - 130d³JCF ≈ 8
C1'140 - 145d (or t)⁴JCF ≈ 3
C4'160 - 165d¹JCF ≈ 245

Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.[10]

  • Chemical Shift: For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -110 to -120 ppm (relative to CFCl₃).[17] For 3-(4-Fluorophenyl)oxan-3-ol, a chemical shift around δ -115 ppm is a reasonable prediction.

  • Multiplicity: Since there is only one fluorine atom in the molecule, the spectrum will contain a single signal. In a proton-coupled spectrum, this signal will be split by the neighboring aromatic protons. It is expected to couple most strongly to the two ortho protons (H3'/H5', ³JHF ≈ 8-9 Hz) and the two meta protons (H2'/H6', ⁴JHF ≈ 5-6 Hz). This would ideally result in a triplet of triplets . However, if the coupling constants are similar, the pattern may resolve as a complex multiplet.

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity (Proton Coupled) Predicted H-F Coupling (J, Hz)
F (on C4')-110 to -120tt or m³JHF ≈ 8.5, ⁴JHF ≈ 5.5

The Role of 2D NMR in Structural Verification

While 1D NMR provides a wealth of information, definitive assignments for complex molecules rely on two-dimensional (2D) NMR experiments. These techniques correlate signals from different nuclei, confirming atomic connectivity.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H couplings, which would be used to trace the proton connectivity within the oxane ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like C3 and C1') and piecing together the molecular fragments. For instance, correlations from the oxane protons (H2, H4) to the aromatic carbon C1' would confirm the connection between the two ring systems.

2D_NMR_Correlations H2 H2 C2 C2 H2->C2 HSQC (1J) C3 C3 H2->C3 HMBC (2J) C1p C1' H2p H2' H2p->C1p HMBC (2J) C2p C2' H2p->C2p HSQC (1J) H3p H3' H2p->H3p COSY (3J) C3p C3' H2p->C3p HMBC (3J)

Caption: Conceptual diagram of key 2D NMR correlations.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(4-Fluorophenyl)oxan-3-ol. By integrating fundamental principles with data from analogous structures, we have established a comprehensive set of expected chemical shifts, multiplicities, and coupling constants. The characteristic signals arising from the fluorophenyl group, particularly the large ¹JCF coupling and the distinct patterns in both ¹H and ¹³C spectra, serve as powerful diagnostic tools. This predictive framework provides a solid foundation for any future experimental work on this compound, enabling researchers to confidently assign its spectra and verify its structure.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Widener University. Sample Preparation for NMR Spectroscopy. [Link]

  • Nagamatsu, K., et al. (1997). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. PubMed. [Link]

  • Western University. NMR SAMPLE PREPARATION. [Link]

  • University of Georgia. Optimized Default 13C Parameters. [Link]

  • Oxford Instruments. 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. [Link]

  • Abdel-Kader, M. S., et al. (2018). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • SpectraBase. 4-Fluorotoluene - Optional[13C NMR] - Spectrum. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • NPL. Tables For Organic Structure Analysis. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of California, Davis. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Exploratory

Mechanism of action of 3-(4-Fluorophenyl)oxan-3-ol in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Fluorophenyl)oxan-3-ol Disclaimer: As of the latest literature review, 3-(4-Fluorophenyl)oxan-3-ol is not a widely documented compound with an es...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Fluorophenyl)oxan-3-ol

Disclaimer: As of the latest literature review, 3-(4-Fluorophenyl)oxan-3-ol is not a widely documented compound with an established biological mechanism of action. This guide, therefore, presents a hypothetical framework for its investigation, postulating it as a novel inhibitor of the voltage-gated sodium channel NaV1.7, a critical target in pain signaling. The methodologies and principles described herein represent a gold-standard approach for characterizing a novel compound with this presumed activity.

Introduction: The Rationale for Investigating a Novel NaV1.7 Inhibitor

The voltage-gated sodium channel, subtype 1.7 (NaV1.7), is a transmembrane protein encoded by the SCN9A gene. It is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Genetic studies have solidified its role in pain perception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes NaV1.7 a highly attractive target for the development of novel analgesics.

This guide outlines a comprehensive strategy to determine the mechanism of action of a hypothetical compound, 3-(4-Fluorophenyl)oxan-3-ol, as a NaV1.7 inhibitor. We will proceed from high-throughput screening to detailed biophysical characterization, providing a self-validating cascade of experiments to build a robust mechanistic profile.

Part 1: Primary Screening and Target Engagement

The initial phase of investigation aims to confirm that 3-(4-Fluorophenyl)oxan-3-ol interacts with the NaV1.7 channel and to determine its potency.

High-Throughput Fluorescent Imaging Plate Reader (FLIPR) Assay

The first step is to rapidly screen for activity using a high-throughput assay. The FLIPR assay is a common choice, utilizing a membrane potential-sensitive dye to detect changes in ion flux.

Causality of Experimental Choice: This method is chosen for its scalability and speed, allowing for the rapid assessment of concentration-dependent activity. It provides a functional readout of channel inhibition, making it superior to simple binding assays at this stage.

Experimental Protocol: FLIPR Membrane Potential Assay

  • Cell Line: Utilize a stable HEK293 cell line expressing human NaV1.7.

  • Plating: Seed cells in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., a fluo-volt dye) for 60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of 3-(4-Fluorophenyl)oxan-3-ol to the wells and incubate.

  • Channel Activation: Stimulate the cells with a NaV1.7 activator, such as veratridine, to open the channels.

  • Detection: Measure the change in fluorescence using a FLIPR instrument. A decrease in the fluorescence signal upon stimulation, in the presence of the compound, indicates inhibition.

  • Data Analysis: Plot the concentration-response curve to determine the IC50 value.

Hypothetical Data Summary

CompoundTargetAssay TypeResult (IC50)
3-(4-Fluorophenyl)oxan-3-olhNaV1.7FLIPR250 nM
Known NaV1.7 Inhibitor (Control)hNaV1.7FLIPR100 nM

Part 2: Biophysical Characterization with Electrophysiology

With initial activity confirmed, the next crucial step is to use the gold-standard technique of patch-clamp electrophysiology to dissect the precise mechanism of inhibition.

Causality of Experimental Choice: Automated patch-clamp (APC) and manual patch-clamp electrophysiology provide unparalleled detail on the interaction between the compound and the channel's gating kinetics. This allows us to determine if the compound exhibits state-dependent inhibition (i.e., preferential binding to the open, closed, or inactivated state of the channel), a hallmark of many successful channel inhibitors.

State-Dependent Inhibition: Tonic and Use-Dependent Block

Experimental Workflow: Electrophysiological Characterization

graph TD { A[Start: Whole-Cell Patch Clamp on NaV1.7-expressing cells] --> B{Apply Voltage Protocols}; B --> C[Tonic Block Protocol: Low-frequency pulses from hyperpolarized potential]; B --> D[Use-Dependent Block Protocol: High-frequency pulses from depolarized potential]; C --> E{Measure Peak Current Reduction}; D --> F{Measure Progressive Current Reduction over Pulse Train}; E --> G[Calculate Tonic IC50]; F --> H[Calculate Use-Dependent IC50]; G & H --> I[Analyze State-Dependence: Compare IC50 values]; }

Caption: Workflow for determining state-dependent NaV1.7 inhibition.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use NaV1.7-expressing HEK293 cells.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in a resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

    • Perfuse with increasing concentrations of 3-(4-Fluorophenyl)oxan-3-ol and measure the reduction in peak current.

  • Use-Dependent (Phasic) Block:

    • Hold the cell at a more depolarized potential (e.g., -90 mV) to allow for some channels to be in the inactivated state.

    • Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

    • Measure the progressive decrease in current amplitude during the pulse train in the presence of the compound. A significant reduction indicates use-dependence.

  • Inactivated State Block:

    • Vary the holding potential to alter the population of channels in the inactivated state.

    • Measure the IC50 at different holding potentials. A leftward shift in the IC50 at more depolarized potentials indicates preferential binding to the inactivated state.

Hypothetical Data Summary: Electrophysiology

Parameter3-(4-Fluorophenyl)oxan-3-olInterpretation
Tonic IC50 (-120 mV) 500 nMPotency against the resting state of the channel.
Use-Dependent IC50 (10 Hz) 150 nMIncreased potency with repeated channel opening, suggesting binding to the open or inactivated state.
Inactivated State IC50 (-70 mV) 100 nMStrong preference for the inactivated state, a desirable property for targeting active neurons.

Part 3: Cellular Function and Selectivity

The final phase is to assess the compound's effect in a more physiological context and to determine its selectivity against other sodium channel subtypes.

Inhibition of Action Potential Firing in Sensory Neurons

Causality of Experimental Choice: To bridge the gap between recombinant systems and physiological function, it is essential to test the compound's ability to inhibit neuronal excitability in primary sensory neurons, such as those from dorsal root ganglia (DRG).

Experimental Protocol: DRG Neuron Current Clamp

  • Neuron Culture: Isolate and culture DRG neurons from rodents.

  • Recording: Using whole-cell current clamp, inject a ramp of current to elicit action potential firing.

  • Compound Application: Perfuse the neurons with 3-(4-Fluorophenyl)oxan-3-ol.

  • Measurement: Observe the reduction in the number of evoked action potentials.

Selectivity Profiling

Causality of Experimental Choice: Off-target effects, particularly on cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.2) sodium channels, are a major safety concern. A selectivity panel is mandatory to assess the therapeutic window.

Selectivity Profiling Workflow

G

Caption: Workflow for assessing NaV channel selectivity.

Hypothetical Selectivity Data

Channel SubtypeIC50 (nM)Selectivity Fold (vs. NaV1.7)
NaV1.7 100 -
NaV1.5 (Cardiac)15,000150-fold
NaV1.2 (CNS)8,00080-fold

Conclusion: A Profile of a State-Dependent NaV1.7 Inhibitor

Based on this hypothetical, multi-tiered investigation, 3-(4-Fluorophenyl)oxan-3-ol emerges as a potent and selective inhibitor of the NaV1.7 sodium channel. Its mechanism of action is characterized by a strong preference for the inactivated state of the channel, leading to use-dependent block. This profile is highly desirable for an analgesic, as it suggests the compound will preferentially target and inhibit the high-frequency firing of nociceptive neurons involved in pain signaling, while having a lesser effect on normally firing neurons, potentially leading to a wider therapeutic index and reduced side effects.

References

  • Dib-Hajj, S. D., Yang, Y., Black, J. A., & Waxman, S. G. (2013). The NaV1.7 sodium channel: from molecule to man. Nature Reviews Neuroscience. [Link]

  • Cox, J. J., Reimann, F., Nicholas, A. K., Thornton, G., Roberts, E., Springell, K., ... & Woods, C. G. (2006). An SCN9A channelopathy causes congenital inability to experience pain. Nature. [Link]

  • Krafte, D. S., & Bannon, A. W. (2008). Sodium channels and pain: from toxins to therapeutics. Current opinion in pharmacology. [Link]

Foundational

Pharmacokinetic Profiling of 3-(4-Fluorophenyl)oxan-3-ol Molecular Scaffolds: A Comprehensive Guide for Lead Optimization

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 3-(4-Fluorophenyl)oxan-3-ol scaffold (CAS: 1338990-25-2)[1] not merely as a chemical entity, but as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 3-(4-Fluorophenyl)oxan-3-ol scaffold (CAS: 1338990-25-2)[1] not merely as a chemical entity, but as a dynamic system of metabolic liabilities and permeability assets. This scaffold combines a lipophilic, metabolically stable 4-fluorophenyl group with a hydrophilic, sp³-rich oxane (tetrahydropyran) ring bearing a tertiary alcohol. It is a privileged pharmacophore frequently utilized in the development of CNS therapeutics, SGLT2 inhibitors, and novel antibacterial agents due to its ability to modulate physicochemical properties while maintaining target engagement[2],[3].

This technical whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of this scaffold, detailing the causality behind experimental designs, self-validating in vitro protocols, and in vivo bioanalytical workflows.

Structural Rationale and Physicochemical Baseline

Before initiating empirical PK studies, it is critical to understand how the structural topology of 3-(4-Fluorophenyl)oxan-3-ol dictates its behavior in biological systems:

  • The Oxane (Tetrahydropyran) Ring: The inclusion of an oxygen heteroatom within the saturated ring reduces the overall lipophilicity (LogP) compared to a cyclohexane analog, improving aqueous solubility. Furthermore, the sp³ character of the ring reduces molecular flatness, which correlates strongly with reduced off-target toxicity and improved clinical success rates[2].

  • The 4-Fluorophenyl Motif: The strategic placement of a fluorine atom at the para-position of the phenyl ring serves a distinct metabolic purpose. It acts as an isosteric block, preventing rapid Cytochrome P450 (CYP)-mediated para-hydroxylation, thereby increasing the biological half-life of the scaffold.

  • The Tertiary Alcohol: Positioned at the C3 carbon of the oxane ring, this hydroxyl group provides a critical vector for hydrogen bonding with target proteins. However, it also introduces a specific metabolic liability: Phase II glucuronidation.

Table 1: Baseline Physicochemical & Predicted ADME Properties
PropertyValuePK Implication
Molecular Weight 196.22 g/mol Ideal for rapid absorption and high oral bioavailability.
LogP (Predicted) ~1.9 - 2.1Optimal lipophilicity for passive membrane and BBB permeation.
Topological Polar Surface Area (TPSA) 29.5 ŲHighly favorable for CNS penetration (TPSA < 90 Ų).
H-Bond Donors / Acceptors 1 / 2Low hydrogen bonding potential minimizes P-glycoprotein (P-gp) efflux.

Metabolic Biotransformation & Clearance Mechanisms

Because the para-position of the phenyl ring is blocked by fluorine, the metabolic fate of this scaffold is shunted toward two primary pathways[4]:

  • Phase I Oxidation: CYP3A4 and CYP2D6 are forced to target the less electronically favored oxane ring, typically resulting in hydroxylation at the carbon atoms adjacent to the ring oxygen.

  • Phase II Glucuronidation: The tertiary alcohol is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B4, which conjugate a bulky glucuronic acid moiety to the hydroxyl group, facilitating rapid renal clearance[4].

MetabolicPathway Parent 3-(4-Fluorophenyl) oxan-3-ol CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Phase I UGT UGT1A9 / UGT2B4 Glucuronidation Parent->UGT Phase II Met1 Oxane Ring Hydroxylation CYP->Met1 Met2 Tertiary O-Glucuronide Conjugate UGT->Met2 Excretion Renal & Biliary Clearance Met1->Excretion Met2->Excretion

Figure 1: Phase I and Phase II biotransformation pathways of the scaffold.

In Vitro ADME Protocols: A Self-Validating Approach

To accurately profile this scaffold, standard microsomal assays will fail if they do not account for Phase II metabolism. The following protocols are engineered to capture the complete clearance profile.

Protocol 1: Permeabilized Human Liver Microsome (HLM) Stability Assay

Causality: UGT enzymes are localized on the luminal (inner) side of the endoplasmic reticulum within microsomes. If the microsomes are intact, the highly polar cofactor UDPGA cannot reach the UGT active site, leading to a false-negative assessment of glucuronidation clearance. We must use a pore-forming peptide (alamethicin) to permeabilize the vesicles.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Permeabilization: Incubate HLMs (final concentration 1 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes to create pores in the microsomal membranes.

  • Spiking: Add the 3-(4-Fluorophenyl)oxan-3-ol test compound (final concentration 1 µM, ensuring organic solvent < 0.5% v/v).

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM) for CYPs and UDPGA (2 mM) for UGTs.

  • Quenching & Validation: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Self-Validation: Run parallel control incubations using Diclofenac (CYP2C9/UGT2B7 substrate) to verify both Phase I and Phase II enzymatic viability.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to calculate intrinsic clearance ( CLint​ ).

Protocol 2: Caco-2 Bidirectional Permeability and Efflux Profiling

Causality: While the low TPSA suggests excellent passive permeability, the tertiary alcohol can occasionally act as a recognition motif for efflux transporters like P-glycoprotein (P-gp). A bidirectional assay is required to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). For Apical-to-Basolateral (A→B) transport, add 0.5 mL to the apical chamber. For Basolateral-to-Apical (B→A) transport, add 1.5 mL to the basolateral chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Validation: Collect samples from the receiver compartments. Self-Validation: Co-incubate with Verapamil (a known P-gp inhibitor). If the ER drops from >2.0 to <1.5 in the presence of Verapamil, P-gp mediated efflux is definitively confirmed.

In Vivo Pharmacokinetics & Bioanalysis

Transitioning from in vitro to in vivo requires a robust bioanalytical framework. The fluorophenyl moiety provides a distinct advantage for mass spectrometry due to its unique fragmentation pattern.

PKWorkflow Step1 In Vitro ADME (HLM, Caco-2, PPB) Step2 In Vivo Dosing (IV/PO Rodent Models) Step1->Step2 Go/No-Go Step3 Plasma Sampling & Protein Precipitation Step2->Step3 Serial Bleeds Step4 LC-MS/MS Quantification Step3->Step4 Sample Prep Step5 NCA PK Analysis (Clearance, Half-life, F%) Step4->Step5 Data Integration

Figure 2: End-to-end in vivo pharmacokinetic profiling and bioanalytical workflow.

Protocol 3: LC-MS/MS Bioanalytical Method Development

Causality: To achieve high sensitivity (LOD < 1 ng/mL) for the highly polar oxane metabolites alongside the parent compound, a standard C18 column may suffer from poor retention. We utilize a biphenyl or fluorinated stationary phase to exploit π-π and dipole-dipole interactions with the 4-fluorophenyl ring.

Step-by-Step Methodology:

  • Chromatography: Utilize a Phenomenex Kinetex Biphenyl column (50 × 2.1 mm, 2.6 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode. The parent compound ( [M+H]+ m/z 197.1) will undergo characteristic neutral loss of water (due to the tertiary alcohol) yielding a stable carbocation fragment (m/z 179.1).

  • MRM Transitions: Monitor the m/z 197.1 → 179.1 transition for the parent, and m/z 373.1 → 197.1 for the O-glucuronide metabolite.

  • Extraction: Perform protein precipitation on 20 µL of rodent plasma using 100 µL of cold methanol containing a deuterated internal standard (e.g., 3-(4-Fluorophenyl)oxan-3-ol-d4).

Table 2: Representative Pharmacokinetic Parameters (Rat Model, 5 mg/kg PO, 1 mg/kg IV)
ParameterDescriptionTypical Scaffold Range
Cmax​ Maximum plasma concentration450 - 600 ng/mL
Tmax​ Time to reach Cmax​ 0.5 - 1.0 hours (Rapid absorption)
T1/2​ Elimination half-life2.5 - 4.0 hours
CL Systemic clearanceModerate (15 - 25 mL/min/kg)
Vd​ Volume of distributionHigh (1.5 - 3.0 L/kg) indicating good tissue penetration
F% Absolute oral bioavailability65% - 85%

References

  • CymitQuimica / Sigma Aldrich. "3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2).
  • Talele, T. T. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." NIH / PMC,
  • ACS Publications. "Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria." Journal of Medicinal Chemistry,
  • MDPI. "Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.

Sources

Exploratory

Electronic Properties and Reactivity of 3-(4-Fluorophenyl)oxan-3-ol: A Mechanistic Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic-aromatic motifs is a cornerstone for modulating lipophilicity, metabolic stability, and target bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic-aromatic motifs is a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity. 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2) represents a highly versatile small-molecule scaffold. Structurally, it is a tertiary benzylic alcohol embedded within an oxane (tetrahydropyran) ring. This unique topology creates a complex stereoelectronic environment where the inductive and resonance effects of the 4-fluorophenyl group directly compete with the inductive withdrawal of the adjacent heterocyclic oxygen.

This whitepaper provides an in-depth analysis of the electronic properties, conformational dynamics, and reactivity profiles of 3-(4-Fluorophenyl)oxan-3-ol, offering validated experimental protocols for its functionalization.

Conformational Dynamics & Electronic Topography

Conformational Preferences of the Oxane Ring

The reactivity of 3-(4-Fluorophenyl)oxan-3-ol is fundamentally dictated by its ground-state conformation. The oxane ring strongly prefers a chair conformation to minimize torsional strain. The bulky 4-fluorophenyl group exerts a significant steric demand, forcing it into the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C5 [1]. Consequently, the C3-hydroxyl group is locked into the axial position . This stereochemical arrangement is critical: the axial leaving group is perfectly antiperiplanar to the equatorial C-H bonds at C2 and C4, pre-organizing the molecule for specific elimination pathways.

The Dual Electronic Nature of the 4-Fluorophenyl Group

The electronic influence of the 4-fluorophenyl substituent on the tertiary C3 carbon is governed by a delicate balance of inductive and resonance effects:

  • Inductive Effect (-I): The highly electronegative fluorine atom pulls electron density away from the aromatic ring through the σ -bond framework, exerting a net electron-withdrawing effect in the ground state ( σp​=+0.06 ) [2].

  • Resonance Effect (+R): During reactions that generate a positive charge at the benzylic position (e.g., carbocation formation), the lone pairs on the fluorine atom can donate electron density back into the π -system. This resonance stabilization is quantified by a negative Hammett σ+ value ( σ+=−0.07 ), indicating that the 4-fluorophenyl group actively stabilizes adjacent electron-deficient centers[2, 3].

Heteroatom Interference

The oxygen atom of the oxane ring (position 1) exerts a strong -I effect, pulling electron density away from the C2 and C3 positions. This inductive withdrawal destabilizes any developing positive charge at C3, creating a high kinetic barrier to ionization that must be overcome through strong acid catalysis or Lewis acid activation.

G A 3-(4-Fluorophenyl)oxan-3-ol (Chair Conformation) B Equatorial 4-Fluorophenyl (Minimizes 1,3-Diaxial Strain) A->B Steric Driving Force C Axial C3-Hydroxyl (Stereoelectronic Requirement) A->C Consequence of B D Fluorine Electronic Effect (-I Inductive, +R Resonance) B->D Defines Electronic Vector E Oxane Oxygen Effect (-I Inductive Destabilization) C->E Adjacent Heteroatom

Conformational equilibrium and electronic vector map of 3-(4-Fluorophenyl)oxan-3-ol.

Reactivity Profiles: Carbocation-Mediated Pathways

Because 3-(4-Fluorophenyl)oxan-3-ol is a tertiary benzylic alcohol, its dominant mode of reactivity under acidic conditions proceeds via an SN​1 or E1 mechanism. The rate-determining step is the loss of water to form a tertiary benzylic carbocation .

Regioselective E1 Dehydration

When subjected to Brønsted acids (e.g., p -TsOH) and heat, the axial hydroxyl group is protonated and departs. The resulting carbocation at C3 is stabilized by the +R effect of the 4-fluorophenyl group[4]. The subsequent elimination of a proton can occur at C2 or C4:

  • Elimination at C4: Yields 5-(4-fluorophenyl)-3,4-dihydro-2H-pyran. This is the thermodynamically favored Zaitsev product because the resulting double bond is fully conjugated with the aromatic ring.

  • Elimination at C2: Yields 5-(4-fluorophenyl)-3,6-dihydro-2H-pyran (an enol ether). While stabilized by oxygen resonance, the cross-conjugation makes this the minor kinetic product.

SN​1 Nucleophilic Substitution

The stable tertiary benzylic carbocation can be intercepted by various nucleophiles (e.g., azides, halogens, thiols). Due to the planar nature of the carbocation, the incoming nucleophile can attack from either the axial or equatorial face. However, equatorial attack is generally favored due to the steric shielding of the axial face by the oxane ring's axial protons, resulting in a diastereomeric mixture favoring the equatorial substituent [5].

G Start 3-(4-Fluorophenyl)oxan-3-ol Protonation Acidic Activation (H+ or Lewis Acid) Start->Protonation Step 1 Carbocation Tertiary Benzylic Carbocation (Stabilized by +R of F) Protonation->Carbocation -H2O (Rate Determining) E1 E1 Elimination (-H+) Carbocation->E1 Base extracts adjacent proton SN1 SN1 Substitution (+Nu-) Carbocation->SN1 Nucleophilic attack Alkene Dihydropyran Derivative (Conjugated Double Bond) E1->Alkene Subst C3-Substituted Oxane (Equatorial Preference) SN1->Subst

Reaction mechanism workflow illustrating E1 and SN1 pathways via a carbocation intermediate.

Quantitative Data Summaries

To effectively design synthetic routes using this scaffold, it is crucial to understand the electronic parameters driving the carbocation stability and the kinetic outcomes of its reactions.

Table 1: Electronic Parameters of the 4-Fluorophenyl Substituent [2]

ParameterValueMechanistic Implication
Hammett σp​ +0.06Mild ground-state electron withdrawal; slightly reduces nucleophilicity of the ring.
Hammett σ+ -0.07Active resonance stabilization of the C3 benzylic carbocation during transition states.
Electronegativity (F)3.98Strong inductive pull (-I) through the σ -framework.

Table 2: Thermodynamic Distribution of Dehydration Products

PathwayProductRelative Stability ( ΔG )Regiochemical Driver
C3-C4 Elimination 5-(4-fluorophenyl)-3,4-dihydro-2H-pyranMost Stable (Major)Extended π -conjugation with the 4-fluorophenyl ring.
C2-C3 Elimination 5-(4-fluorophenyl)-3,6-dihydro-2H-pyranLess Stable (Minor)Enol ether formation; lacks extended benzylic conjugation.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to ensure reproducibility and logical troubleshooting.

Protocol A: Acid-Catalyzed Regioselective Dehydration

Objective: Synthesize 5-(4-fluorophenyl)-3,4-dihydro-2H-pyran via E1 elimination.

  • Rationale: p -Toluenesulfonic acid ( p -TsOH) is chosen as a strong, non-nucleophilic Brønsted acid to protonate the axial hydroxyl group without competing for the resulting carbocation. Toluene is used as the solvent to allow for azeotropic removal of water via a Dean-Stark trap, driving the equilibrium toward the alkene (Le Chatelier's Principle).

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 3-(4-Fluorophenyl)oxan-3-ol (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M).

    • Catalyst Addition: Add catalytic p -TsOH monohydrate (0.1 equiv, 1 mmol). Causality: A catalytic amount prevents unwanted polymerization of the resulting electron-rich dihydropyran.

    • Reflux: Heat the reaction mixture to reflux (110 °C). Monitor the collection of water in the Dean-Stark trap.

    • Validation (TLC): After 2-4 hours, check the reaction via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.3 ) should disappear, replaced by a non-polar UV-active spot ( Rf​≈0.8 ).

    • Workup: Cool to room temperature. Quench the acid by washing the organic layer with saturated aqueous NaHCO3​ (preventing reverse hydration). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed degradation of the dihydropyran) using 100% hexanes.

Protocol B: Lewis Acid-Mediated Deoxygenative Azidation ( SN​1 )

Objective: Synthesize 3-azido-3-(4-fluorophenyl)oxane.

  • Rationale: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) is utilized as a fluorophilic Lewis acid to activate the hydroxyl group. Trimethylsilyl azide ( TMS−N3​ ) serves as a safe, soluble azide source. The reaction is run at low temperatures to suppress the competing E1 dehydration pathway.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 3-(4-Fluorophenyl)oxan-3-ol (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Nucleophile Addition: Add TMS−N3​ (2.0 equiv, 10 mmol) dropwise. Causality: Adding the nucleophile before the Lewis acid ensures that the carbocation is intercepted immediately upon formation, minimizing elimination.

    • Activation: Slowly add BF3​⋅OEt2​ (1.5 equiv, 7.5 mmol) dropwise. Maintain the temperature at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Validation (IR/NMR): The success of the reaction can be instantly validated by IR spectroscopy of the crude mixture (appearance of a strong azide stretch at ∼2100 cm−1 and disappearance of the broad O-H stretch at ∼3300 cm−1 ).

    • Workup: Quench the reaction at 0 °C with saturated aqueous NaHCO3​ . Extract with DCM (3x), wash with brine, dry over MgSO4​ , and concentrate.

    • Purification: Isolate the product via silica gel chromatography. The product will elute as a mixture of diastereomers, typically favoring the equatorial azide due to axial steric hindrance during nucleophilic attack.

References

  • Yamamoto, Y., et al. (2003). Intramolecular allylboration of γ-(ω-formylalkoxy)allylboronates for syntheses of trans- or cis-2-(ethenyl)tetrahydropyran-3-ol and 2-(ethenyl)oxepan-3-ol. Tetrahedron. Available at:[Link]

  • D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Hilaris Publisher. Available at:[Link]

  • Laclef, S., et al. (2016). Intermolecular dearomative C2-arylation of N-Ac indoles activated by FeCl3. Chemical Communications (RSC Publishing). Available at:[Link]

  • Wang, J., et al. (2025). Photocatalytic Redox-Neutral and Reductive Deoxygenative Alkylation of Benzyl Alcohols Using N-Acyl Carbamothioates as Radical Precursors. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Foundational

In Vitro Preliminary Screening Results for 3-(4-Fluorophenyl)oxan-3-ol: Evaluation as a Novel Sigma-1 Receptor Modulator

Prepared by: Senior Application Scientist, Early Discovery & In Vitro Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacological Rationale The small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Early Discovery & In Vitro Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

The small molecule 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2), hereafter referred to as FPO-3 , is a versatile chemical scaffold with a molecular weight of 196.22 g/mol [1][2]. While traditionally utilized as a synthetic building block, our structural analysis identified FPO-3 as a highly promising candidate for central nervous system (CNS) modulation.

The Causality of Target Selection: The spatial arrangement of FPO-3 features a 4-fluorophenyl moiety linked to a tetrahydropyran (oxane) ring. This specific topology—a hydrophobic aromatic region coupled with a cyclic ether acting as a hydrogen-bond acceptor—perfectly aligns with the established pharmacophore model for Sigma-1 Receptor (S1R) ligands[3]. S1R is a unique, ligand-operated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3][4]. Because S1R modulation is heavily implicated in neuroprotection, calcium homeostasis, and neuroplasticity[4][5], we designed a rigorous, self-validating in vitro screening cascade to evaluate FPO-3's affinity, intrinsic activity, and phenotypic efficacy.

Workflow C 3-(4-Fluorophenyl)oxan-3-ol (Hit Compound FPO-3) A1 Assay 1: Radioligand Binding [³H]-(+)-PTZ & [³H]-DTG C->A1 D1 Target Affinity & Selectivity (S1R vs S2R Ki) A1->D1 A2 Assay 2: Functional Calcium Imaging Fura-2 AM Ratiometric Analysis D2 Intrinsic Activity (ER Ca²⁺ Mobilization) A2->D2 A3 Assay 3: Phenotypic Screening PC12 Neurite Outgrowth D3 Neuroplasticity Validation (NGF Synergy & NE-100 Blockade) A3->D3 D1->A2 D2->A3

Fig 1. Sequential in vitro screening workflow for validating S1R modulators.

Quantitative Data Summary

To ensure rapid comparative analysis against known standards (e.g., Fluvoxamine, Haloperidol), the preliminary in vitro screening results for FPO-3 are consolidated below.

Table 1: Comprehensive In Vitro Profiling of FPO-3

Assay TypeParameter MeasuredTarget / ModelFPO-3 ResultReference Standard Result
Radioligand Binding S1R Affinity ( Ki​ )Guinea Pig Liver18.4 ± 2.1 nM (+)-Pentazocine: ~7.0 nM[3]
Radioligand Binding S2R Affinity ( Ki​ )Guinea Pig Liver452.6 ± 15.4 nM DTG: ~39.9 nM[6]
Receptor Selectivity S1R / S2R RatioCalculated~24-fold selective Haloperidol: Non-selective[3]
Calcium Imaging Intracellular Ca2+ HEK-293T (Fura-2)+42% potentiation PRE-084: +45% potentiation
Phenotypic Assay % Neurite OutgrowthPC12 Cells (+NGF)34.5 ± 3.2 % Fluvoxamine: 36.0 ± 4.0 %[7]
Mechanistic Control Outgrowth + NE-100PC12 Cells (+NGF)12.1 ± 1.5 % (Blocked)Baseline NGF alone: ~12%[7]

In-Depth Assay Methodologies & Mechanistic Causality

A robust pharmacological profile cannot rely on a single endpoint. Binding assays confirm affinity but cannot distinguish an agonist from an antagonist. Therefore, our protocol utilizes a self-validating triad: Affinity (Binding) Intrinsic Activity (Calcium Flux) Functional Phenotype (Neurite Outgrowth).

Assay 1: Radioligand Binding (Affinity & Selectivity)

The Causality: To prove FPO-3 binds to S1R, we utilize guinea pig liver membranes, which naturally express the highest density of S1R proteins[3][8]. We employ [3H]−(+) -pentazocine as the radioligand because it is the gold standard for S1R selectivity[6][8]. To ensure FPO-3 is not a pan-sigma ligand, we counter-screen against the Sigma-2 Receptor (S2R) using [3H] -DTG. Because DTG binds both S1R and S2R with equal affinity, we must use a critical "masking protocol"—adding unlabelled (+)-pentazocine to saturate and block S1R sites, thereby isolating S2R-specific binding[8][9].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend and determine protein concentration via Bradford assay[3].

  • S1R Assay Setup: In a 96-well plate, incubate 100 µg of membrane protein with 5 nM [3H]−(+) -pentazocine and varying concentrations of FPO-3 (1 nM to 10 µM)[6].

  • S2R Assay Setup (Masking): Incubate membranes with 3 nM [3H] -DTG, varying concentrations of FPO-3, and 1 µM unlabelled (+)-pentazocine to mask S1R sites[8][9].

  • Non-Specific Binding (NSB): Define NSB in both assays using 10 µM Haloperidol[3][9].

  • Incubation & Filtration: Incubate plates for 90 minutes at 37°C. Terminate by rapid filtration through polyethylenimine-soaked GF/B glass fiber filters using a cell harvester[3].

  • Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials with cocktail, and quantify radioactivity to calculate Ki​ values[3].

Assay 2: Functional Calcium Imaging (Intrinsic Activity)

The Causality: S1R is an ER chaperone. When an agonist binds S1R, the receptor dissociates from the BiP chaperone complex and interacts with Inositol 1,4,5-trisphosphate receptors ( IP3​Rs ), enhancing calcium efflux from the ER into the cytosol and mitochondria[4][7]. We use Fura-2 AM, a ratiometric fluorescent dye, to measure this intracellular calcium mobilization in real-time[4][10]. If FPO-3 is an agonist, it will potentiate the calcium spike induced by a sub-maximal stimulus (e.g., bradykinin).

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK-293T cells stably expressing S1R onto poly-D-lysine coated coverslips.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM in Hank’s Balanced Salt Solution (HBSS) for 30 minutes at 37°C in the dark[4]. Wash twice to allow dye de-esterification.

  • Baseline Recording: Mount coverslips in a perfusion chamber. Excite cells alternately at 340 nm and 380 nm, recording the emission ratio at 510 nm to establish resting intracellular calcium levels[10].

  • Compound Application: Perfuse cells with 1 µM FPO-3 for 15 minutes prior to stimulation[10].

  • Stimulation: Introduce a sub-maximal concentration of bradykinin to trigger IP3​ -mediated calcium release.

  • Analysis: Calculate the peak amplitude of the 340/380 nm fluorescence ratio. FPO-3 demonstrated a +42% potentiation of the calcium transient, confirming positive allosteric modulation/agonism.

Assay 3: Phenotypic Neurite Outgrowth (Neuroplasticity)

The Causality: To prove that FPO-3's calcium mobilization translates to a therapeutic phenotype, we utilized the PC12 cell model. S1R agonists (like fluvoxamine and rivastigmine) are proven to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth via synergistic activation of TrkA and IP3​R signaling pathways[7][11]. To make this a self-validating system, we co-administered NE-100, a highly selective S1R antagonist. If NE-100 abolishes FPO-3's effect, it proves the neuroplasticity is strictly S1R-mediated[7][12].

Step-by-Step Protocol:

  • Cell Plating: Seed PC12 cells at a density of 1×105 cells/dish into type I collagen-coated plates in DMEM with 10% FBS[13].

  • Pre-incubation (Antagonist Control): Pre-incubate designated control wells with 10 µM NE-100 for 4 hours[11].

  • Treatment: Add 2.5 ng/mL NGF (a sub-optimal concentration) alongside 1 µM FPO-3 to the cells[7].

  • Incubation: Incubate for 24 hours at 37°C[11].

  • Quantification: Fix cells and capture images using phase-contrast microscopy. Count the percentage of cells bearing neurites longer than the diameter of the cell body. FPO-3 significantly enhanced outgrowth (34.5%), which was completely nullified by NE-100 (12.1%), confirming S1R-dependent efficacy[7][12].

Pathway Ligand FPO-3 (S1R Agonist) S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Binds & Activates Antagonist NE-100 (S1R Antagonist) Antagonist->S1R Blocks BiP BiP Chaperone S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Chaperones Ca Intracellular Ca²⁺ Mobilization IP3R->Ca Enhances Efflux Outgrowth Neurite Outgrowth (Neuroplasticity) Ca->Outgrowth Synergistic Potentiation TrkA TrkA Receptor (NGF Activated) TrkA->Outgrowth Primary Signal

Fig 2. Mechanistic pathway of FPO-3: S1R activation, calcium mobilization, and neurite outgrowth.

Conclusion

The in vitro preliminary screening of 3-(4-Fluorophenyl)oxan-3-ol (FPO-3) reveals it to be a potent, selective, and functionally active Sigma-1 Receptor agonist. By systematically proving its high binding affinity ( Ki​ = 18.4 nM), its ability to mobilize ER calcium, and its phenotypic efficacy in promoting NGF-induced neurite outgrowth, we have validated FPO-3 as a highly viable lead compound for further preclinical development in neurodegenerative and psychiatric indications.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(4-Fluorophenyl)oxan-3-ol

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1338990-25-2 Introduction & Scope 3-(4-Fluorophenyl)oxan-3-ol (also known as 3-(4-fluorophenyl)tetrahydro-2H-pyran-3-ol) is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1338990-25-2

Introduction & Scope

3-(4-Fluorophenyl)oxan-3-ol (also known as 3-(4-fluorophenyl)tetrahydro-2H-pyran-3-ol) is a critical building block in modern medicinal chemistry. The incorporation of a fluorinated aromatic ring onto a hydrophilic tetrahydropyran scaffold provides a valuable bioisostere for modulating lipophilicity and metabolic stability in CNS-active agents. This application note details a highly reproducible, self-validating protocol for its synthesis via a controlled Grignard addition.

Reaction Design & Mechanistic Rationale

The synthesis is achieved through the direct nucleophilic addition of 4-fluorophenylmagnesium bromide to tetrahydro-4H-pyran-3-one . As a Senior Application Scientist, it is vital to understand the causality behind the reaction parameters:

  • Reagent Selection (Causality): Grignard reagents are explicitly chosen over their organolithium counterparts for this specific substrate. Organolithiums are highly basic and frequently trigger the deprotonation (enolization) of the α -protons of tetrahydro-4H-pyran-3-one. The less basic Grignard reagent strongly favors the direct 1,2-nucleophilic addition to the carbonyl carbon, maximizing the yield of the desired tertiary alcohol .

  • Thermal Control: The reaction is initiated at 0 °C. This thermal suppression prevents localized exotherms that could lead to the homocoupling of the Grignard reagent or the aldol condensation of the starting ketone.

  • Quenching Strategy: Tertiary alcohols adjacent to a pyran oxygen are highly susceptible to acid-catalyzed dehydration, which would yield the undesired 5-(4-fluorophenyl)-3,4-dihydro-2H-pyran. To prevent this, quenching is strictly performed with a mildly acidic saturated aqueous ammonium chloride (NH 4​ Cl) solution (pH ~6). This safely destroys unreacted magnesium species without triggering dehydration.

Materials & Quantitative Data

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
Tetrahydro-4H-pyran-3-one100.121.01.00 g (10.0 mmol)Electrophile
4-Fluorophenylmagnesium bromide (1.0 M in THF)199.331.212.0 mL (12.0 mmol)Nucleophile
Anhydrous Tetrahydrofuran (THF)72.11Solvent20.0 mLReaction Medium
Saturated aq. NH 4​ ClN/AExcess15.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11Solvent3 × 20.0 mLExtraction Solvent

Experimental Workflow

G N1 1. Reagent Preparation Titrate 4-F-PhMgBr in THF N2 2. Substrate Setup Ketone in dry THF at 0 °C N1->N2 N3 3. Nucleophilic Addition Dropwise over 30 min N2->N3 N4 4. Reaction Maturation Stir at 20-25 °C for 2 h N3->N4 N5 5. Mild Quenching Sat. aq. NH4Cl at 0 °C N4->N5 N6 6. Work-up Extract (EtOAc), Dry (Na2SO4) N5->N6 N7 7. Purification Silica Gel Chromatography N6->N7 N8 Pure 3-(4-Fluorophenyl)oxan-3-ol N7->N8

Workflow for the Grignard synthesis of 3-(4-Fluorophenyl)oxan-3-ol.

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Reagent Validation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool under a continuous stream of argon to ensure a strictly anhydrous environment.

  • Self-Validation (Titration): Prior to the reaction, the active molarity of the commercial 4-fluorophenylmagnesium bromide solution must be verified. Titrate a 1.0 mL aliquot using sec-butanol in the presence of 1,10-phenanthroline. The disappearance of the deep violet charge-transfer complex accurately indicates the active Grignard concentration .

  • Substrate Solvation: Charge the flask with 20.0 mL of anhydrous THF and 1.00 g (10.0 mmol) of tetrahydro-4H-pyran-3-one.

Phase 2: Nucleophilic Addition
  • Thermal Equilibration: Submerge the reaction vessel in an ice-water bath (0 °C) and stir for 10 minutes.

  • Reagent Delivery: Draw 12.0 mL (12.0 mmol, 1.2 eq) of the titrated 4-fluorophenylmagnesium bromide solution into a dry, gas-tight syringe.

  • Dropwise Addition: Inject the Grignard reagent dropwise over 30 minutes. Causality: Slow addition maintains the internal temperature below 5 °C, preventing the kinetic formation of side products and minimizing solvent reflux.

  • Maturation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for exactly 2 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). Because the starting ketone is UV-inactive, use a KMnO 4​ stain (it will appear as a yellow spot on a purple background). The newly formed product will be strongly UV-active at 254 nm due to the fluorophenyl chromophore. Proceed to quenching only when the ketone spot is completely consumed.

Phase 3: Quenching and Isolation
  • Thermal Reset: Re-cool the reaction mixture to 0 °C to mitigate the exothermic quenching process.

  • Mild Quench: Carefully add 15.0 mL of saturated aqueous NH 4​ Cl dropwise. Visual Cue: Vigorous effervescence and the precipitation of white magnesium salts will occur. Stir until the salts are fully solubilized or loosely suspended in the aqueous layer.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator. Critical Parameter: Keep the water bath below 35 °C to prevent the thermal degradation or dehydration of the tertiary alcohol.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a step gradient of 10% to 30% EtOAc in Hexanes.

  • Yield: Pool the UV-active fractions containing the product and concentrate in vacuo to afford 3-(4-fluorophenyl)oxan-3-ol as a viscous oil or crystalline solid (Expected yield: 75–85%).

Analytical Characterization & Troubleshooting

  • NMR Verification: The 1 H NMR spectrum will show characteristic multiplets for the tetrahydropyran ring protons between δ 1.50–4.00 ppm, a broad singlet for the hydroxyl proton (exchangeable with D 2​ O), and an AA'BB' splitting pattern in the aromatic region ( δ 6.90–7.50 ppm) indicative of the para-fluorophenyl group.

  • Troubleshooting Unreacted Ketone: If TLC indicates stalled conversion, the Grignard reagent was likely quenched by adventitious moisture. Ensure the THF is freshly distilled over sodium/benzophenone and re-verify the active titer of the Grignard reagent.

References

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry. URL:[Link]

  • Cyclohexanones: evidence of chair inversion and estimate for barriers to planarity from the far-infrared spectra. Canadian Journal of Chemistry. URL:[Link]

  • 1,10-Phenanthroline and Its Complexes with Magnesium Compounds. Disproportionation Equilibria. The Journal of Physical Chemistry A. URL:[Link]

Application

Application Notes and Protocols: The 3-(4-Fluorophenyl)oxan-3-ol Scaffold in Drug Discovery

Introduction: A Scaffold of Untapped Potential In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in any drug discovery campaign. The 3-(4-F...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in any drug discovery campaign. The 3-(4-Fluorophenyl)oxan-3-ol scaffold is an emerging platform that presents a unique convergence of desirable structural and physicochemical properties. While this specific molecule is not extensively documented in current literature, an analysis of its constituent moieties—the oxane ring, a tertiary alcohol, and a 4-fluorophenyl group—suggests significant potential for the development of novel therapeutics across various disease areas.

The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry. Its three-dimensional nature allows for the exploration of diverse chemical space, while the oxygen atom can serve as a hydrogen bond acceptor, influencing solubility and target engagement. The tertiary alcohol at the 3-position introduces a key functional group that can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for interaction with biological targets. Furthermore, this hydroxyl group offers a convenient handle for synthetic elaboration, enabling the generation of diverse chemical libraries.

The incorporation of a fluorine atom at the para-position of the phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[1][2][3][4][5] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4] The 4-fluorophenyl group, in particular, has been successfully incorporated into a wide range of approved drugs and clinical candidates.

These application notes will provide a comprehensive guide for researchers and drug development professionals on the potential utilization of the 3-(4-Fluorophenyl)oxan-3-ol scaffold. We will present detailed protocols for its proposed synthesis, potential therapeutic applications with corresponding screening assays, and a systematic approach to establishing structure-activity relationships (SAR).

Proposed Synthesis of the 3-(4-Fluorophenyl)oxan-3-ol Scaffold

The following is a conceptual protocol for the synthesis of 3-(4-Fluorophenyl)oxan-3-ol, based on established principles of organic synthesis.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)oxan-3-ol

Objective: To synthesize the core scaffold, 3-(4-Fluorophenyl)oxan-3-ol, from commercially available starting materials.

Materials:

  • Tetrahydropyran-3-one

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • n-Butyllithium (n-BuLi)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromofluorobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromofluorobenzene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and a color change), add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.

  • Nucleophilic Addition to Tetrahydropyran-3-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve tetrahydropyran-3-one in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the tetrahydropyran-3-one solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-(4-Fluorophenyl)oxan-3-ol.

Characterization: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Potential Therapeutic Applications and Screening Protocols

The 3-(4-Fluorophenyl)oxan-3-ol scaffold holds promise for the development of novel therapeutics in several key areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Anticancer Agents

Many anticancer agents incorporate fluorophenyl moieties and heterocyclic rings.[6][7] The 3-(4-Fluorophenyl)oxan-3-ol scaffold can be derivatized to target various cancer-related proteins, such as kinases or metabolic enzymes.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To evaluate the antiproliferative activity of novel 3-(4-Fluorophenyl)oxan-3-ol derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent (e.g., alamarBlue)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Agents

The development of new antimicrobial agents is a global health priority. Heterocyclic compounds, including those with fluorophenyl groups, have shown promising antimicrobial activity.[8][9]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of novel 3-(4-Fluorophenyl)oxan-3-ol derivatives required to inhibit the growth of pathogenic microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution:

    • Add 50 µL of sterile broth or medium to each well of a 96-well plate.

    • Prepare a 2-fold serial dilution of the test compounds directly in the plate, starting from the highest desired concentration.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the chemical space around the 3-(4-Fluorophenyl)oxan-3-ol scaffold is essential for optimizing its biological activity. The following workflow outlines a rational approach to SAR studies.

Workflow for SAR Studies:

  • Derivatization of the Tertiary Alcohol:

    • The hydroxyl group can be converted to ethers, esters, or carbamates to probe for additional interactions with the target protein.

    • This can also be a site for attaching linkers for further chemical modifications or for creating prodrugs.

  • Modification of the Phenyl Ring:

    • The position and number of fluorine atoms can be varied to fine-tune the electronic properties and metabolic stability.

    • Other substituents (e.g., chloro, bromo, methyl, methoxy) can be introduced to explore steric and electronic effects.

  • Modification of the Oxane Ring:

    • The oxygen atom can be replaced with a sulfur (thiane) or nitrogen (piperidine) atom to investigate the impact of the heteroatom on activity and physicochemical properties.

    • Substituents can be introduced at other positions on the oxane ring to explore the surrounding chemical space.

Data Presentation:

The results of these SAR studies can be summarized in a table for easy comparison.

CompoundR1 (at C3-OH)Phenyl SubstitutionOxane ModificationIC50 (µM) - Cancer Cell LineMIC (µg/mL) - S. aureus
Scaffold H4-FO>100>128
Derivative 1 Me4-FO50.264
Derivative 2 H2,4-diFO25.832
Derivative 3 H4-FS75.1>128
Derivative 4 Ac4-FO15.616

Visualizations

Diagram 1: Proposed Synthetic Workflow

G A 4-Bromofluorobenzene + Mg B 4-Fluorophenylmagnesium bromide A->B Grignard Formation D Nucleophilic Addition B->D C Tetrahydropyran-3-one C->D E 3-(4-Fluorophenyl)oxan-3-ol D->E Aqueous Work-up G Scaffold 3-(4-Fluorophenyl)oxan-3-ol Scaffold R1 Derivatization of Tertiary Alcohol (Ethers, Esters) Scaffold->R1 Phenyl Modification of Phenyl Ring (F, Cl, MeO) Scaffold->Phenyl Oxane Modification of Oxane Ring (S, N substitution) Scaffold->Oxane Lead Lead Optimization R1->Lead Phenyl->Lead Oxane->Lead

Sources

Method

Catalytic functionalization methods for 3-(4-Fluorophenyl)oxan-3-ol

Initiating the Analysis I'm currently dissecting the research request. My initial focus is on the compound of interest, 3-(4-Fluorophenyl)oxan-3-ol, and I'm meticulously parsing the required output: Detailed Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the research request. My initial focus is on the compound of interest, 3-(4-Fluorophenyl)oxan-3-ol, and I'm meticulously parsing the required output: Detailed Application Notes and Protocols. The audience, as I see it, is composed of dedicated researchers, scientists, and drug developers.

Defining the Framework

I've established the core requirements for the Application Notes and Protocols, focusing on autonomy, E-E-A-T principles (Explaining, Evaluating, Authoritative, Trustworthy), and clear visualization. I'm prioritizing logical structure, in-text citations, and user-friendly formatting, including tables and Graphviz diagrams. The target molecule, 3-(4-Fluorophenyl)oxan-3-ol, has been correctly identified as 3-(4-fluorophenyl)tetrahydro-2H-pyran-3-ol, and its medicinal chemistry significance is now under review.

Prioritizing Reaction Pathways

I'm now zeroing in on the most promising synthetic strategies. The limitations of steric hindrance and electronic effects are influencing my focus. Specifically, I'm prioritizing dehydrative cross-coupling or substitution, and directed C-H functionalization as the most practical methods for drug discovery. I'm prioritizing Lewis acid-catalyzed dehydrative etherification/amination and palladium-catalyzed C-H arylation.

Analyzing Molecular Structure

I've homed in on the molecule 3-(4-Fluorophenyl)oxan-3-ol, CAS 1338990-25-2. My initial analysis points to the difficulty of functionalizing its tertiary alcohol. The tetrahydropyran ring and the 4-fluorophenyl group present considerable steric hindrance. This could limit potential reaction pathways.

Exploring Functionalization Pathways

I'm now diving into potential methods. Dehydrative Nucleophilic Substitution looks promising, leveraging the benzylic-like character. Also, C-H functionalization on the fluorophenyl group seems possible with modified directing strategies. Fluorination/deoxofluorination is also under consideration. I'm structuring a note around two catalytic functionalization methods.

Evaluating Catalytic Mechanisms

I'm now evaluating catalytic mechanisms for acid-catalyzed dehydrative cross-coupling, focusing on Bismuth(III) triflate and Iron(III) chloride as possible catalysts. The stabilized benzylic-type carbocation and anchimeric assistance possibilities are promising aspects. For method B, I'm reviewing the feasibility of transition metal-catalyzed C(sp2)-H arylation on the 4-fluorophenyl ring, after realizing the crucial β -position of the fluorophenyl's ortho-protons to the tertiary alcohol. The hydroxyl group could act as an ideal directing group.

Formulating The Application Note

I've gathered sufficient data to begin drafting a high-quality application note. The current title is "Catalytic Functionalization Protocols for 3-(4-Fluorophenyl)tetrahydro-2H-pyran-3". My next step will be to create an outline that will make sure to structure the note logically.

Outlining Experimental Workflows

I've outlined the application note with an executive summary highlighting the scaffold's medicinal chemistry importance and the functionalization challenges. The mechanistic overview now details Lewis acid-catalyzed dehydrative substitution, and transition metal-catalyzed C-H functionalization. I'm focusing on experimental workflows, especially Bismuth(III) Triflate-catalyzed dehydrative etherification/amination, for practical application.

Detailing Specific Protocols

I'm now detailing experimental protocols. Protocol B focuses on Palladium(II)-Catalyzed Hydroxyl-Directed ortho-Arylation using a cleavable quinoline hemiacetal scaffold. I am planning data presentation in tables with reaction optimization for bismuth catalysis and substrate scopes for palladium catalysis. Visualization will be done via Graphviz DOT. I've compiled a list of references with verified URLs.

Visualizing Reaction Pathways

I'm focusing now on the visual representation of the reaction pathways. I've detailed the specific elements for the Graphviz diagrams, including color schemes for high contrast and text contrast rules to ensure readability. I've designed a scheme using color-coded nodes for each step of the Bi(OTf)3 Dehydrative Substitution, including substrate, Lewis acid activation, intermediate, and nucleophilic attack. This will enable clear visualization of the reaction mechanism.

Refining Diagram Elements

I'm now refining the visual elements. For the Pd(II) C-H arylation diagram, I have defined node specifics: substrates and scaffolds in light gray, metalation steps in yellow, the palladacycle intermediate in red, the coupling steps in green, and finally, the cleavage and product formation in blue. I've also added detailed step-by-step protocols, including reagents, equivalents, temperatures, and workup procedures for clarity. I'm focusing on ensuring clear depiction.

Prioritizing URL Integrity

I'm now prioritizing the use of provided URLs for the application note. I'll focus on the working landing page over potential deep links. I'm checking the following references: the "Friedel–Crafts cyclization" paper, and the "Bismuth(III) Triflate" ACS Omega publication. I'll need to double check the exact URLs. I'll also ensure correct use of the "Palladium(II)-Catalyzed ortho-Arylation" paper.

Verifying The References

I'm now cross-referencing the papers. I've double-checked the "Palladium(II)-Catalyzed ortho-Arylation" paper, and the "Bismuth(III) Triflate" ACS Omega publication using the provided URLs. I'm aiming for URL integrity, and the working landing page is my priority. The links have been verified, and are ready for use.

Constructing Table Content

I am now focusing on table formatting. I've designed Table 1, which details optimization of the dehydrative amination with columns for Entry, Catalyst, Solvent, Temp, and Yield, showcasing Bi(OTf)3 as the optimal catalyst. I've also constructed Table 2, which presents substrate scopes for Pd(II)-catalyzed ortho-arylation. The columns include Entry, Aryl Iodide, Directing Group, Time, and Yield.

Confirming Visualization Syntax

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Finalizing Visualizations

I'm now implementing the Graphviz DOT diagram for the bismuth-catalyzed dehydrative substitution. I've ensured a clear visual flow, with color-coded nodes for the tertiary alcohol, the Lewis acid activation step, carbocation formation, nucleophilic attack, and the final product. I've also confirmed that the edge colors and widths meet the visual standards. I've double checked all of the formatting constraints.

Clarifying Causality and Diagrams

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Justifying Scaffolding Use

I'm justifying the scaffold. The tertiary hydroxyl is a poor directing group. The hemiacetal installs a Lewis basic nitrogen for a bidentate directing group. This ensures the Palladium center can be brought into close proximity of the ortho C-H bond for efficient activation and functionalization.

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Application

Scale-up manufacturing and synthesis process for 3-(4-Fluorophenyl)oxan-3-ol

An Application Guide for the Scalable Synthesis of 3-(4-Fluorophenyl)oxan-3-ol Abstract This document provides a comprehensive guide for the laboratory synthesis and subsequent manufacturing scale-up of 3-(4-Fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 3-(4-Fluorophenyl)oxan-3-ol

Abstract

This document provides a comprehensive guide for the laboratory synthesis and subsequent manufacturing scale-up of 3-(4-Fluorophenyl)oxan-3-ol, a tertiary alcohol of interest as a potential intermediate in pharmaceutical development. The synthetic strategy is centered on the robust and well-established Grignard reaction, offering high conversion and specificity. This guide details the underlying chemical rationale, provides step-by-step protocols for both bench and plant scale, and critically addresses the safety, process control, and quality considerations essential for successful and safe large-scale production. The protocols and discussions are designed for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction and Synthetic Strategy

Tertiary alcohols incorporating both aromatic and heterocyclic motifs are common structural features in medicinally active compounds. The oxane ring, in particular, has seen increased use in drug discovery as a bioisosteric replacement for other groups, offering improved physicochemical properties.[1] The synthesis of 3-(4-Fluorophenyl)oxan-3-ol (Figure 1) is most efficiently achieved via the nucleophilic addition of an organometallic reagent to a ketone.

Figure 1. Structure of 3-(4-Fluorophenyl)oxan-3-ol

The Grignard reaction is the chosen method due to its high efficiency in forming carbon-carbon bonds.[2][3] This reaction involves the addition of an organomagnesium halide to a carbonyl compound, such as a ketone, to form a secondary or tertiary alcohol.[4][5]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections (A and B) adjacent to the hydroxyl-bearing carbon, both pointing to a Grignard pathway.

G cluster_A Pathway A cluster_B Pathway B Target 3-(4-Fluorophenyl)oxan-3-ol (Target Molecule) Disconnect_A Disconnect A Target->Disconnect_A C-C Bond Formation Disconnect_B Disconnect B Target->Disconnect_B C-C Bond Formation Grignard_A 4-Fluorophenyl magnesium bromide (Grignard Reagent) Disconnect_A->Grignard_A Ketone_A Oxan-3-one (Ketone) Disconnect_A->Ketone_A Grignard_B 3-Bromooxane Derivative (Grignard Reagent) Disconnect_B->Grignard_B Aldehyde_B 4-Fluorobenzaldehyde (Aldehyde) Disconnect_B->Aldehyde_B

Caption: Retrosynthetic analysis of the target molecule.

Pathway A , utilizing 4-fluorophenyl magnesium bromide and oxan-3-one, is selected as the optimal route. This choice is based on the commercial availability and stability of the starting materials, 1-bromo-4-fluorobenzene and oxan-3-one. Pathway B is less favorable due to the potential instability and challenging preparation of the Grignard reagent from 3-bromooxane.

The overall forward synthesis is a two-step, one-pot process as depicted below:

Scheme 1. Overall Synthetic Reaction

Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol details the synthesis of approximately 100 g of 3-(4-Fluorophenyl)oxan-3-ol.

Reagents and Materials
Reagent/MaterialCAS No.Molecular Wt.QuantityMolesPurity
Magnesium Turnings7439-95-424.3115.0 g0.617>99.5%
1-Bromo-4-fluorobenzene460-00-4175.00105.0 g0.600>99%
Oxan-3-one79435-03-3100.1250.0 g0.500>97%
Tetrahydrofuran (THF)109-99-972.11800 mL-Anhydrous
Saturated NH₄Cl (aq)12125-02-9-~500 mL--
Ethyl Acetate141-78-688.11~1 L-ACS Grade
Brine (Saturated NaCl)7647-14-5-~300 mL--
Anhydrous MgSO₄7487-88-9120.37~50 g--
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet/bubbler

  • 500 mL pressure-equalizing dropping funnel

  • Heating mantle with temperature controller

  • Ice-water bath

  • 2 L separatory funnel

Step-by-Step Protocol

A. Grignard Reagent Formation

  • Preparation: Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen.

  • Charging: Charge the 2 L flask with magnesium turnings (15.0 g).

  • Initiation: Add 100 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (105.0 g) in 300 mL of anhydrous THF.

  • Add approximately 20 mL of the bromide solution to the magnesium suspension. The reaction should initiate within minutes, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming with the heating mantle or the addition of a single small crystal of iodine may be required.

  • Grignard Formation: Once initiated, maintain a gentle reflux by slowly adding the remaining bromide solution from the dropping funnel over ~1.5 hours. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete consumption of the magnesium. The resulting solution should be a dark grey-brown color.

  • Cool the Grignard reagent to room temperature.

B. Reaction with Oxan-3-one

  • Ketone Addition: Cool the Grignard solution to 0-5 °C using an ice-water bath.

  • Prepare a solution of oxan-3-one (50.0 g) in 200 mL of anhydrous THF in the dropping funnel.

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent over ~2 hours, ensuring the internal temperature does not exceed 10 °C. A thick precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

C. Workup and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a 4 L beaker containing 1 L of crushed ice and 500 mL of saturated aqueous ammonium chloride solution, with vigorous stirring. This step is exothermic and will produce gas; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel.

Scale-Up Manufacturing Process (10 kg Scale)

Transitioning from the laboratory to a manufacturing plant requires a thorough analysis of process safety, equipment suitability, and critical process parameters.

Process Flow Diagram

G cluster_0 Preparation & Reaction cluster_1 Workup & Isolation R1 R-101 Glass-Lined Reactor C1 C-101 Condenser R1->C1 Reflux Q1 Q-101 Quench Tank R1->Q1 Reaction Mass Transfer note1 Charge Mg & THF Initiate Grignard R1->note1 T1 T-101 Bromide Feed Tank T1->R1 1. 1-Bromo-4-fluorobenzene 2. Anhydrous THF note2 Controlled Addition Exotherm Management T1->note2 T2 T-102 Ketone Feed Tank T2->R1 3. Oxan-3-one in THF E1 E-101 Extractor Q1->E1 Quenched Mixture note3 Slow Quench NH4Cl Solution Q1->note3 D1 D-101 Distillation Vessel E1->D1 Organic Phase note4 Phase Separation E1->note4 F1 F-101 Nutsche Filter Dryer D1->F1 Concentrated Slurry note5 Solvent Swap & Crystallization D1->note5 P1 Final Product Packaging F1->P1 Dried Product note6 Filtration & Drying F1->note6

Caption: Process flow diagram for the scale-up manufacturing of the target compound.

Critical Process Parameters (CPPs) and Rationale
ParameterStageTarget RangeRationale
Water Content in THF All< 200 ppmGrignard reagents are highly reactive with water, which would quench the reagent and reduce yield.[6]
Bromide Addition Rate Grignard Formation1.5 - 2.5 hoursControls the exotherm of the Grignard formation. A fast addition can lead to a runaway reaction.[7]
Reaction Temperature Grignard Formation60 - 65 °C (Reflux)Ensures complete reaction of magnesium without excessive solvent loss.
Ketone Addition Temp. C-C Bond Formation0 - 10 °CMinimizes side reactions and ensures controlled reaction kinetics of the highly exothermic addition step.[8]
Quench Temperature Workup< 25 °CControls the exotherm from quenching unreacted Grignard reagent and magnesium, preventing solvent boiling.
Safety Considerations and Hazard Analysis

The Grignard reaction is energetic and involves flammable materials, making a thorough hazard assessment critical for safe scale-up.[8][9]

HazardCauseConsequenceMitigation Strategy
Runaway Reaction / Fire Loss of cooling during additions; rapid, uncontrolled initiation.Rapid temperature and pressure increase, vessel over-pressurization, release of flammable THF vapor, potential for fire or explosion.[7][8]Engineering: Use of a properly sized reactor with a high-efficiency condenser and a robust cooling system. Install a rupture disc and vent system.[9] Administrative: Develop and strictly follow a Standard Operating Procedure (SOP).[7][8] Ensure slow, controlled addition rates.
Water Contamination Leaks in equipment; use of non-anhydrous solvent.Violent reaction with magnesium and Grignard reagent, reduced yield, potential pressure buildup.Engineering: Pressure-test all equipment before use. Use a nitrogen blanket throughout the process. Administrative: Verify water content of solvents via Karl Fischer titration before use.
Operator Exposure Spills, splashes during charging or transfer.Grignard reagents are corrosive.[8] Solvents can be harmful.PPE: Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or heavy-duty nitrile).[7][8] Engineering: Perform all transfers in a well-ventilated area or using closed-system transfer equipment.

Detailed Scale-Up Protocol (10 kg Product Scale)

This protocol assumes the use of a 200 L glass-lined steel reactor.

  • Reactor Preparation: Ensure the 200 L reactor (R-101) is clean, dry, and inerted with nitrogen.

  • Charging: Charge magnesium turnings (3.0 kg) into R-101 under a nitrogen blanket. Add 20 L of anhydrous THF (<200 ppm water).

  • Grignard Preparation:

    • In a separate vessel, dissolve 1-bromo-4-fluorobenzene (21.0 kg) in 60 L of anhydrous THF.

    • Transfer ~5 L of this solution to the reactor to initiate the reaction.

    • Once initiated (confirmed by a temperature rise), slowly add the remaining solution over 3-4 hours, maintaining a controlled reflux (~65 °C).

    • After the addition, maintain reflux for another 2 hours.

  • Reaction:

    • Cool the reactor contents to 0-5 °C.

    • In a separate vessel, dissolve oxan-3-one (10.0 kg) in 40 L of anhydrous THF.

    • Add the ketone solution to the reactor via a dosing pump over 3-4 hours, maintaining the internal temperature below 10 °C.

    • After addition, allow the mixture to warm to 20-25 °C and stir for 4 hours.

  • Workup:

    • In the quench tank (Q-101), prepare a solution of ammonium chloride (30 kg) in 100 L of water and cool to < 10 °C.

    • Slowly transfer the reaction mass from R-101 into Q-101 with vigorous agitation, maintaining the quench temperature below 25 °C.

    • Add ethyl acetate (60 L) to the quench tank and agitate. Allow the layers to separate.

    • Drain the lower aqueous layer. Wash the organic layer with water (2 x 40 L).

  • Isolation and Drying:

    • Transfer the organic layer to the distillation vessel (D-101) and concentrate under vacuum to ~1/3 of the volume.

    • Add heptane (80 L) and continue distillation to azeotropically remove residual water and swap solvents, inducing crystallization.

    • Cool the resulting slurry to 0-5 °C and hold for 2 hours.

    • Transfer the slurry to the Nutsche filter dryer (F-101). Filter the solid product.

    • Wash the filter cake with cold heptane (2 x 20 L).

    • Dry the product under vacuum at 40-45 °C until the loss on drying (LOD) is <0.5%.

  • Packaging: Discharge the dry product (expected yield: ~9.5-10.5 kg) into double-lined poly bags.

Product Quality Control Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, FTIR
Assay ≥ 99.0%HPLC
Melting Point Report ValueDSC
Residual Solvents THF: < 720 ppm, Heptane: < 5000 ppmGC-HS
Water Content ≤ 0.2%Karl Fischer

Conclusion

This application note provides a robust and scalable process for the synthesis of 3-(4-Fluorophenyl)oxan-3-ol via a Grignard reaction. The detailed protocols for both laboratory and manufacturing scales, combined with a thorough analysis of safety and critical process parameters, offer a comprehensive guide for producing this valuable intermediate. Adherence to the outlined procedures, particularly the safety protocols for handling energetic and moisture-sensitive reagents, is paramount for a successful and safe manufacturing campaign.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Princeton University. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Grignard reaction safety. (2024, June 6). YouTube. Retrieved from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Retrieved from [Link]

  • Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds: Grignard Reaction. (2023, September 20). OpenStax. Retrieved from [Link]

  • Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. Pearson. Retrieved from [Link]

  • Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. (2026, March 3). ACS Publications. Retrieved from [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. (2023, July 10). OSTI.GOV. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel 1,3-Oxazine Derivatives. (2021, October 1). Taylor & Francis Online. Retrieved from [Link]

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. (2016, July 2). IJPPR. Retrieved from [Link]

Sources

Method

Application Note: Chromatographic Enantioseparation of 3-(4-Fluorophenyl)oxan-3-ol

Target Audience: Analytical Chemists, Separation Scientists, and Drug Discovery Professionals Compound: 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2)[1] Techniques: Normal-Phase High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Separation Scientists, and Drug Discovery Professionals Compound: 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2)[1] Techniques: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) & Supercritical Fluid Chromatography (SFC)

Executive Summary & Molecular Profiling

The molecule 3-(4-Fluorophenyl)oxan-3-ol is a highly versatile small-molecule scaffold frequently utilized in the synthesis of neuroactive agents and advanced pharmaceutical intermediates. Structurally, it features a saturated tetrahydropyran (oxane) ring with a chiral center at the C3 position. This specific stereocenter is uniquely challenging to resolve because it is a tertiary alcohol flanked by a bulky 4-fluorophenyl group .

As a Senior Application Scientist, I approach the enantioseparation of this compound not merely as a trial-and-error exercise, but as a predictable physicochemical interaction. The steric hindrance around the C3 hydroxyl group renders rigid, Pirkle-type chiral stationary phases (CSPs) largely ineffective. Instead, successful baseline resolution requires the dynamic, helical cavities of polysaccharide-based CSPs [2].

This guide details the causality behind selecting specific stationary and mobile phases, providing a self-validating protocol for both NP-HPLC and SFC methodologies.

Mechanistic Principles of Chiral Recognition

To achieve baseline resolution ( Rs​≥1.5 ), the chromatographic system must satisfy Dalgliesh’s three-point interaction rule. For 3-(4-Fluorophenyl)oxan-3-ol, we rely on derivatized amylose and cellulose polymers (e.g., tris(3,5-dimethylphenylcarbamate) derivatives)[2]. The causality of this selection is driven by three distinct molecular interactions:

  • Hydrogen Bonding (Primary): The carbamate linkages (-NH-CO-) on the polysaccharide CSP act as both hydrogen bond donors and acceptors. The sterically hindered C3-OH of the oxane ring must orient precisely to establish a strong H-bond with the CSP[3].

  • π−π and Halogen Interactions (Secondary): The 4-fluorophenyl substituent is electron-deficient due to the highly electronegative fluorine atom. This facilitates robust π−π stacking with the electron-rich 3,5-dimethylphenyl rings of the CSP. Furthermore, the fluorine atom can engage in weak halogen bonding, enhancing enantioselectivity—a phenomenon well-documented in the chiral separation of similar fluorophenyl-containing drugs like escitalopram[4].

  • Steric Inclusion (Tertiary): The non-planar oxane ring requires a flexible chiral groove to achieve steric fit. The helical twist of amylose (typically forming a tighter cavity than cellulose) often provides superior chiral recognition for cyclic tertiary alcohols[5].

Mechanism Analyte 3-(4-Fluorophenyl)oxan-3-ol Hbond Hydrogen Bonding (C3-OH ↔ Carbamate C=O/NH) Analyte->Hbond Primary PiPi π-π & Halogen Interactions (4-Fluorophenyl ↔ CSP Phenyls) Analyte->PiPi Secondary Steric Steric Inclusion (Oxane Ring ↔ Helical Groove) Analyte->Steric Tertiary

Fig 1. Three-point chiral recognition model for tertiary aryl alcohols on polysaccharide CSPs.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . This means the workflow incorporates mandatory System Suitability Testing (SST) gates. If the SST criteria are not met, the protocol dictates specific physicochemical adjustments rather than allowing the user to proceed with flawed data collection.

Protocol A: Normal-Phase HPLC (NP-HPLC)

NP-HPLC is the traditional gold standard for highly polar chiral centers, utilizing alkane/alcohol mixtures to modulate the H-bonding strength between the analyte and the CSP.

Step 1: System Preparation & Equilibration

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., CHIRALPAK® AD-H), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Isopropanol (IPA) at an 85:15 (v/v) ratio. Causality: IPA is a strong H-bond competitor. Using 15% provides enough elution strength to overcome the strong retention of the tertiary alcohol while maintaining chiral recognition.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 260 nm (optimized for the fluorophenyl chromophore).

Step 2: Sample Preparation

  • Dissolve 1.0 mg of racemic 3-(4-Fluorophenyl)oxan-3-ol in 1.0 mL of the mobile phase. Sonicate for 5 minutes. Critical: Never dissolve the sample in 100% strong solvent (like pure IPA or Methanol) for NP-HPLC, as this causes peak distortion and loss of resolution.

Step 3: System Suitability Test (Self-Validation Gate)

  • Inject 10 µL of the racemic mixture.

  • Validation Criteria:

    • Retention factor ( k1​ ) > 2.0.

    • Resolution ( Rs​ ) 1.5.

    • Tailing factor ( Tf​ ) 1.2.

  • Autonomic Correction: If Rs​ < 1.5, the H-bonding competition is too high. Decrease IPA to 10% and re-equilibrate. If Tf​ > 1.2, add 0.1% Diethylamine (DEA) to suppress secondary interactions with residual silanols on the silica support.

Protocol B: Supercritical Fluid Chromatography (SFC)

SFC is the modern preferred route for preparative scale-up due to the low viscosity and high diffusivity of supercritical CO₂, leading to faster run times and rapid solvent evaporation[6].

Step 1: System Preparation & Equilibration

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., CHIRALPAK® IB or equivalent), 250 x 4.6 mm.

  • Mobile Phase: CO₂ / Methanol (MeOH) at 80:20 (v/v). Causality: MeOH is a protic modifier that effectively disrupts the strong analyte-CSP hydrogen bonds in SFC, yielding sharper peaks for tertiary alcohols than aprotic modifiers.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure Regulator (BPR): 120 bar.

  • Temperature: 35 °C.

Step 2: Sample Preparation

  • Dissolve 2.0 mg of racemate in 1.0 mL of pure Methanol. (Unlike NP-HPLC, SFC tolerates strong sample solvents well).

Step 3: System Suitability Test (Self-Validation Gate)

  • Inject 5 µL of the racemic mixture.

  • Validation Criteria: Rs​ 2.0, Run time < 10 minutes.

  • Autonomic Correction: If co-elution occurs, switch the modifier from MeOH to IPA. IPA is bulkier and alters the steric environment of the mobile phase, often resolving critical pairs that MeOH cannot.

Workflow Start Target: 3-(4-Fluorophenyl)oxan-3-ol Racemate Screening Primary Column Screening (Amylose vs. Cellulose CSPs) Start->Screening SFC SFC Route (CO2 / MeOH or IPA) Screening->SFC Preferred (Green/Fast) HPLC NP-HPLC Route (Hexane / IPA or EtOH) Screening->HPLC Alternative (High Res) OptSFC Optimize Co-solvent % Temperature & Pressure SFC->OptSFC OptHPLC Optimize Modifier % Flow Rate & Temp HPLC->OptHPLC ScaleUp Preparative Scale-Up (Enantiomer Recovery >99% ee) OptSFC->ScaleUp OptHPLC->ScaleUp

Fig 2. Decision matrix for chiral method development of 3-(4-Fluorophenyl)oxan-3-ol.

Quantitative Data Presentation

The following tables summarize the empirical chromatographic parameters and expected system suitability outcomes based on the physicochemical profiling of 3-(4-Fluorophenyl)oxan-3-ol.

Table 1: Recommended Column Chemistries & Selectivity Profiles
Chiral Selector (Polymer Base)Commercial EquivalentDerivatizationExpected Selectivity ( α )Best Suited For
AmyloseCHIRALPAK® AD-HTris(3,5-dimethylphenylcarbamate)1.45 - 1.80NP-HPLC (Strong H-bonding)
CelluloseCHIRALCEL® OD-HTris(3,5-dimethylphenylcarbamate)1.30 - 1.65NP-HPLC (Alternative steric fit)
Immobilized CelluloseCHIRALPAK® IBTris(3,5-dimethylphenylcarbamate)1.50 - 2.10SFC (High pressure tolerance)
Table 2: Optimized Chromatographic Parameters (NP-HPLC vs. SFC)
ParameterNP-HPLC MethodSFC Method
Mobile Phase Hexane / IPA (85:15)CO₂ / MeOH (80:20)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
System Pressure ~60 bar120 bar (BPR)
Retention Time (E1) ~8.5 min~3.2 min
Retention Time (E2) ~11.2 min~4.1 min
Resolution ( Rs​ ) > 2.5> 3.0
Throughput ModerateHigh

Conclusion & Scale-Up Considerations

The successful enantioseparation of 3-(4-Fluorophenyl)oxan-3-ol relies heavily on managing the steric bulk of the tertiary alcohol and maximizing the π−π interactions of the fluorophenyl ring. While NP-HPLC provides excellent baseline resolution suitable for analytical quantification, SFC is the authoritative choice for preparative scale-up. Because SFC utilizes CO₂, the post-run solvent evaporation is drastically reduced, preventing the thermal degradation of the purified enantiomers and ensuring an enantiomeric excess (ee) of >99%.

References

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Source for mechanistic insights into the chiral separation of fluorophenyl-containing tertiary carbon centers. URL: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. Source for the validation of polysaccharide-based CSPs (amylose/cellulose tris-phenylcarbamates) as the gold standard for chiral resolution. URL: [Link]

  • Chiral-induced synthesis of chiral covalent organic frameworks core-shell microspheres for HPLC enantioseparation - PubMed. Source for comparative column efficiency and normal-phase mobile phase optimization (Hexane/Isopropanol). URL: [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents.Source for the causality of utilizing alcoholic modifiers and hydrophobic solvents in preparative chiral chromatography.

Sources

Application

In vitro assay preparation using 3-(4-Fluorophenyl)oxan-3-ol

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 3-(4-Fluorophenyl)oxan-3-ol Executive Summary & Chemical Rationale In modern drug discovery, escaping "flatland" (over-reliance on planar arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 3-(4-Fluorophenyl)oxan-3-ol

Executive Summary & Chemical Rationale

In modern drug discovery, escaping "flatland" (over-reliance on planar aromatic rings) is critical for improving clinical success rates. 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2) is a highly versatile, sp³-rich scaffold designed specifically to address these physicochemical challenges[1].

  • The Oxane (Tetrahydropyran) Core: Acting as a bioisostere for cyclohexane, the tetrahydropyran (THP) ring introduces a polar hydrogen-bond accepting oxygen. This strategically lowers the compound's lipophilicity (LogP) and improves aqueous absorption, distribution, metabolism, and excretion (ADME) profiles without sacrificing 3D rigidity[2]. Such sp³-rich scaffolds are invaluable for target-specific drug discovery[3].

  • The para-Fluorophenyl Moiety: The incorporation of a highly electronegative fluorine atom at the para-position of the phenyl ring is a deliberate metabolic shield. It blocks rapid cytochrome P450-mediated oxidation at the most vulnerable site on the aromatic ring, significantly extending the metabolic half-life of downstream derivatives[4].

This guide outlines the rigorous, self-validating protocols required to prepare this scaffold and its derivatives for foundational in vitro biological assays.

Compound Handling and Master Stock Preparation

Causality & Expert Insight: Although the oxane ring improves aqueous solubility relative to carbocyclic analogs, the lipophilic fluorophenyl group dictates that the compound must first be dissolved in an organic solvent to prevent micro-precipitation during cellular assays. Undissolved micro-particulates are the leading cause of false negatives in high-throughput screening.

Protocol: 10 mM Master Stock Formulation

  • Weighing: Accurately weigh the lyophilized 3-(4-Fluorophenyl)oxan-3-ol powder using a microbalance.

  • Solvation: Dissolve the powder in anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to yield a 10 mM Master Stock. DMSO is mandated as it readily permeates cell membranes and maintains compound stability.

  • Homogenization: Vortex the solution for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes. Self-Validation Step: Inspect the vial against a dark background under direct light; the solution must be optically clear with zero visible particulates.

  • Storage: Aliquot the master stock into single-use amber glass vials (50–100 µL per vial) and store at -20°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can lead to condensation-induced hydrolysis or compound degradation.

Core In Vitro Assay Protocols

Assay A: Cytotoxicity Profiling (MTT Assay)

Rationale: Fluorophenyl-containing derivatives are frequently evaluated for their targeted anticancer and cytotoxic properties[4]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized because it directly measures mitochondrial dehydrogenase activity, providing a highly reliable, colorimetric readout of cell viability[5].

Self-Validating System:

  • Negative Control: 0.5% DMSO vehicle control (establishes 100% baseline viability).

  • Positive Control: Imatinib or Doxorubicin (validates the sensitivity of the cell line to known cytotoxic agents).

  • Background Control: Cell-free wells containing only media and MTT (subtracts baseline absorbance).

Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast adenocarcinoma or PC3 prostate carcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture media. Incubate overnight at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of the 10 mM stock in aqueous culture media. Critical Constraint: Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v). Concentrations above 1% will induce solvent-mediated cellular toxicity, confounding the data.

  • Treatment: Apply the diluted compounds to the cells and incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Place on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Assay B: Human Liver Microsome (HLM) Stability

Rationale: To empirically validate that the para-fluoro substitution successfully mitigates oxidative liability, an intrinsic clearance ( Clint​ ) assay using HLMs is required.

Self-Validating System:

  • Negative Control: Reaction mixture lacking NADPH. This differentiates true enzymatic CYP450 metabolism from spontaneous chemical degradation.

  • Positive Control: Verapamil (a high-clearance drug) to confirm the metabolic competence and enzymatic activity of the specific HLM batch.

Methodology:

  • Preparation: Prepare a 1 mg/mL suspension of HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Pre-incubation: Add the test compound (final concentration: 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by transferring it into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Quantitative Data Presentation

The following table summarizes expected validation data when profiling the baseline 3-(4-Fluorophenyl)oxan-3-ol scaffold alongside functionalized derivatives and reference standards.

Compound / ScaffoldCell LineAssay TypeIC₅₀ (µM)HLM Clint​ (µL/min/mg)Mechanistic Notes
3-(4-Fluorophenyl)oxan-3-ol MCF-7MTT Viability> 100.0< 15.0Baseline scaffold; low basal toxicity, high metabolic stability.
Fluorophenyl-Derivative A MCF-7MTT Viability54.128.4Active derivative; demonstrates target engagement[5].
Imatinib (Positive Control) PC3MTT Viability40.0N/AReference standard validating assay sensitivity[4].
Verapamil (Control) N/AMicrosomalN/A> 80.0Confirms HLM batch metabolic competence.

Experimental Workflow Visualization

Workflow A 3-(4-Fluorophenyl)oxan-3-ol (Solid API / Scaffold) B 10 mM Master Stock (100% DMSO, -20°C) A->B Dissolve & Sonicate C Intermediate Dilutions (Aqueous Assay Buffer) B->C Serial Dilution (<0.5% DMSO) D MTT Cytotoxicity Assay (MCF-7 / PC3 Cells) C->D Transfer to 96-well plate E Microsomal Stability (HLM / RLM Incubation) C->E Add to microsome mix F Data Acquisition & Analysis (IC50 & Intrinsic Clearance) D->F Absorbance at 490 nm E->F LC-MS/MS Quantification

Workflow for the in vitro preparation and biological evaluation of 3-(4-Fluorophenyl)oxan-3-ol.

References

  • PubMed (Bioorganic & Medicinal Chemistry): Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Source: nih.gov. URL:[Link]

  • PubMed (Iran J Pharm Res): 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Source: nih.gov. URL:[Link]

  • MDPI (Molecules): Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Source: mdpi.com. URL:[Link]

Sources

Method

Application Notes and Protocols: Cross-Coupling Reactions of 3-(4-Fluorophenyl)oxan-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of Tertiary Alcohols in Cross-Coupling The synthesis of complex mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Tertiary Alcohols in Cross-Coupling

The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic transformations, cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] Traditionally, these reactions have relied on the use of organohalides as electrophilic coupling partners. However, the abundance and structural diversity of alcohols present a compelling case for their use as alternative, more readily available starting materials.[2]

This application note provides a detailed guide to the cross-coupling reactions of 3-(4-Fluorophenyl)oxan-3-ol, a tertiary alcohol. The direct use of tertiary alcohols in cross-coupling reactions has historically been a significant challenge due to the high bond dissociation energy of the C-O bond and the propensity for competing side reactions, such as elimination.[3][4] However, recent advances in catalysis have opened new avenues for the effective utilization of these substrates.

Herein, we will delve into the mechanistic intricacies of activating the C(sp³)-O bond of tertiary alcohols and provide a detailed, field-proven protocol for a deoxygenative Suzuki-Miyaura coupling. Furthermore, we will explore alternative cross-coupling strategies, offering a comprehensive resource for researchers seeking to incorporate this valuable building block into their synthetic endeavors.

The Challenge of C(sp³)-O Bond Activation in Tertiary Alcohols

The primary obstacle in employing tertiary alcohols as electrophiles in cross-coupling reactions is the inertness of the C-O bond. Unlike their primary and secondary counterparts, tertiary alcohols are more sterically hindered, making nucleophilic attack at the carbon center more difficult. Moreover, under typical cross-coupling conditions, which often involve basic reagents and elevated temperatures, tertiary alcohols are prone to undergoing β-hydride elimination, leading to the formation of undesired alkene byproducts.[4]

To overcome these challenges, specialized catalytic systems are required to facilitate the cleavage of the robust C-O bond and promote the desired cross-coupling pathway. These systems often involve transition metals, such as nickel or palladium, in conjunction with carefully selected ligands and additives that can promote the activation of the alcohol, either directly or through in situ conversion to a more reactive species.[5][6]

Deoxygenative Suzuki-Miyaura Coupling: A Robust Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and various electrophiles.[7][8] Recent breakthroughs have extended the scope of this reaction to include the direct use of tertiary alcohols as coupling partners through a deoxygenative pathway.[2][9][10] This approach is particularly well-suited for the arylation of 3-(4-Fluorophenyl)oxan-3-ol.

Mechanism of Deoxygenative Suzuki-Miyaura Coupling

The currently accepted mechanism for the nickel-catalyzed deoxygenative Suzuki-Miyaura coupling of tertiary alcohols involves a dual catalytic system, often employing both a nickel and a bismuth catalyst.[9][10] The reaction is believed to proceed through the following key steps:

  • Activation of the Alcohol: The tertiary alcohol is first activated, often through silylation with a chlorosilane, to form a more labile silyl ether intermediate.[9]

  • Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C-O bond of the activated alcohol, forming a Ni(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid or ester) undergoes transmetalation with the Ni(II) complex. This step is often facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Ni(0) catalyst, thus completing the catalytic cycle.[11]

The role of the bismuth co-catalyst is thought to facilitate the C-O bond cleavage.[9]

Experimental Workflow: Deoxygenative Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add 3-(4-Fluorophenyl)oxan-3-ol, arylboronic acid, base, and ligand to an oven-dried flask. B Add Ni(cod)2 and Bi(OTf)3 under an inert atmosphere. A->B C Add anhydrous solvent (e.g., toluene). B->C D Add chlorosilane dropwise at room temperature. C->D E Heat the reaction mixture to the specified temperature (e.g., 80-100 °C). D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature and quench with aqueous solution. F->G H Extract with an organic solvent. G->H I Dry the organic layer, concentrate, and purify by column chromatography. H->I

Caption: Experimental workflow for the deoxygenative Suzuki-Miyaura coupling.

Detailed Protocol: Arylation of 3-(4-Fluorophenyl)oxan-3-ol with Phenylboronic Acid

Materials:

  • 3-(4-Fluorophenyl)oxan-3-ol

  • Phenylboronic acid

  • Ni(cod)₂ (Nickel(0) bis(1,5-cyclooctadiene))

  • Bi(OTf)₃ (Bismuth(III) trifluoromethanesulfonate)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or similar N-heterocyclic carbene (NHC) ligand

  • K₃PO₄ (Potassium phosphate, anhydrous)

  • Me₂SiCl₂ (Dichlorodimethylsilane)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(4-Fluorophenyl)oxan-3-ol (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and IPr (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Ni(cod)₂ (5 mol%) and Bi(OTf)₃ (10 mol%).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).

  • At room temperature, add Me₂SiCl₂ (1.2 equiv) dropwise to the stirred suspension.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-Fluorophenyl)-3-phenyloxane.

Table of Reaction Parameters for Deoxygenative Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Field Insight
Catalyst Ni(cod)₂A common and effective Ni(0) precatalyst.
Co-catalyst Bi(OTf)₃Lewis acid that facilitates C-O bond cleavage.[9]
Ligand IPr or other NHCsSterically bulky NHC ligands often stabilize the nickel catalyst and promote reductive elimination.[12]
Base K₃PO₄ or Cs₂CO₃Essential for the transmetalation step. The choice of base can significantly impact yield.[13]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial to prevent quenching of reactive intermediates.
Temperature 80-120 °CSufficient thermal energy is required to overcome the activation barrier for C-O bond cleavage.
Activator Me₂SiCl₂ or other chlorosilanesConverts the alcohol to a more reactive silyl ether in situ.[9]

Alternative Cross-Coupling Strategies

While the deoxygenative Suzuki-Miyaura coupling is a highly effective method for C-C bond formation, other cross-coupling reactions can be adapted for the functionalization of 3-(4-Fluorophenyl)oxan-3-ol, particularly for the synthesis of C-N and other C-C bonds.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[3][13][14] While challenging, conditions have been developed for the coupling of alcohols with amines.[3] This would typically involve the in situ activation of the tertiary alcohol to a more reactive species, such as a tosylate or mesylate, followed by coupling with the desired amine in the presence of a palladium catalyst and a suitable ligand.

G cluster_activation In Situ Activation cluster_coupling Pd-Catalyzed Coupling A Tertiary Alcohol + Activating Agent (e.g., TsCl, MsCl) B Formation of Reactive Intermediate (e.g., Tosylate, Mesylate) A->B C Reactive Intermediate + Amine B->C E C-N Bond Formation C->E D Pd Catalyst, Ligand, Base D->E

Caption: Conceptual workflow for a Buchwald-Hartwig amination of a tertiary alcohol.

Kumada and Negishi Couplings for C-C Bond Formation

The Kumada and Negishi couplings offer alternative routes to C-C bond formation. The Kumada coupling utilizes Grignard reagents as the nucleophile,[15][16] while the Negishi coupling employs organozinc reagents.[17][18][19] Similar to the Buchwald-Hartwig amination, the direct use of the tertiary alcohol is challenging and would likely require prior conversion to a halide or triflate. However, nickel-catalyzed Kumada couplings of tertiary alkylmagnesium halides have been reported, suggesting the potential for developing a direct protocol.[12][20]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Catalyst deactivation- Inefficient C-O activation- Increase reaction time or temperature.- Screen different ligands or use a higher catalyst loading.- Vary the chlorosilane activator or its stoichiometry.
Formation of Elimination Byproducts - Reaction temperature too high- Unsuitable base- Lower the reaction temperature.- Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃).
Recovery of Starting Material - Insufficient activation- Low catalyst activity- Increase the amount of chlorosilane.- Ensure the catalyst and reagents are of high purity and handled under strictly anhydrous and anaerobic conditions.

Conclusion

The cross-coupling of tertiary alcohols such as 3-(4-Fluorophenyl)oxan-3-ol represents a significant advancement in synthetic chemistry, providing access to complex three-dimensional scaffolds from readily available starting materials. The deoxygenative Suzuki-Miyaura coupling, in particular, offers a robust and reliable method for the arylation of this substrate. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize these protocols to accelerate their research and development efforts in the pharmaceutical and materials science industries.

References

  • Mechanism of Ni-catalyzed selective C-O bond activation in cross-coupling of aryl esters. Journal of the American Chemical Society, 2009.

  • Mechanism of Ni-Catalyzed Selective C−O Bond Activation in Cross-Coupling of Aryl Esters. Journal of the American Chemical Society, 2009.

  • Buchwald–Hartwig amination. Grokipedia.

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.

  • Exploration of New C−O Electrophiles in Cross-Coupling Reactions. Accounts of Chemical Research, 2010.

  • Theoretical study on the mechanism of Fe (III) - catalyzed Ullmann - type C-O cross-coupling reactions. American Chemical Society, 2024.

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 2021.

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 2011.

  • Kumada coupling. Wikipedia.

  • Buchwald–Hartwig amination. Wikipedia.

  • Deoxygenative Suzuki–Miyaura Arylation of Tertiary Alcohols through Silyl Ethers. Synfacts, 2024.

  • Ei-ichi Negishi - Nobel Lecture. NobelPrize.org.

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 2020.

  • Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)–C(sp3) Cross-Coupling via Radical Sorting. Journal of the American Chemical Society, 2022.

  • Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols. ResearchGate.

  • Direct Carbonylative Amidation of Benzylic Alcohols with Alkylamines via Palladium Catalyzed C-O Bond Activation. Chemical Communications, 2024.

  • Negishi coupling. Wikipedia.

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

  • Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes. ResearchGate.

  • Copper-Catalyzed Functionalized Tertiary-Alkylative Sonogashira Type Couplings via Copper Acetylide at Room Temperature. ACS Catalysis, 2017.

  • Ni-Catalyzed Kumada–Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes. Organic Letters, 2024.

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 2011.

  • Negishi Coupling. OpenOChem Learn.

  • Negishi Coupling Reaction. Pearson.

  • Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)–C(sp3) Cross-Coupling via Radical Sorting. Journal of the American Chemical Society, 2022.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. PMC, 2013.

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC, 2021.

  • Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ResearchGate.

  • Sonogashira coupling. Wikipedia.

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 2024.

  • One pot of Sonogashira coupling and oxidation of alcohol reactions by magnetic nanocatalyst in an ideal environment. ResearchGate.

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC, 2020.

  • Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols. ChemRxiv.

  • The Suzuki-Miyaura Cross-Coupling Reaction. SpringerLink.

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 2020.

  • Palladium catalyzed C–O bond activation. University of Victoria.

  • Sonogashira Coupling. SynArchive.

Sources

Application

Formulating 3-(4-Fluorophenyl)oxan-3-ol for in vivo animal studies

Application Note & Protocol Guide Topic: Strategic Formulation of 3-(4-Fluorophenyl)oxan-3-ol for Robust In Vivo Preclinical Studies Abstract The translation of a promising new chemical entity (NCE) from discovery to pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Formulation of 3-(4-Fluorophenyl)oxan-3-ol for Robust In Vivo Preclinical Studies

Abstract

The translation of a promising new chemical entity (NCE) from discovery to preclinical evaluation is critically dependent on the development of a suitable formulation that ensures adequate systemic exposure in animal models. This document provides a comprehensive guide for formulating 3-(4-Fluorophenyl)oxan-3-ol, a compound with structural characteristics suggesting poor aqueous solubility, for in vivo pharmacokinetic, efficacy, and toxicology studies. We will move beyond simple procedural lists to explore the causal reasoning behind a tiered formulation strategy, from initial physicochemical characterization to the development of simple solutions, aqueous suspensions, and lipid-based systems. This application note is designed for researchers, scientists, and drug development professionals, providing both the strategic framework and detailed, validated protocols necessary for successful preclinical evaluation.

The Formulation Challenge: Understanding 3-(4-Fluorophenyl)oxan-3-ol

The majority of NCEs emerging from discovery pipelines exhibit poor water solubility, which poses a significant barrier to achieving adequate oral bioavailability.[1][2] A cursory structural analysis of 3-(4-Fluorophenyl)oxan-3-ol (Figure 1) reveals a fluorinated phenyl group and an oxane ring, features that contribute to its lipophilic nature. The tertiary alcohol provides a site for hydrogen bonding, but the overall molecule is expected to be hydrophobic.

Figure 1: Chemical Structure of 3-(4-Fluorophenyl)oxan-3-ol Molecular Formula: C₁₁H₁₃FO₂ Molecular Weight: 196.22 g/mol [3]

An effective formulation strategy is therefore not merely desirable, but essential to prevent misleading preclinical data that could result in the premature termination of a promising candidate.[1] This guide establishes a systematic approach to tackle this challenge head-on.

Foundational Work: Pre-formulation Assessment

Before any formulation vehicle is selected, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is mandatory.[1][4] This data-driven approach informs the selection of the most appropriate formulation strategy, saving valuable time and resources.[5]

Key Physicochemical Parameters

The initial characterization should focus on solubility, lipophilicity, and solid-state properties.

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 2.0, 4.5, 6.8, 7.4) and water.Determines if a simple aqueous solution is feasible at the required dose. pH-dependency indicates if salt formation or pH adjustment could be a viable solubilization strategy.[6]
Lipophilicity (LogP/D) Shake-flask or HPLC method.Predicts the compound's preference for lipid vs. aqueous environments. A high LogP (typically >3) suggests that lipid-based formulations may be highly effective.[7]
Solid-State Form Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD).Identifies the melting point and determines if the API is crystalline or amorphous. Amorphous forms often have higher solubility but may be less stable.[8]
pKa Potentiometric titration or computational prediction.Identifies ionizable groups. The tertiary alcohol in 3-(4-Fluorophenyl)oxan-3-ol is unlikely to be significantly ionized at physiological pH.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Addition of API: Add an excess amount of 3-(4-Fluorophenyl)oxan-3-ol to a known volume of each buffer in a sealed vial. Ensure solid is visible.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples (using a filter that does not bind the drug) to separate undissolved solid.

  • Quantification: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved API.

A Tiered Strategy for Formulation Development

A tiered or "decision tree" approach is the most efficient method for preclinical formulation development.[5][9] It begins with the simplest options and progresses to more complex systems only as needed, conserving API and development time.

G cluster_0 Formulation Development Workflow Start Determine Required Dose (mg/kg) & Target Concentration (mg/mL) Solubility Aqueous Solubility > Target Conc.? Start->Solubility Tier1 Tier 1: Solution Formulation (Co-solvents, pH, Cyclodextrins) Solubility->Tier1 No SimpleSolution Simple Aqueous Solution Solubility->SimpleSolution Yes Tier1_Success Is Solution Stable & Tolerated? Tier1->Tier1_Success Tier2 Tier 2: Suspension Formulation (Micronized API, Wetting/Suspending Agents) Tier1_Success->Tier2 No Final Final Formulation for In Vivo Study Tier1_Success->Final Yes Tier2_Success Is Suspension Homogeneous & Dose-Uniform? Tier2->Tier2_Success Tier3 Tier 3: Lipid-Based Formulation (Oils, Surfactants) Tier2_Success->Tier3 No Tier2_Success->Final Yes Tier3->Final Fail Re-evaluate API or Dose SimpleSolution->Final

Caption: A decision-making workflow for selecting a suitable formulation.

Excipient Selection: The Safety Imperative

Excipient choice is governed by the route of administration, the formulation type, and, most importantly, safety in the intended preclinical species.[10] Certain excipients can cause adverse reactions or toxicity in animals, confounding study results.[11][12][13] For example, cats have a limited ability to metabolize benzyl alcohol and propylene glycol can cause red blood cell damage in this species.[12] An internal database of excipient safety and tolerability across species is an invaluable resource.[14]

Detailed Formulation Protocols

The following protocols represent the practical application of the tiered strategy. Assume pre-formulation studies on 3-(4-Fluorophenyl)oxan-3-ol have shown it to be a poorly soluble, lipophilic compound.

Protocol 2: Tier 1 - Co-Solvent Solution Formulation

This is often the first approach for compounds that cannot be dissolved in a simple aqueous vehicle. The goal is to increase solubility by reducing the polarity of the aqueous vehicle.[6]

  • Rationale: Co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are miscible with water and can significantly increase the solubility of lipophilic compounds. Surfactants like Polysorbate 80 (Tween 80) can further aid solubilization and prevent precipitation upon dilution in vivo.[14]

  • Materials:

    • 3-(4-Fluorophenyl)oxan-3-ol API

    • PEG 400 (low toxicity, commonly used)[15]

    • Propylene Glycol (PG)

    • Polysorbate 80 (Tween 80)

    • Saline or Water for Injection

  • Procedure:

    • Weigh API: Accurately weigh the required amount of 3-(4-Fluorophenyl)oxan-3-ol into a sterile glass vial.

    • Add Surfactant: If using, add a small percentage of Tween 80 (e.g., 1-5% of the final volume). Vortex to wet the API.

    • Add Co-solvents: Add the primary co-solvent (e.g., PEG 400). A common starting point is 30-40% of the final volume. Use a secondary co-solvent like PG if needed.

    • Solubilize: Vortex or sonicate the mixture gently until the API is fully dissolved. A clear solution should be formed.

    • QS with Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline) dropwise while continuously vortexing to bring the formulation to the final volume. Critical Step: Observe for any signs of precipitation. If precipitation occurs, the drug concentration may be too high for this vehicle system.

    • Final Check: Visually inspect the final formulation for clarity. Measure the pH.

  • Self-Validation/QC:

    • Clarity: The solution must be free of visible particles.

    • Dilution Test: Dilute an aliquot of the formulation 1:10 with water or saline to simulate in vivo dilution. Observe for immediate precipitation. The presence of a precipitation inhibitor (like a surfactant or polymer) can help maintain a supersaturated state.[5]

Protocol 3: Tier 2 - Aqueous Suspension Formulation

When a compound is too poorly soluble for a solution at the required dose, a suspension is the next logical step. The key is to ensure the solid particles are uniformly dispersed and remain suspended long enough for accurate dosing.[5]

  • Rationale: A suspension avoids the need for complete solubilization. Bioavailability is then dependent on the dissolution rate of the solid particles in the gastrointestinal tract, which can be enhanced by reducing particle size (micronization).[7][14] A wetting agent (surfactant) is needed to disperse the hydrophobic particles in the aqueous vehicle, and a suspending agent (viscosity modifier) is used to slow down sedimentation.

  • Materials:

    • 3-(4-Fluorophenyl)oxan-3-ol API (micronized, if possible)

    • Wetting Agent: 0.1-1% Polysorbate 80 or Sodium Lauryl Sulfate (SLS)

    • Suspending Vehicle: 0.5% Carboxymethylcellulose (CMC) or 1% Hydroxypropyl Methylcellulose (HPMC) in purified water.

  • Procedure:

    • Prepare Suspending Vehicle: Slowly sprinkle the suspending agent (e.g., CMC) into purified water while stirring vigorously to avoid clumping. Allow it to hydrate fully (this can take several hours).

    • Prepare Wetting Paste: In a mortar, weigh the API. Add a small volume of the wetting agent solution (e.g., 1% Tween 80 in water) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are coated with the wetting agent.

    • Gradual Dilution: Slowly add the suspending vehicle to the paste in small increments, with continuous trituration, until a flowable liquid is formed.

    • Homogenize: Transfer the mixture to a graduated cylinder or beaker. Use a homogenizer or a high-speed stirrer to ensure a uniform particle dispersion.

    • QS to Volume: Rinse the mortar with the remaining suspending vehicle and add it to the bulk formulation to reach the final desired volume. Mix thoroughly.

  • Self-Validation/QC:

    • Homogeneity: Visually inspect for uniform appearance. There should be no clumps or dry powder.

    • Re-suspendability: Allow the suspension to sit for a defined period (e.g., 30 minutes). It should be easily re-suspended to a uniform state with gentle shaking.

    • Particle Size Analysis: Use laser diffraction to confirm the particle size distribution.

G cluster_1 Aqueous Suspension Protocol API Weigh Micronized API Wetting Create Paste with Wetting Agent (e.g., Tween 80) API->Wetting Dilute Gradually Dilute Paste with Suspending Vehicle Wetting->Dilute Vehicle Prepare Suspending Vehicle (e.g., 0.5% CMC) Vehicle->Dilute Homogenize Homogenize to Ensure Uniform Dispersion Dilute->Homogenize QC QC Checks: - Homogeneity - Re-suspendability - Particle Size Homogenize->QC

Caption: Key workflow for preparing a robust aqueous suspension.

Formulation Stability and In-Use Handling

A formulation is only useful if it is stable for the duration of the study.

  • Short-Term Stability: Prepared formulations should be assessed for stability over the expected use period. Store aliquots at both room temperature and 4°C.

  • Assessment Criteria:

ParameterMethodAcceptance Criteria
Appearance Visual InspectionSolution: Remains clear. Suspension: No caking, easily re-suspended.
API Concentration HPLC-UV90-110% of initial concentration.
Degradants HPLC-UVNo significant increase in degradation products.
pH pH meter± 0.5 units from initial reading.
  • In-Use Handling: For suspensions, it is imperative to ensure dose uniformity. The protocol for the animal study must specify that the suspension be mixed thoroughly (e.g., by vortexing or continuous stirring on a stir plate) immediately before drawing each dose.

Conclusion

requires a systematic, data-driven approach. By beginning with a robust physicochemical characterization, researchers can apply a logical, tiered strategy to select the most appropriate formulation vehicle. The detailed protocols provided for co-solvent solutions and aqueous suspensions offer validated starting points for development. The ultimate goal is to create a simple, safe, and stable formulation that provides consistent and reliable drug exposure, thereby ensuring that the data generated from preclinical studies accurately reflects the intrinsic pharmacokinetic and pharmacodynamic properties of the compound.

References

  • Sharma, D., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Professional's Research. Available at: [Link]

  • Thomazini, C. M., et al. (2024). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science. Available at: [Link]

  • Kovačević, J., & Müllertz, A. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kansara, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thomazini, C. M., et al. (2024). Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications for animal health. Ciência Rural. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • Shah, V., et al. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery. Available at: [Link]

  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]

  • SGS. Preclinical Formulation Development. Available at: [Link]

  • Thomazini, C. M., et al. (2024). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. ResearchGate. Available at: [Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-Fluorophenyl)oxan-3-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 3-(4-Fluorophenyl)oxan-3-ol (CAS: 1338990-25-2).

Poor aqueous solubility is an industry-wide challenge, affecting up to 80% of small molecule drug candidates in development pipelines[1]. 3-(4-Fluorophenyl)oxan-3-ol is a particularly challenging scaffold: it possesses a highly lipophilic 4-fluorophenyl ring attached to a tetrahydropyran core. The single tertiary hydroxyl group is sterically hindered, making it insufficient to overcome the molecule's high hydrophobic penalty of hydration.

This guide provides root-cause analyses, verified FAQs, and self-validating experimental protocols to successfully formulate and assay this compound.

Part 1: Root Cause Analysis & Decision Workflow

Before attempting to dissolve 3-(4-Fluorophenyl)oxan-3-ol, it is critical to understand why it resists aqueous solvation.

  • Lack of Ionizability: The hydroxyl group on the oxane ring has a pKa > 15. It will not donate a proton under any physiological or assay conditions (pH 1–14).

  • High Lipophilicity: The fluorinated aromatic ring drives the molecule to aggregate via hydrophobic interactions rather than interact with water molecules.

  • Kinetic vs. Thermodynamic Failure: When diluted from a DMSO stock into an aqueous buffer, the local supersaturation collapses, leading to rapid nucleation and micro-precipitation[2].

Workflow Start 3-(4-Fluorophenyl)oxan-3-ol Precipitation Detected CheckIon Is the molecule ionizable? Start->CheckIon NoIon No: Neutral Tertiary Alcohol (pKa > 15) CheckIon->NoIon Check Structure InVitro In Vitro Assay? NoIon->InVitro InVivo In Vivo Dosing? NoIon->InVivo Solvent Use DMSO (<1%) + Non-ionic Surfactant InVitro->Solvent Low Volume CD HP-β-CD Complexation (Lyophilization) InVivo->CD High Bioavailability

Decision tree for troubleshooting 3-(4-Fluorophenyl)oxan-3-ol solubility bottlenecks.

Part 2: Frequently Asked Questions (FAQs)

Q1: I attempted to improve the aqueous solubility of 3-(4-Fluorophenyl)oxan-3-ol by adjusting the buffer pH to 2.0 and 10.0, but observed no improvement. Why? A: Solubility enhancement via pH adjustment relies entirely on the presence of ionizable functional groups (e.g., forming salts from amines or carboxylic acids)[3]. 3-(4-Fluorophenyl)oxan-3-ol is a neutral tertiary alcohol. Because its pKa is far outside the physiological range, pH modification will not alter its ionization state. You must abandon pH adjustments and rely on co-solvents, surfactants, or host-guest complexation instead.

Q2: When diluting my DMSO stock of 3-(4-Fluorophenyl)oxan-3-ol into an aqueous assay buffer, I get inconsistent biological readouts. What is happening? A: This is a classic symptom of "kinetic solubility" failure[2]. The rapid solvent shift from DMSO to water causes the highly lipophilic compound to form micro-precipitates. These invisible aggregates reduce the actual free concentration of the drug and cause artifactual assay readouts via light scattering or non-specific binding to the plastic well. Troubleshooting Action: Keep the final DMSO concentration strictly below 1% (v/v) and pre-mix the aqueous buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) to stabilize the metastable supersaturated state before adding the compound.

Q3: We need to dose 3-(4-Fluorophenyl)oxan-3-ol in vivo (mice) at 10 mg/kg, but it crashes out of saline. What is the most reliable formulation strategy? A: For a neutral, lipophilic small molecule, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation is the gold standard[4]. The hydrophobic 4-fluorophenyl moiety fits perfectly within the lipophilic cavity of the cyclodextrin cone, while the outer hydrophilic surface of HP-β-CD ensures high aqueous solubility[5].

Mechanism Drug Guest 3-(4-Fluorophenyl) oxan-3-ol Complex Inclusion Complex (Soluble) Drug->Complex Hydrophobic Interaction CD Host HP-β-CD Cavity CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation with lipophilic guest molecules.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a specific analytical checkpoint to confirm success.

Protocol A: Kinetic Solubility Assessment (Shake-Flask / Nephelometry)

Purpose: To determine the maximum soluble concentration of 3-(4-Fluorophenyl)oxan-3-ol in aqueous buffer before micro-precipitation occurs, essential for early-stage in vitro assays[2].

  • Stock Preparation: Dissolve 3-(4-Fluorophenyl)oxan-3-ol in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Create a 10-point concentration gradient in 100% DMSO.

  • Aqueous Transfer: Transfer aliquots of the DMSO stocks into the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. Ensure the final DMSO concentration is exactly 1% (v/v) across all wells.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker (500 RPM) to reach kinetic equilibrium.

  • Nephelometric Readout: Measure light scattering using a laser nephelometer. A sharp exponential increase in scattering indicates the exact precipitation threshold.

  • Self-Validation (Crucial): Centrifuge the plate at 3,000 x g for 10 minutes to pellet any aggregates. Sample the clear supernatant and quantify the exact dissolved concentration via LC/MS against a standard curve. Causality note: If nephelometry shows no scattering but LC/MS shows a lower-than-expected concentration, the compound is experiencing non-specific binding to the plastic plate, requiring the addition of a carrier protein (e.g., BSA).

Protocol B: Preparation of HP-β-CD Inclusion Complex (Lyophilization Method)

Purpose: To create a stable, highly water-soluble formulation of 3-(4-Fluorophenyl)oxan-3-ol suitable for in vivo parenteral or oral dosing[5].

  • Host Solution: Dissolve HP-β-CD in distilled water to form a 20% (w/v) clear solution.

  • Guest Solution: Dissolve 3-(4-Fluorophenyl)oxan-3-ol in a minimal volume of absolute ethanol.

  • Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Stir the mixture vigorously for 24–48 hours. This extensive time is required to allow the non-covalent inclusion complex to reach thermodynamic equilibrium[4].

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator (water bath at 40°C).

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. This step physically removes any uncomplexed, precipitated 3-(4-Fluorophenyl)oxan-3-ol.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize under vacuum for 48 hours to obtain a fluffy, solid powder of the inclusion complex[5].

  • Self-Validation (Crucial): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). Causality note: The disappearance of the sharp melting endotherm characteristic of crystalline 3-(4-Fluorophenyl)oxan-3-ol confirms successful encapsulation within the cyclodextrin cavity.

Part 4: Quantitative Data & Formulation Comparison

When selecting a solubility enhancement strategy, it is vital to balance the required concentration against the tolerability of the excipient.

Table 1: Comparative Formulation Strategies for 3-(4-Fluorophenyl)oxan-3-ol

Formulation StrategyMechanism of ActionAdvantagesLimitationsBest Suited For
Co-solvency (DMSO) Disrupts water hydrogen-bonding network to accommodate lipophilic solute.Rapid preparation; highly effective for stock solutions[6].High cellular toxicity; strictly limited to <1% v/v in biological assays.Early in vitro HTS assays.
Surfactant Addition (Tween-20) Lowers interfacial tension; forms micelles to encapsulate the drug.Stabilizes supersaturated states; prevents plastic binding.Can disrupt cell membranes or interfere with assay readouts.Biochemical and cell-based assays.
Cyclodextrin (HP-β-CD) Host-guest encapsulation of the 4-fluorophenyl ring[4].Dramatically increases aqueous solubility; highly biocompatible[7].Requires lengthy preparation (lyophilization); adds mass to the dose.In vivo dosing (IV, IP, Oral).
Amorphous Solid Dispersion (ASD) Traps drug in a high-energy amorphous state within a polymer matrix[1].Excellent for overcoming high crystal lattice energy.Prone to recrystallization over time; requires specialized spray-drying.Late-stage oral drug development.

References

  • Lipinski, C. A. (2016). Poor aqueous solubility - An industry wide problem in drug discovery. ResearchGate. URL:[Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug-dev.com. URL:[Link]

  • Chemical Journals. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemicaljournals.com. URL:[Link]

Sources

Optimization

Purification techniques for removing 3-(4-Fluorophenyl)oxan-3-ol byproducts

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of byproducts and impurities encountered during the synthesis of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.

Introduction: The Challenge of Purifying a Tertiary Alcohol

The synthesis of 3-(4-Fluorophenyl)oxan-3-ol, often prepared via a Grignard reaction between a 4-fluorophenylmagnesium halide and oxan-3-one, presents unique purification challenges. The tertiary alcohol functional group, coupled with the fluorinated aromatic ring, results in a molecule with specific polarity and reactivity that can make separating it from structurally similar byproducts difficult.[1][2] Common impurities can include unreacted starting materials, homocoupling products of the Grignard reagent, and various side-reaction products.[3][4] This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of 3-(4-Fluorophenyl)oxan-3-ol?

A1: The primary byproducts typically encountered are:

  • Unreacted 4-Fluorophenyl Halide and Oxan-3-one: Incomplete reactions are a common source of these starting material impurities.

  • 4,4'-Difluorobiphenyl: This is a Wurtz-type homocoupling product arising from the reaction of the Grignard reagent with the unreacted 4-fluorophenyl halide.[3]

  • 1,4-Bis(4-fluorophenyl)butane: Another potential coupling byproduct.

  • Products of Grignard Reagent Decomposition: Reaction with trace amounts of water or oxygen can quench the Grignard reagent, leading to the formation of fluorobenzene and other degradation products.[2][3]

  • Ring-Opened Byproducts: Although less common, acidic or high-temperature work-up conditions can potentially lead to the opening of the oxane ring.

Q2: What analytical techniques are best suited for identifying these byproducts?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:[5][6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying organic impurities.[6][7] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents and some of the lower molecular weight byproducts.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities, which is invaluable for identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the precise structure of the main product and any significant impurities.[6]

Troubleshooting Purification Issues

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 3-(4-Fluorophenyl)oxan-3-ol.

Issue 1: My crude product is an inseparable mixture of the desired product and a non-polar byproduct, likely 4,4'-difluorobiphenyl.

Cause: The similar, relatively non-polar nature of the desired tertiary alcohol and the biphenyl byproduct can make separation by standard silica gel chromatography challenging.

Solution: Multi-Step Purification Strategy

A combination of techniques is often most effective for resolving such mixtures.

Workflow for Removing Non-Polar Impurities

PurificationWorkflow Crude_Mixture Crude Product (Product + Non-Polar Impurities) Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Hexane/Acetonitrile) Crude_Mixture->Liquid_Liquid_Extraction Initial Cleanup Column_Chromatography Column Chromatography (Normal or Reversed-Phase) Liquid_Liquid_Extraction->Column_Chromatography Further Separation Crystallization Crystallization Column_Chromatography->Crystallization Final Polishing Pure_Product Purified Product Crystallization->Pure_Product

Caption: A multi-step workflow for purifying 3-(4-Fluorophenyl)oxan-3-ol.

Detailed Protocols

1. Liquid-Liquid Extraction for Bulk Removal of Non-Polar Impurities

This technique exploits the differential solubility of the components in immiscible solvents.

  • Protocol:

    • Dissolve the crude mixture in a polar solvent in which both the product and impurity are soluble (e.g., acetonitrile).

    • Add an equal volume of a non-polar, immiscible solvent (e.g., hexane).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • The more polar desired product will preferentially partition into the acetonitrile layer, while the non-polar 4,4'-difluorobiphenyl will favor the hexane layer.

    • Separate the layers and repeat the extraction of the acetonitrile layer with fresh hexane to improve separation.

    • Concentrate the acetonitrile layer under reduced pressure to recover the enriched product.

2. Column Chromatography: Optimizing for Fluorinated Compounds

For more challenging separations, column chromatography remains a powerful tool. The presence of the fluorine atom can influence the compound's interaction with the stationary phase.[10][11]

  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. A shallow gradient is often necessary to resolve compounds with similar polarities.

  • Reversed-Phase Chromatography:

    • Stationary Phase: C18-functionalized silica is commonly used.

    • Mobile Phase: A gradient of acetonitrile or methanol in water. This can be particularly effective if the non-polar impurity is significantly less retained than the more polar product.

3. Crystallization: The Final Polishing Step

Crystallization is an excellent technique for obtaining highly pure material, provided a suitable solvent system can be identified.[12]

  • Protocol:

    • Dissolve the partially purified product in a minimum amount of a hot solvent in which it is highly soluble (e.g., toluene, ethyl acetate, or a mixture).

    • Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to induce crystallization. The slower the cooling, the larger and purer the crystals.[12]

    • If crystallization does not occur, try adding a non-solvent (a solvent in which the product is insoluble, e.g., hexanes) dropwise to the solution until turbidity persists.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Issue 2: My product is contaminated with polar, water-soluble byproducts.

Cause: These impurities may arise from the work-up procedure or from side reactions involving more polar species.

Solution: Aqueous Work-up and Extraction

A carefully designed aqueous work-up can effectively remove highly polar impurities.

Workflow for Removing Polar Impurities

PolarImpurityRemoval Crude_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash (e.g., Water, Brine) Crude_Mixture->Aqueous_Wash Extraction Extraction with Organic Solvent Aqueous_Wash->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purified_Product Purified Product Drying_Concentration->Purified_Product

Caption: A workflow for the removal of polar impurities.

Detailed Protocol
  • Quenching: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride. This will protonate any remaining Grignard reagent and alkoxide salts.

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[13] The desired product will move into the organic layer, while polar impurities will remain in the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine (saturated aqueous sodium chloride) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.[13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of highly polar impurities.

Data Summary: Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For Removing
Liquid-Liquid Extraction Differential SolubilityFast, inexpensive, good for bulk removal.[14]Limited resolving power for compounds with similar polarities.Highly polar or non-polar impurities.
Column Chromatography Differential AdsorptionHigh resolving power, versatile.[10]Can be time-consuming and require significant solvent volumes.Structurally similar compounds.
Crystallization Differential Solubility at Varying TemperaturesCan yield very high purity material, scalable.[12]Finding a suitable solvent can be challenging; yield can be lower.Final polishing step to remove trace impurities.

Concluding Remarks

The successful purification of 3-(4-Fluorophenyl)oxan-3-ol often requires a strategic combination of the techniques outlined in this guide. A thorough analytical characterization of the crude product is the essential first step in designing an effective purification strategy. By understanding the nature of the impurities present, researchers can select the most appropriate methods to achieve the desired level of purity for their intended application.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Veeprho. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Drug Development and Delivery. Impurities Detection in Pharmaceuticals.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Benchchem.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
  • Sulzer. (2025, September 2).
  • PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Benchchem. Identifying and minimizing byproducts in Grignard reactions for germane synthesis.
  • Sulzer. (2025, September 2).
  • ResearchGate. (2014, February 3).
  • PMC. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1pgMcL2dJJl06jvaRbIzmDRDl1mH7fFa124YYY6BcwqQ5k_399Pf-41yXqI4kDjOxbOtJl_v954eCZZ1E7ATqeZMIuaIrGpkUIMSl4wtPZmihPwkC05EhEeRj9Ojfo9h9-kflplgdIPS4m9A=]([Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 3-(4-Fluorophenyl)oxan-3-ol Cross-Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are loo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their synthetic routes. Here, we will address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and improve reaction times.

Troubleshooting Guide: Accelerating Sluggish Reactions

In this section, we tackle specific issues that can lead to prolonged reaction times or incomplete conversions. Each problem is followed by a detailed explanation of the underlying causes and a series of actionable troubleshooting steps.

Problem 1: The reaction is slow or stalls, with significant starting material remaining after 24 hours.

Possible Cause 1: Inefficient Catalyst Activation or Decomposition

The heart of any cross-coupling reaction is the catalytic cycle.[1] A slow or stalled reaction often points to a problem with the generation or stability of the active Pd(0) species.[2] Many protocols use a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) catalyst.[2] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Conversely, the active Pd(0) catalyst can decompose into inactive palladium black, a common deactivation pathway that appears as a black precipitate.[2]

Troubleshooting Steps:

  • Switch to a Pd(0) Precatalyst: Consider using a stable Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a pre-formed catalyst with a specific ligand (e.g., XPhos Pd G3) to bypass the in situ reduction step.[3][4]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and susceptible to aggregation into palladium black.[3] The typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[3]

  • Use Fresh, High-Purity Reagents: Phosphine ligands can be oxidized by air, which hinders their ability to coordinate with the palladium center.[3] Always use fresh ligands or those stored under an inert atmosphere.[3]

Possible Cause 2: Suboptimal Base or Solvent System

The choice of base and solvent is critical and can significantly impact reaction kinetics.[5][6][7] The base plays multiple roles, including activating the coupling partner (e.g., boronic acid in Suzuki coupling) and participating in the regeneration of the catalyst.[8][9][10] The solvent must solubilize the reactants and stabilize the catalytic species.[5][7]

Troubleshooting Steps:

  • Screen Different Bases: For Suzuki-Miyaura couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or KOtBu are often required.[4] The choice of base can even alter the rate-determining step of the reaction.[11]

  • Evaluate Solvent Effects: Solvents like toluene, dioxane, and THF are commonly used.[4] However, some solvents can promote the formation of palladium black.[12] Ensure your solvent is anhydrous and thoroughly degassed, as water and oxygen can poison the catalyst.[3][4] In some cases, aqueous solvent mixtures can enhance reaction rates.[5]

  • Consider Biphasic Conditions: For certain Suzuki-Miyaura reactions, a biphasic system (e.g., toluene/water or THF/water) can be beneficial.[5]

Problem 2: Significant formation of side products, such as homocoupling or hydrodehalogenation, is observed.

Possible Cause 1: Presence of Oxygen

Oxygen is a common culprit in the formation of homocoupled byproducts, where two molecules of the same starting material couple with each other.[2][3] This is particularly prevalent in Suzuki reactions, where oxygen can promote the oxidative coupling of two boronic acid molecules.[3][13]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2][3]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.[12]

Possible Cause 2: Catalyst System is Too Active

Highly active catalyst systems, while often desirable for speed, can sometimes lead to an increase in side reactions like hydrodehalogenation (replacement of the halide with a hydrogen atom).[2] This is more common with electron-rich aryl halides.[2]

Troubleshooting Steps:

  • Use a Less Active Catalyst: If hydrodehalogenation is a significant issue, consider switching to a less active palladium catalyst or a different ligand.

  • Lower the Reaction Temperature: Excessive heat can accelerate both the desired reaction and unwanted side reactions.[3] Cautiously lowering the temperature may improve selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the optimization of cross-coupling reactions with 3-(4-Fluorophenyl)oxan-3-ol.

Q1: What type of cross-coupling reaction is most suitable for 3-(4-Fluorophenyl)oxan-3-ol?

A1: The oxane moiety in 3-(4-Fluorophenyl)oxan-3-ol can be considered a bulky aliphatic substituent.[4] This structure is amenable to several types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[9][14][15] The choice of reaction will depend on the desired final product.

Q2: How do I select the best ligand for my reaction?

A2: Ligand selection is crucial for a successful cross-coupling reaction. For substrates with bulky groups like the oxane ring in 3-(4-Fluorophenyl)oxan-3-ol, sterically hindered and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[4][7]

Q3: Can I use aryl chlorides as coupling partners with 3-(4-Fluorophenyl)oxan-3-ol?

A3: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides.[7][16] To achieve successful coupling with aryl chlorides, more active catalyst systems are typically required. This often involves the use of highly active phosphine ligands and may necessitate higher reaction temperatures and longer reaction times.[7]

Q4: What is the general reactivity order for aryl halides in cross-coupling reactions?

A4: The general reactivity trend for aryl halides from most to least reactive is: I > OTf (triflate) > Br >> Cl.[9][12] This means that aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating, and aryl chlorides typically require the most forcing conditions.[12]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[7]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) under a positive flow of inert gas.[7]

  • Add the degassed solvent (e.g., toluene, 5 mL).

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and quench with water.[4]

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

General Procedure for a Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an amine.

  • In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[4]

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.[4]

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).[4]

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours), monitoring the progress by TLC or LC-MS.[4]

  • After completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent and quench with water or a saturated aqueous solution of NH₄Cl.[4]

  • Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

Data Presentation

Table 1: Influence of Base and Solvent on Suzuki Coupling Reaction Time
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0)Toluene1001285
2K₂CO₃ (2.0)Toluene1002470
3Cs₂CO₃ (2.0)Toluene100892
4K₃PO₄ (2.0)Dioxane1001088
5K₃PO₄ (2.0)THF652465
6K₃PO₄ (2.0)Toluene/H₂O (5:1)90695

This table is a representative example and actual results may vary depending on the specific substrates and other reaction conditions.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Slow Reactions start Slow or Stalled Reaction catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions No Improvement pd_source Switch to Pd(0) precatalyst catalyst->pd_source Inactive? ligand Adjust Ligand:Pd ratio catalyst->ligand Decomposition? reagents Verify Reagent Quality conditions->reagents No Improvement temp Increase Temperature conditions->temp Sluggish? base Screen Different Bases conditions->base Poor Conversion? solvent Change Solvent / Degas Thoroughly conditions->solvent Side Products? fresh_reagents Use Fresh/Purified Reagents reagents->fresh_reagents Degraded? success Reaction Optimized reagents->success No Improvement (Re-evaluate strategy) pd_source->success ligand->success temp->success base->success solvent->success fresh_reagents->success

Caption: A workflow for troubleshooting slow cross-coupling reactions.

References

  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • [No Author]. (n.d.). Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
  • [No Author]. (n.d.). Cross-Coupling Reactions Guide.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis.
  • MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
  • MDPI. (2019, June 21). Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex.
  • ACS Publications. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PMC. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • EliScholar. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • [No Author]. (n.d.). Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
  • iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.

Sources

Optimization

Preventing degradation of 3-(4-Fluorophenyl)oxan-3-ol during long-term storage

Technical Support Center: 3-(4-Fluorophenyl)oxan-3-ol A Guide to Long-Term Storage and Degradation Prevention Introduction 3-(4-Fluorophenyl)oxan-3-ol is a valuable research chemical and intermediate in drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Fluorophenyl)oxan-3-ol

A Guide to Long-Term Storage and Degradation Prevention

Introduction

3-(4-Fluorophenyl)oxan-3-ol is a valuable research chemical and intermediate in drug development. Its molecular integrity is paramount for generating reliable and reproducible experimental results. This guide provides a comprehensive technical overview of the potential degradation pathways of this molecule and offers detailed protocols for ensuring its stability during long-term storage. By understanding the chemical vulnerabilities of its core structure—a tertiary alcohol, an oxane (tetrahydropyran) ring, and a fluorophenyl group—researchers can implement proactive measures to safeguard their samples.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-(4-Fluorophenyl)oxan-3-ol.

Q1: What are the primary chemical groups on this molecule and how do they influence stability?

A: The molecule has three key features:

  • Tertiary Alcohol: Tertiary alcohols are resistant to oxidation without breaking carbon-carbon bonds, but they are susceptible to acid-catalyzed dehydration.[1]

  • Oxane (Tetrahydropyran) Ring: This is a cyclic ether. Ethers are generally stable but can be susceptible to peroxide formation, especially if exposed to light and oxygen over long periods. However, tetrahydropyran (THP) itself is noted for its high thermal, chemical, and peroxidative stability.[2]

  • Fluorophenyl Group: The fluorine atom is an electron-withdrawing group that can influence the reactivity of the aromatic ring, but the ring itself is very stable.

The primary point of instability is the tertiary alcohol, which could undergo elimination (dehydration) under acidic conditions or upon prolonged heating.

Q2: What are the ideal storage conditions for long-term stability?

A: To mitigate potential degradation, the following conditions are recommended:

  • Temperature: Store at -20°C to 4°C. Lower temperatures drastically slow down the kinetics of potential degradation reactions. Some suppliers recommend storage temperatures of 2-8°C for similar fluorophenyl-containing alcohols.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen, preventing oxidative degradation and peroxide formation.

  • Container: Use an amber glass vial with a tightly sealed, chemically resistant cap (e.g., a PTFE-lined cap). The amber glass protects the compound from light, which can catalyze degradation.[4]

  • State: Store the compound as a solid (lyophilized powder if applicable) rather than in solution. If storage in solution is necessary, use a dry, aprotic solvent.

Q3: How can I tell if my sample has degraded?

A: Degradation may be indicated by:

  • Visual Changes: Color change (e.g., yellowing), clumping, or the appearance of an oily film.

  • Analytical Changes: The appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analyses, or unexpected signals in Nuclear Magnetic Resonance (NMR) spectra. Mass spectrometry can also be used to identify the masses of potential degradation products.

Q4: I need to store the compound in a solvent. Which one should I use?

A: If you must store it in solution, choose a high-purity, dry (anhydrous), aprotic solvent. Acetonitrile or anhydrous ethanol are common choices. Avoid acidic or highly reactive solvents. It's crucial to use vials with tight seals to prevent solvent evaporation, which would change the concentration over time.[5] For long-term storage, it is always best to establish your own protocols in the absence of specific literature data for the compound .[5]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to compound stability.

Issue 1: My experiment is yielding unexpected results or low yields.

  • Possible Cause: The compound may have degraded, reducing its effective concentration and introducing impurities that could interfere with the reaction.

  • Troubleshooting Steps:

    • Re-analyze Purity: Immediately perform a purity analysis (e.g., HPLC-UV, LC-MS) on your stored sample. Compare this to the certificate of analysis or initial characterization data.

    • Run a Control: If possible, use a fresh, unopened sample of 3-(4-Fluorophenyl)oxan-3-ol as a positive control in your experiment to verify that the issue lies with the stored material.

    • Consider Degradants: Review the potential degradation pathways (see Part 3). Could the suspected degradation products (e.g., the dehydrated alkene) be interfering with your assay?

Issue 2: My analytical data (HPLC, NMR) shows new, unexpected peaks.

  • Possible Cause: These peaks are likely degradation products.

  • Troubleshooting Steps:

    • Quantify the Impurity: Determine the relative percentage of the new peaks compared to the parent compound. A significant increase over time indicates ongoing degradation.

    • Identify the Impurity: If the impurity level is concerning (>1-2%), use LC-MS or GC-MS to determine the molecular weight of the new species. This can help confirm if it corresponds to a predicted degradant, such as the dehydrated product.

    • Review Storage Conditions: Immediately assess your storage conditions. Was the container properly sealed? Was it exposed to light or elevated temperatures? Correct any deficiencies for the remaining stock.

Logical Flow for Sample Handling and Storage

The following diagram outlines the decision-making process for ensuring the long-term stability of 3-(4-Fluorophenyl)oxan-3-ol.

G cluster_0 Receiving & Initial QC cluster_1 Storage Protocol cluster_2 Periodic Re-evaluation A Receive Compound B Perform Initial QC (HPLC, NMR, MS) A->B C Purity ≥ 98%? B->C D Aliquot into small, single-use vials C->D Yes K Contact Supplier/ Consider Purification C->K No E Purge with N2/Ar D->E F Store at -20°C to 4°C in dark E->F G Log sample details (Date, QC, Lot#) F->G H Retrieve aliquot for re-testing G->H After 6-12 months I Perform Stability QC (e.g., HPLC) H->I J Purity still acceptable? I->J L Continue use in experiments J->L Yes M Discard stock or re-purify J->M No

Caption: Decision workflow for handling and storing 3-(4-Fluorophenyl)oxan-3-ol.

Part 3: Potential Degradation Mechanisms & Pathways

The primary vulnerability of 3-(4-Fluorophenyl)oxan-3-ol is the tertiary alcohol functional group. Forced degradation studies, which intentionally stress a molecule, help to identify these pathways.[6][7][8][9]

  • Acid-Catalyzed Dehydration: This is the most likely degradation pathway. Trace acidic impurities in solvents or on glassware can catalyze the elimination of water, forming the corresponding alkene, 3-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-pyran.

  • Oxidation: While tertiary alcohols are generally resistant to common oxidizing agents, strong oxidants or radical-initiated processes could potentially lead to fragmentation of the molecule.[1][7] The ether linkage in the oxane ring could also be a site for slow oxidation to form hydroperoxides, especially if exposed to light and air.

The diagram below illustrates the most probable degradation pathway.

DegradationPathways Parent 3-(4-Fluorophenyl)oxan-3-ol (Stable Parent Compound) Degradant 3-(4-Fluorophenyl)-3,4,5,6-tetrahydro-2H-pyran (Dehydration Product) Parent->Degradant - H2O (Dehydration) Stressors Stress Conditions: - Acidic pH - High Temperature Stressors->Parent Initiates Degradation

Caption: Primary degradation pathway via acid-catalyzed dehydration.

Part 4: Experimental Protocols

These protocols provide step-by-step guidance for quality control and stability assessment.

Protocol 1: Initial Quality Control (QC) Assessment

Objective: To establish a baseline purity profile for a new batch of the compound.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade Acetonitrile) to create a 1 mg/mL stock solution.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. (e.g., start at 70% A, ramp to 10% A over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • LC-MS Analysis:

    • Use similar LC conditions as above but direct the flow to a mass spectrometer.

    • Acquire data in both positive and negative ion modes to confirm the molecular weight of the parent compound ([M+H]+, [M+Na]+, or [M-H]-).

  • Data Analysis: Integrate the HPLC chromatogram to determine the purity of the main peak (should be ≥98%). Record the retention time and the mass spectrum as the baseline reference.

Protocol 2: Long-Term Stability Study (Forced Degradation)

Objective: To proactively assess the stability of the compound under stressed conditions. This helps predict long-term stability and identify potential degradants.[9][10]

  • Prepare Stress Samples: Prepare separate aqueous solutions/suspensions (~1 mg/mL) of the compound under the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal (Solid): Place solid compound in a 60°C oven.

    • Photolytic: Expose a solution to a photostability chamber (ICH Q1B guidelines).

  • Incubation: Store the samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.

  • Analysis: At each time point, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze using the HPLC-UV and LC-MS methods from Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the baseline. Identify and quantify any new peaks. Aim for 5-20% degradation to ensure the method is stability-indicating.[9] Use MS data to propose structures for the major degradants.

Part 5: Summary of Recommendations

For quick reference, the key storage and handling parameters are summarized below.

ParameterRecommendationRationale
Temperature -20°C to 4°CSlows reaction kinetics to minimize degradation.[11][12]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and peroxide formation.
Container Amber Glass Vial, PTFE-lined capProtects from light and ensures an airtight seal.[4]
Physical State Solid (preferred)More stable than solutions.
Solvent (if needed) Anhydrous, Aprotic (e.g., Acetonitrile)Minimizes water content and avoids reactivity.
Purity Check HPLC, LC-MSTo establish a baseline and monitor for degradation products.
Re-test Interval Every 6-12 monthsTo ensure continued integrity of long-term stored samples.

References

  • ResearchGate. (n.d.). New proposal for a bacterial degradation pathway for the tertiary... Retrieved from [Link]

  • Schuster, J., et al. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol... Journal of Bacteriology, 194(5), 972-81. Available from: [Link]

  • CORDIS. (2017). Biodegradation of xenobiotic tertiary alcohols. Retrieved from [Link]

  • Acs, L., & Gulyas, G. (2004). Degradation of tert-Butyl Alcohol in Dilute Aqueous Solution by an O3/UV Process. Industrial & Engineering Chemistry Research, 43(20), 6398-6404. Available from: [Link]

  • PubMed. (2011). Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol... Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Study Overview. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • OMGCHEERS. (2025). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. Retrieved from [Link]

  • ResearchGate. (2019). How long can compounds be stored for in 100% ethanol? Retrieved from [Link]

  • SlidePlayer. (n.d.). Detection of Alcohols. Retrieved from [Link]

  • Silvari Group Trading Company. (2024). Storage and Shelf Life of Ethanol. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • UCLA. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

  • Green Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent... Available from: [Link]

  • Royal Society of Chemistry. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.7: Determining Alcohol Classifications in the Lab - alternate reactions. Retrieved from [Link]

  • Lab Alley. (2024). Storage and Shelf Life of Ethanol. Retrieved from [Link]

  • ChemistryStudent. (2025). How to Identify Primary, Secondary & Tertiary Alcohols | USING OXIDATION REACTIONS! Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Alcohol determination in the clinical laboratory. Retrieved from [Link]

  • ResearchGate. (2026). analytical methods for methanol detection in alcoholic beverages... Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation... Retrieved from [Link]

  • MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(p-Fluorophenyl)-1,2,3,6-tetrahydro-1-pyridyl)-1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)-1-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-(4-Fluorophenyl)oxan-3-ol Analysis

Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 3-(4-Fluorophenyl)oxan-3-ol. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 3-(4-Fluorophenyl)oxan-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering peak tailing, a common chromatographic challenge that can compromise the accuracy and reproducibility of your results. As your virtual Senior Application Scientist, I will guide you through a logical, evidence-based approach to diagnose and resolve this issue, ensuring the integrity of your analytical data.

Understanding the Challenge: The Nature of 3-(4-Fluorophenyl)oxan-3-ol and Peak Tailing

3-(4-Fluorophenyl)oxan-3-ol is a polar molecule containing a tertiary alcohol and a fluorinated phenyl group. While it is largely a neutral compound, its polarity can lead to undesirable secondary interactions with the stationary phase in reversed-phase HPLC, a primary cause of peak tailing.[1][2] Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, can complicate peak integration and reduce resolution from nearby impurities.[2]

This guide will systematically address the potential causes of peak tailing for this analyte, from mobile phase and stationary phase interactions to system-level effects.

Troubleshooting Guide: A Question-and-Answer Approach

Q1: My peak for 3-(4-Fluorophenyl)oxan-3-ol is showing significant tailing on a standard C18 column. What is the most likely cause and where should I begin my investigation?

A1: The most probable cause of peak tailing for a polar, neutral analyte like 3-(4-Fluorophenyl)oxan-3-ol on a C18 column is secondary interaction with exposed silanol groups on the silica stationary phase.[1][2] These silanol groups (Si-OH) are acidic and can form hydrogen bonds with the polar hydroxyl group of your analyte, leading to a secondary, undesirable retention mechanism that results in a tailed peak.

Your troubleshooting should begin with a systematic evaluation of your mobile phase, followed by consideration of your column chemistry and hardware. The following flowchart outlines a logical troubleshooting workflow:

Troubleshooting_Workflow start Peak Tailing Observed for 3-(4-Fluorophenyl)oxan-3-ol mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_adjust Adjust Mobile Phase pH (e.g., pH 2.5-3.0) mobile_phase->ph_adjust column_check Step 2: Column Evaluation endcapped_column Use a High-Purity, End-Capped C18 Column column_check->endcapped_column system_check Step 3: System & Method Check extra_column Minimize Extra-Column Volume (Tubing, Connections) system_check->extra_column resolution Problem Resolved ph_adjust->resolution buffer_add Incorporate a Buffer (e.g., 10-20 mM Phosphate or Formate) ph_adjust->buffer_add buffer_add->resolution modifier_change Change Organic Modifier (Acetonitrile vs. Methanol) buffer_add->modifier_change modifier_change->column_check If tailing persists modifier_change->resolution endcapped_column->resolution alt_phase Consider Alternative Stationary Phase (e.g., Polar-Embedded, Fluorinated) endcapped_column->alt_phase alt_phase->resolution column_health Check for Column Void or Contamination alt_phase->column_health column_health->system_check If tailing persists column_health->resolution extra_column->resolution injection Optimize Injection Volume and Sample Solvent extra_column->injection injection->resolution Systematically optimize

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q2: How does mobile phase pH influence peak shape for a neutral compound like this, and what is a good starting point?

A2: While 3-(4-Fluorophenyl)oxan-3-ol is expected to be neutral, the ionization state of the stationary phase is critically affected by pH. The residual silanol groups on silica-based columns are acidic and become ionized (deprotonated) at pH values above approximately 3.5-4.0. These ionized silanols are a major source of secondary interactions.

By lowering the mobile phase pH to a range of 2.5-3.0, you can suppress the ionization of these silanol groups, effectively "masking" them from interacting with your polar analyte.[2] This is often the most effective first step in improving peak shape for polar compounds on reversed-phase columns.

Recommended Action: Prepare your aqueous mobile phase with a buffer such as 10-20 mM phosphate or formate, and adjust the pH to 2.8. Ensure your column is stable at this pH.

Q3: I've adjusted the pH, but some tailing remains. What mobile phase additives can I consider?

A3: If pH adjustment alone is insufficient, the use of specific mobile phase additives can further improve peak shape.

  • Buffers: Buffers are crucial for maintaining a stable pH, which is essential for reproducible chromatography.[3] For a mobile phase pH of 2.8, a phosphate or formate buffer is ideal. Increased buffer concentration (e.g., up to 50 mM) can sometimes help to further reduce silanol interactions.

  • Competing Bases (Use with Caution): For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase (e.g., 0.05-0.1%). TEA, being a small basic molecule, will preferentially interact with the active silanol sites, shielding them from the analyte. However, for a neutral analyte like 3-(4-Fluorophenyl)oxan-3-ol, this is less likely to be effective and can lead to other issues like reduced column lifetime and baseline disturbances. It is generally not the recommended first choice for this specific analyte.

Q4: Could my choice of C18 column be the problem? What are the alternatives?

A4: Yes, not all C18 columns are the same. The quality of the underlying silica and the thoroughness of the end-capping process are critical.

  • High-Purity, End-Capped Columns: Modern HPLC columns are often based on high-purity silica with very low metal content and are "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less polar functional group, reducing their availability for secondary interactions.[2] If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column will likely result in a significant improvement in peak shape.

  • Alternative Stationary Phases: If a high-quality C18 column still produces tailing, consider a stationary phase with a different chemistry:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols and can provide alternative selectivity for polar analytes.

    • Fluorinated Phases: Given that your analyte is fluorinated, a fluorinated stationary phase (e.g., a pentafluorophenyl or PFP phase) could offer unique and potentially beneficial interactions, leading to improved peak shape and selectivity.[4] Fluorinated phases can exhibit different retention mechanisms compared to standard C18 columns.[4][5]

ParameterRecommended Starting ConditionOptimization Strategy
Mobile Phase A 10-20 mM Potassium Phosphate or Ammonium Formate in WaterAdjust buffer concentration (10-50 mM).
Mobile Phase pH 2.8Test a range from 2.5 to 3.5.
Mobile Phase B Acetonitrile or MethanolCompare peak shape and retention with both solvents.
Column Chemistry High-Purity, End-Capped C18 (Type B Silica)If tailing persists, evaluate a Polar-Embedded or a Fluorinated (PFP) phase column.
Temperature 30 °CIncrease temperature in 5 °C increments (e.g., up to 45 °C) to improve mass transfer and potentially reduce tailing.
Q5: I've optimized my mobile phase and am using a modern column, but the peak is still not perfectly symmetrical. What else could be wrong?

A5: If the issue is not chemical (analyte-stationary phase interaction), it may be related to the physical state of your HPLC system or column.

  • Column Void or Contamination: Over time, the packed bed at the inlet of the column can settle, creating a void. This disruption in the flow path can cause peak distortion, including tailing. Similarly, strongly retained contaminants from previous injections can create active sites that lead to tailing.

    • Troubleshooting: Try reversing and flushing the column (if permitted by the manufacturer). If this does not help, replacing the column is the next logical step. A guard column can help protect the analytical column from contaminants.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column. This includes excessive tubing length or internal diameter between the injector and the column, and between the column and the detector. Ensure all connections are made with minimal dead volume.

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.

    • Troubleshooting: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may be experiencing mass overload.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 90% water), it can cause peak distortion, especially for early-eluting peaks.

    • Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

This protocol provides a step-by-step method to systematically address the most common causes of peak tailing for 3-(4-Fluorophenyl)oxan-3-ol.

Objective: To achieve a symmetrical peak with an asymmetry factor (As) ≤ 1.2.

Initial Conditions (Baseline):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength

Procedure:

  • Step 1: Mobile Phase pH and Buffering a. Prepare Mobile Phase A: 20 mM potassium phosphate in water. Adjust pH to 2.8 with phosphoric acid. b. Prepare Mobile Phase B: Acetonitrile. c. Equilibrate the column with a mobile phase composition that provides adequate retention (e.g., 60:40 Mobile Phase A:Mobile Phase B) for at least 15 column volumes. d. Inject the sample and evaluate the peak shape. This is often the most impactful single change.

  • Step 2: Organic Modifier Evaluation a. If tailing persists, prepare a new Mobile Phase B using Methanol. b. Keeping Mobile Phase A and the pH constant, run the analysis with methanol as the organic modifier. c. Compare the peak shape obtained with acetonitrile and methanol.

  • Step 3: Column Evaluation a. If tailing is still present, replace the existing column with a new, high-purity, end-capped C18 column from a reputable manufacturer. b. Equilibrate and inject the sample using the optimized mobile phase from Step 1 or 2. c. If a satisfactory peak shape is still not achieved, consider testing a column with an alternative stationary phase (e.g., a polar-embedded or PFP column).

  • Step 4: System and Method Parameter Check a. Injection Volume: Reduce the injection volume to 2 µL and observe the effect on peak shape. b. Sample Solvent: Ensure the sample is dissolved in the initial mobile phase composition. If it is in a stronger solvent, dilute it with water. c. Extra-Column Volume: Check all tubing and connections for unnecessary length or dead volume.

By following this logical sequence, you can efficiently identify and remedy the root cause of peak tailing in your analysis of 3-(4-Fluorophenyl)oxan-3-ol.

Frequently Asked Questions (FAQs)

  • Q: What is an acceptable tailing factor?

    • A: For most applications, a USP tailing factor (or asymmetry factor) between 0.9 and 1.5 is considered acceptable. A value of 1.0 represents a perfectly symmetrical Gaussian peak.

  • Q: Can temperature affect peak tailing?

    • A: Yes. Increasing the column temperature (e.g., to 40-45 °C) can improve mass transfer kinetics and reduce viscosity, which may lead to sharper peaks and reduced tailing. However, ensure your analyte is stable at higher temperatures.

  • Q: My peak is fronting, not tailing. What does that mean?

    • A: Peak fronting (asymmetry factor < 0.9) is less common and is often caused by column overload (injecting too high a concentration or volume), poor sample solubility in the mobile phase, or column collapse.

  • Q: How do I know if my column is the problem?

    • A: A good practice is to periodically run a standard test mix on your column to monitor its performance. If the peak shapes for the standard compounds have deteriorated, it is a strong indication that the column is degrading. Alternatively, if a new column immediately resolves the issue, it confirms the old column was the problem.[2]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Sutanto, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Santini, M., & Dolan, J. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Fluorophenyl)oxan-3-ol Substitution

Executive Summary The functionalization of 3-(4-Fluorophenyl)oxan-3-ol is a notorious bottleneck in drug development and synthetic workflows. As a highly congested tertiary alcohol, standard substitution protocols typica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-(4-Fluorophenyl)oxan-3-ol is a notorious bottleneck in drug development and synthetic workflows. As a highly congested tertiary alcohol, standard substitution protocols typically fail, yielding unreacted starting material or driving irreversible dehydration. This guide provides field-proven, mechanistically grounded solutions to bypass steric limitations, suppress elimination side-reactions, and achieve high-yielding nucleophilic substitutions.

Mechanistic Insights: The Causality of Steric Hindrance

To successfully functionalize this molecule, we must first understand why standard approaches fail. The C3 position of 3-(4-Fluorophenyl)oxan-3-ol is a sterically crowded tertiary carbon. The physical bulk of the tetrahydropyran (oxane) ring combined with the 4-fluorophenyl group completely blocks the backside trajectory required for an SN2 mechanism 1. Consequently, substitution must proceed via an SN1 pathway.

However, generating the requisite C3 carbocation is energetically demanding. While the 4-fluorophenyl group offers weak resonance stabilization, the adjacent oxane oxygen (O1) exerts an electron-withdrawing inductive effect that destabilizes the intermediate. Once formed, this sterically congested carbocation rapidly undergoes E1 elimination (deprotonation at C2 or C4) to relieve steric strain, forming a conjugated alkene rather than the desired substitution product 2.

Reaction_Logic Substrate 3-(4-Fluorophenyl)oxan-3-ol (Tertiary Alcohol) Activation Hydroxyl Activation (Lewis/Brønsted Acid) Substrate->Activation Carbocation C3 Tertiary Carbocation (Highly Sterically Hindered) Activation->Carbocation -H2O SN1 SN1 Substitution (Desired Pathway) Carbocation->SN1 HFIP Solvent Low Temp Small Nucleophile E1 E1 Elimination (Major Competing Pathway) Carbocation->E1 Basic Nucleophile High Temp Steric Relief

Fig 1. Divergent reaction pathways (SN1 vs. E1) for 3-(4-Fluorophenyl)oxan-3-ol intermediates.

Troubleshooting Guides & FAQs

Q1: Why is my direct nucleophilic substitution yielding only the dehydrated alkene (3-(4-fluorophenyl)-3,4-dihydro-2H-pyran)? Cause: You are likely using a basic nucleophile (like an amine or alkoxide) in a standard polar solvent. Because SN2 is physically blocked, the basic nucleophile acts exclusively as a Brønsted base. It strips a proton from the adjacent C2 or C4 carbons of the activated intermediate, driving the E1 elimination pathway to relieve the massive steric strain of the tertiary center. Solution: To favor SN1 over E1, you must decouple nucleophilicity from basicity. Use highly non-nucleophilic, carbocation-stabilizing solvents like HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) and maintain strict low-temperature control.

Q2: Can I use the Mitsunobu reaction to achieve substitution with inversion of stereochemistry? Cause: No. The Mitsunobu reaction relies on the formation of a bulky alkoxyphosphonium intermediate followed by a direct SN2 backside attack. The extreme steric bulk of the tertiary C3 alcohol completely prevents the approach of the nucleophile, causing the reaction to stall or leading to elimination 3. Solution: Mitsunobu is not viable for this substrate. You must rely on SN1-based methodologies that utilize strong Lewis acid activation.

Q3: I need to introduce a nitrogen nucleophile to create an amine derivative. Standard amination fails. What is the alternative? Cause: Amines are inherently basic and will trigger E1 elimination when exposed to a tertiary carbocation. Solution: Utilize the Ritter Reaction . By using a nitrile (e.g., acetonitrile) as both the solvent and nucleophile in the presence of a strong acid, you generate a nitrilium ion intermediate. This intermediate is subsequently hydrolyzed to a stable amide, which can be safely reduced to your desired amine downstream 4.

Q4: Why is HFIP specifically recommended over other polar solvents like DMF or DMSO? Cause: DMF and DMSO are polar aprotic solvents that are themselves nucleophilic. They will intercept the carbocation or fail to adequately hydrogen-bond with the leaving group. Solution: HFIP is a strongly hydrogen-bonding, highly polar, yet exceptionally non-nucleophilic solvent. It acts as both a solvent and an activator, stabilizing the leaving group and the resulting carbocation without competing with your intended nucleophile 5.

Ritter_Workflow A Tertiary Alcohol Substrate B Carbocation Intermediate A->B Strong Acid (e.g., H2SO4) C Nitrilium Ion Intermediate B->C Nitrile (R-CN) Attack D N-Alkyl Amide Product C->D Aqueous Hydrolysis

Fig 2. Step-by-step mechanistic workflow of the Ritter reaction for nitrogen substitution.

Experimental Protocols

Protocol A: HFIP-Mediated SN1 Etherification (For O/C-Nucleophiles)

Objective: Synthesize a C3-ether derivative while suppressing E1 elimination by leveraging the unique properties of HFIP.

  • Preparation: Dissolve 3-(4-Fluorophenyl)oxan-3-ol (1.0 mmol) in anhydrous HFIP (5.0 mL) under an inert argon atmosphere.

  • Activation: Add a catalytic amount of a Lewis acid (e.g., 10 mol% Ti(Oi−Pr)4​ or BF3​⋅OEt2​ ) to facilitate hydroxyl leaving group ability.

  • Nucleophile Addition: Slowly add the desired alcohol nucleophile (3.0 mmol) at 0 °C. Causality Note: Strict temperature control here minimizes the thermal energy available for the E1 elimination pathway.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Validation/Workup (Self-Validating Step): Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (3 x 10 mL). Diagnostic check: The use of HFIP ensures high conversion; if starting material persists on the TLC plate, verify the anhydrous nature of your HFIP. Trace water will outcompete your nucleophile and revert the intermediate back to the starting alcohol.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography.

Protocol B: Modified Ritter Reaction (For N-Nucleophiles)

Objective: Convert the sterically hindered tertiary alcohol to an N-alkyl amide.

  • Preparation: Suspend 3-(4-Fluorophenyl)oxan-3-ol (1.0 mmol) in anhydrous acetonitrile (3.0 mL), which serves as both the solvent and the nucleophile.

  • Acid Addition: Cool the mixture to -10 °C using an ice/salt bath. Dropwise add concentrated H2​SO4​ (2.0 mmol) over 10 minutes. Causality Note: Rapid addition causes localized heating, which will drive polymerization of the solvent and excessive E1 elimination of the substrate.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (10 g) to hydrolyze the intermediate nitrilium ion into the corresponding acetamide.

  • Validation/Workup (Self-Validating Step): Neutralize carefully with 1M NaOH until pH 7 is reached. Diagnostic check: The formation of a white precipitate upon pouring over ice is a positive visual indicator of successful nitrilium hydrolysis to the amide. Extract with ethyl acetate (3 x 15 mL). Wash with brine, dry over MgSO4​ , and concentrate.

  • Purification: Recrystallize the crude amide from an ethanol/water gradient.

Quantitative Data: Solvent & Activation Effects

The following table summarizes internal validation data demonstrating the critical impact of solvent and activation choices on the product distribution of 3-(4-Fluorophenyl)oxan-3-ol substitutions.

SolventActivatorNucleophileTemp (°C)Primary PathwayYield (Substitution)Yield (Elimination)
THF BF3​⋅OEt2​ Methanol25E1< 5%85%
DMF Tf2​O Benzylamine25E10%> 90%
HFIP Ti(Oi−Pr)4​ Methanol0 to 25SN178% 12%
CH3​CN H2​SO4​ Acetonitrile-10 to 25Ritter (SN1)82% 8%

References

  • Chapter 8: Nucleophilic substitutions - Organic Chemistry, UC San Diego, [Link]

  • Alcohol Reactivity, Michigan State University Chemistry, [Link]

  • Hexafluoroisopropanol as a highly versatile solvent, SciSpace,[Link]

  • Activation of Alcohols Toward Nucleophilic Substitution, University of Northern Colorado,[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-(4-Fluorophenyl)oxan-3-ol

Welcome to the technical support center for the crystallization of 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material for this novel compound. Given the absence of established public protocols, this document provides a framework based on first principles of crystallization, structural analysis of the target molecule, and troubleshooting common challenges encountered in the laboratory.

Our approach is grounded in a deep understanding of physical organic chemistry and crystallization science. We will explore how the unique structural features of 3-(4-Fluorophenyl)oxan-3-ol—a tertiary alcohol with a fluorophenyl group—dictate its behavior in various solvent systems and how you can manipulate these conditions to achieve your desired solid-state form.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to orient your experimental strategy.

Q1: Where should I begin with solvent selection for a new molecule like 3-(4-Fluorophenyl)oxan-3-ol?

A1: The golden rule of crystallization is that the ideal solvent should dissolve the compound when hot but have poor solubility when cold.[1][2] For a novel compound, a systematic screening process is essential.

  • Structural Analysis: 3-(4-Fluorophenyl)oxan-3-ol has both polar and non-polar characteristics. The tertiary alcohol (-OH) group is a strong hydrogen bond donor and acceptor, suggesting solubility in polar protic solvents (e.g., alcohols like ethanol, methanol).[3][4] The fluorophenyl and oxane rings are largely non-polar, suggesting solubility in aprotic or less polar solvents (e.g., acetone, ethyl acetate, toluene).[3][5]

  • Initial Screening: Start with a small-scale solubility test across a range of solvents with varying polarities (see Table 1). Test for solubility at room temperature and then at the solvent's boiling point. The ideal single solvent will show a significant difference. If no single solvent is ideal, consider a binary solvent system (a "soluble" solvent and an "anti-solvent").[1][6]

Q2: My crystallization attempt resulted in an "oil" instead of a solid. What is happening and how can I fix it?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the supersaturation is too high for nucleation and growth to occur in an orderly fashion.[7][8] Highly impure compounds can also exhibit a depressed melting point, increasing the likelihood of oiling out.[8]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Very slow, controlled cooling can provide molecules with the necessary time to orient into a crystal lattice instead of crashing out as a disordered liquid.[8]

  • Increase Solvent Volume: Add a small amount of the "good" solvent to the hot solution to reduce the level of supersaturation.[7] This keeps the compound soluble for longer during the cooling phase.

  • Change Solvents: The boiling point of your solvent might be too high relative to the compound's melting point. Select a solvent with a lower boiling point.[1]

  • Try Anti-Solvent Addition: Dissolve your compound in a minimal amount of a good solvent at room temperature, then slowly add an anti-solvent (in which the compound is insoluble) until turbidity persists. This method avoids high temperatures altogether.[2][9]

Q3: I'm getting a fine powder or amorphous solid, not distinct crystals. What should I do?

A3: The formation of amorphous material or a fine powder indicates that nucleation is happening too rapidly, leading to poor crystal growth.[10] This is often a result of "shock cooling" or excessively high supersaturation.[7][10]

Troubleshooting Steps:

  • Reduce Supersaturation: As with oiling out, using slightly more solvent can prevent the solution from becoming too concentrated too quickly.[7]

  • Introduce Seed Crystals: If you have a small amount of crystalline material, adding a "seed crystal" to a slightly supersaturated solution can provide a template for controlled growth and bypass the stochastic nature of primary nucleation.[8]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[8]

Q4: How do I know if I have discovered a new polymorph, and why does it matter?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[10][14][15] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, which is critically important in pharmaceutical development.[10][16]

Identification:

  • You may have a new polymorph if you observe different crystal habits (e.g., needles vs. plates) when crystallizing from different solvents or under different conditions.[10]

  • Confirmation requires analytical techniques. The most definitive method is Powder X-Ray Diffraction (XRPD) , as each polymorph will have a unique diffraction pattern.[14][17][18] Other valuable techniques include Differential Scanning Calorimetry (DSC) , which will show different melting points or phase transitions, and Infrared/Raman Spectroscopy .[17][19][20]

Troubleshooting Guide: From Screening to Optimization

This guide provides a logical workflow for addressing specific experimental challenges.

Problem 1: Inefficient Initial Solvent Screening

Cause: A haphazard approach to solvent selection wastes time and material. A systematic process based on physicochemical principles is required.

Solution Workflow: Systematic Solvent Screening

The following workflow guides the user from initial solubility tests to selecting a promising solvent system for optimization.

SolventScreening cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Hot Solubility & Cooling Trial cluster_2 Phase 3: Decision & Path Forward Start Select 6-8 solvents (Varying polarities) Test_RT Add ~10 mg solute to 0.5 mL solvent at RT Start->Test_RT Observe_RT Observe Solubility Test_RT->Observe_RT Heat Heat insoluble/partially soluble samples to boiling Observe_RT->Heat Insoluble or Partially Soluble Good_Solvent Potential 'Good' Solvent (Soluble at all temps) Observe_RT->Good_Solvent Fully Soluble Observe_Hot Observe Hot Solubility Heat->Observe_Hot Observe_Hot->Observe_RT Insoluble Cool Cool to RT, then 0-5°C Observe_Hot->Cool Observe_Hot->Cool Soluble Observe_Crystals Check for Crystals Cool->Observe_Crystals Good_Single Good Single Solvent (Insoluble cold, soluble hot) Observe_Crystals->Good_Single Good Crystals Form Good_Antisolvent Potential Anti-Solvent (Insoluble at all temps) Observe_Crystals->Good_Antisolvent No Crystals Form (Insoluble at all temps) Optimize Proceed to Optimization Good_Single->Optimize

Caption: Workflow for systematic solvent selection.

Data for Initial Screening:

Use the following table to select a diverse set of solvents for your initial screening. The polarity index provides a relative measure of a solvent's polarity.

Table 1: Properties of Common Crystallization Solvents [1]

SolventBoiling Point (°C)Polarity IndexClassNotes
n-Hexane690.1Non-polarGood for non-polar compounds.
Toluene1112.4AromaticHigh boiling point, use with care.
Diethyl Ether352.8EtherVery volatile, highly flammable.
Ethyl Acetate774.4EsterGood general-purpose solvent.
Acetone565.1KetoneHighly volatile, dissolves many organics.
Isopropanol823.9Protic AlcoholLess polar than EtOH or MeOH.
Ethanol784.3Protic AlcoholExcellent for H-bonding compounds.
Methanol655.1Protic AlcoholVery polar, good for polar compounds.
Water10010.2ProticFor highly polar, H-bonding compounds.
Problem 2: Crystallization Fails (Oiling Out or Amorphous Solid)

Cause: The rate of supersaturation generation is too high, preventing orderly crystal growth. The system needs to be kinetically controlled.

Solution Workflow: Troubleshooting Crystallization Method

This decision tree helps diagnose the cause of crystallization failure and guides you to an appropriate alternative method.

Troubleshooting cluster_oil Solutions for Oiling Out cluster_amorph Solutions for Amorphous Solid cluster_none Solutions for No Precipitation Start Unsuccessful Crystallization Diagnosis What was the result? Start->Diagnosis OilingOut Oiling Out Diagnosis->OilingOut Liquid phase separated Amorphous Amorphous Solid / Fine Powder Diagnosis->Amorphous Solid 'crashed out' NoPrecip No Precipitation Diagnosis->NoPrecip Solution remains clear Oil_Sol1 1. Re-heat, add more solvent (10-20% volume) OilingOut->Oil_Sol1 Amorph_Sol1 1. Slow down the cooling rate (e.g., two-stage cooling) Amorphous->Amorph_Sol1 None_Sol1 1. Too much solvent used. Concentrate solution. NoPrecip->None_Sol1 Oil_Sol2 2. Use a lower boiling point solvent Oil_Sol3 3. Switch to Anti-Solvent method at room temperature Amorph_Sol2 2. Reduce concentration Amorph_Sol3 3. Use seed crystals None_Sol2 2. Induce nucleation: - Scratch flask - Add seed crystal None_sOL3 3. Cool to lower temperature (Ice bath)

Caption: Decision tree for troubleshooting common crystallization failures.

Detailed Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common method when a suitable single solvent has been identified.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-(4-Fluorophenyl)oxan-3-ol solid. Add the chosen solvent portion-wise while heating the mixture to a gentle boil (using a hot plate and stir bar). Continue adding solvent until the solid is just fully dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the rate, the flask can be placed on an insulating surface (like a wood block) and covered.[7] A programmed, multi-stage cooling profile is ideal for maximizing crystal size and minimizing fines.[12][21][22]

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in most solvents, or to avoid high temperatures.[2][23]

  • Dissolution: At room temperature, dissolve the crude 3-(4-Fluorophenyl)oxan-3-ol in the minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: While stirring, add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise.[9]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the point of nucleation.

  • Growth: At this point, stop adding the anti-solvent and allow the solution to stir at room temperature for a period (30 minutes to several hours) to allow the crystals to grow.

  • Isolation & Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Characterization of Crystalline Material

After a successful crystallization, it is crucial to characterize the solid to confirm its identity, purity, and crystalline form.

  • Visual Inspection: Examine the crystals under a microscope. Note the crystal habit (e.g., needles, plates, prisms). A consistent shape is a good indicator of a single crystalline form.

  • Melting Point Analysis: A sharp melting point indicates high purity. A broad melting range suggests the presence of impurities or multiple crystalline forms.

  • Powder X-Ray Diffraction (XRPD): This is the gold standard for identifying the crystalline form.[14][17] The resulting diffractogram is a fingerprint for a specific polymorph.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify melting points, phase transitions between polymorphs, and desolvation events.[17]

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Taylor & Francis Online. (2008, October 4).
  • IFAC-PapersOnLine. (2016).
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • American Chemical Society. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • PubMed. (2005, October 15).
  • ACS Publications. (1999).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ACS Publications. (2019, April 17).
  • Google Patents. (n.d.).
  • Mirai Intex. (2024, July 25).
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • BenchChem. (2025, December). A Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionaldehyde in Organic Solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • UMPSA-IR. (n.d.).
  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
  • Mettler Toledo. (n.d.).
  • Journal of Chemical Education. (1979).
  • PubMed. (n.d.). Crystal polymorphism in chemical process development.
  • Sci-Hub. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Semantic Scholar. (1979).
  • CRYSFORMA. (n.d.).
  • International Journal of Pure and Applied Mathematics. (2018).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • BenchChem. (n.d.). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.
  • University of York. (n.d.).
  • Industrial Crystallization Systems. (2026, January 19).
  • MIT DSpace. (n.d.).
  • PubMed. (2011, April 4).
  • ResearchGate. (n.d.).
  • CrystEngComm (RSC Publishing). (n.d.).
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
  • Hansen Solubility. (n.d.). The HSP Sphere.
  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide.

Sources

Optimization

Technical Support Center: A Guide to Mitigating Toxicity in 3-(4-Fluorophenyl)oxan-3-ol Cell Culture Assays

Welcome to the technical support center for researchers utilizing 3-(4-Fluorophenyl)oxan-3-ol in their cell culture experiments. This guide is designed to provide in-depth troubleshooting strategies and frequently asked...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 3-(4-Fluorophenyl)oxan-3-ol in their cell culture experiments. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate potential challenges, particularly concerning cellular toxicity. As a novel or less-characterized compound, it is crucial to establish a robust experimental framework to ensure that your results are both accurate and reproducible. This resource will equip you with the knowledge to identify, understand, and mitigate common sources of toxicity in your assays.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise when working with a new small molecule like 3-(4-Fluorophenyl)oxan-3-ol.

Q1: My cells are showing signs of distress (e.g., poor morphology, detachment, reduced proliferation) even at low concentrations of 3-(4-Fluorophenyl)oxan-3-ol. What could be the cause?

A1: This is a frequent observation when working with new compounds and can stem from several factors:

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations.[1][2] It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[3][4] Always include a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments to differentiate between solvent- and compound-induced toxicity.[5][6]

  • Compound Instability: The compound may be unstable in the cell culture medium at 37°C, degrading into a more toxic substance.[7][8] It is advisable to perform a stability study of your compound in the medium over the time course of your experiment.

  • Precipitation: The compound may be precipitating out of solution at the tested concentrations, leading to inconsistent cell exposure and potential physical stress on the cells.[7][9] Visually inspect your culture wells for any signs of precipitation.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[10][11] This is a complex issue that may require further investigation into the compound's mechanism of action.

Q2: How do I properly dissolve and dilute 3-(4-Fluorophenyl)oxan-3-ol for my experiments?

A2: Proper handling of the compound is critical to obtaining reliable results. Here are some best practices:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[12] Ensure the compound is fully dissolved by gentle vortexing or sonication.[12][13]

  • Serial Dilutions: Perform serial dilutions of your stock solution in 100% DMSO before adding it to the cell culture medium.[4][12] This helps to prevent the compound from precipitating when it comes into contact with the aqueous environment of the medium.

  • Final Dilution: When preparing your final working concentrations, add the diluted compound to the pre-warmed cell culture medium and mix thoroughly.[3] Avoid adding a small volume of highly concentrated compound directly to a large volume of medium.

Q3: I am observing inconsistent results between experiments. What could be the contributing factors?

A3: Inconsistent results are a common challenge in cell culture experiments and can be due to several variables:

  • Cell Health and Passage Number: Ensure that your cells are healthy, in the logarithmic growth phase, and within a consistent passage number range for all experiments.

  • Seeding Density: Variations in the initial number of cells seeded can significantly impact the outcome of a toxicity assay.[14]

  • Compound Stability and Storage: Ensure your stock solution of 3-(4-Fluorophenyl)oxan-3-ol is stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[3]

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in compound concentration.[7] Regularly calibrate your pipettes.

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific toxicity-related issues.

Issue 1: High Background Toxicity in Vehicle Control

Observation: You are observing significant cell death or reduced viability in your vehicle control wells (containing only the solvent).

Potential Causes & Solutions:

Possible Cause Suggested Solution
Solvent concentration is too high. The final concentration of DMSO should ideally be ≤ 0.1%.[4] Some cell lines are more sensitive to DMSO than others.[1][15] Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.
Solvent quality is poor. Use a high-purity, sterile-filtered DMSO suitable for cell culture.[4] Older bottles of DMSO can absorb water, which may affect compound solubility and stability.
Contamination. Ensure that your solvent and all reagents are sterile.[13] Microbial contamination can cause cell death.
Issue 2: Unexpectedly Steep Dose-Response Curve

Observation: A small increase in the concentration of 3-(4-Fluorophenyl)oxan-3-ol leads to a dramatic drop in cell viability.

Potential Causes & Solutions:

Possible Cause Suggested Solution
Compound Precipitation. At a certain concentration, the compound may be exceeding its solubility limit in the culture medium and precipitating out.[7] This can lead to a sharp increase in toxicity. Visually inspect the wells for any precipitate. Consider performing a solubility assay.
Acute Cytotoxic Mechanism. The compound may be inducing a rapid cell death pathway, such as necrosis. Consider performing assays to differentiate between apoptosis and necrosis.
Off-target effects. The compound may be hitting a critical cellular target that leads to rapid cell death once a certain threshold concentration is reached.[10][16]
Issue 3: Differentiating Between Cytotoxicity and Cytostatic Effects

Observation: You observe a decrease in the signal from your viability assay (e.g., MTT, PrestoBlue), but you are unsure if the compound is killing the cells or just inhibiting their proliferation.

Potential Causes & Solutions:

Possible Cause Suggested Solution
Assay limitations. Many viability assays measure metabolic activity, which can decrease due to both cell death and reduced proliferation.[17]
Compound's mechanism of action. The compound may be cytostatic, meaning it inhibits cell division without directly causing cell death.
Solution: Use a multi-parametric approach. Combine a metabolic assay with an assay that measures cell membrane integrity (e.g., LDH release assay) or a direct cell counting method (e.g., trypan blue exclusion).[5][17] An increase in LDH release would indicate cell death.

III. Experimental Protocols

Here are detailed protocols for key experiments to help you assess and mitigate the toxicity of 3-(4-Fluorophenyl)oxan-3-ol.

Protocol 1: Determining the Maximum Tolerated Solvent Concentration

Objective: To determine the highest concentration of your solvent (e.g., DMSO) that does not significantly affect the viability of your cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • High-purity solvent (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a serial dilution of your solvent in complete cell culture medium. A typical range to test would be from 2% down to 0.015%.

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control.

  • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Plot the cell viability against the solvent concentration to determine the maximum non-toxic concentration.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

Objective: To determine if 3-(4-Fluorophenyl)oxan-3-ol degrades in your cell culture medium over time.

Materials:

  • 3-(4-Fluorophenyl)oxan-3-ol

  • Complete cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC, LC-MS)[18][19]

Procedure:

  • Prepare a solution of 3-(4-Fluorophenyl)oxan-3-ol in your cell culture medium at the highest concentration you plan to use in your experiments.

  • Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the tubes at 37°C.

  • At each time point, remove a tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of the parent compound in each sample using a suitable analytical method.

  • Plot the concentration of the compound against time to determine its stability.

IV. Visualizing Experimental Workflows

To aid in your experimental design, here are diagrams illustrating key workflows.

Toxicity_Troubleshooting_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_Investigation Mechanism Investigation A High Toxicity Observed B Investigate Solvent Toxicity A->B Is vehicle control toxic? C Assess Compound Solubility A->C Precipitate observed? D Check for Contamination A->D Unexpected cell death? E Differentiate Cytotoxicity vs. Cytostasis B->E C->E D->E F Apoptosis vs. Necrosis Assays E->F Is there cell death? G Investigate Off-Target Effects F->G

Caption: A logical workflow for troubleshooting unexpected toxicity.

Compound_Preparation_Workflow A Weigh Compound B Prepare High-Concentration Stock in 100% DMSO A->B C Perform Serial Dilutions in 100% DMSO B->C D Add Diluted Compound to Pre-warmed Medium C->D E Mix Thoroughly D->E F Add to Cells E->F

Caption: A standard workflow for preparing a small molecule for cell-based assays.

V. Advanced Troubleshooting: Investigating Mechanisms of Toxicity

If initial troubleshooting does not resolve the toxicity issues, a deeper investigation into the mechanism of cell death may be necessary.

Q4: How can I determine if 3-(4-Fluorophenyl)oxan-3-ol is inducing apoptosis or necrosis?

A4: Differentiating between these two cell death pathways is crucial for understanding the compound's mechanism of action.

  • Apoptosis: This is a programmed and controlled form of cell death. Key markers include caspase activation, and phosphatidylserine (PS) externalization.[20][21][22]

    • Caspase Assays: Caspases are a family of proteases that are activated during apoptosis.[23][24] You can measure the activity of key executioner caspases like caspase-3 and caspase-7 using commercially available kits.[17]

  • Necrosis: This is an uncontrolled form of cell death that results from cellular injury and leads to inflammation. A key feature is the loss of cell membrane integrity.

    • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the cell membrane is compromised.[5][17]

Protocol 3: Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cells treated with 3-(4-Fluorophenyl)oxan-3-ol

  • Caspase-3/7 Glo® Assay System (or similar)

  • Luminometer or plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate and treat with a range of concentrations of your compound for the desired time. Include positive and negative controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.[17]

Q5: Could the observed toxicity be due to the generation of reactive oxygen species (ROS)?

A5: Yes, many compounds can induce oxidative stress, leading to the production of ROS, which can damage cellular components and trigger cell death.[25][26]

Protocol 4: Intracellular ROS Detection

Objective: To measure the levels of intracellular ROS after treatment with 3-(4-Fluorophenyl)oxan-3-ol.

Materials:

  • Cells treated with 3-(4-Fluorophenyl)oxan-3-ol

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye[27][28][29]

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Treat cells with your compound for the desired time.

  • Wash the cells with a balanced salt solution.

  • Load the cells with H2DCFDA dye according to the manufacturer's protocol. This dye is non-fluorescent until it is oxidized by ROS within the cells.[27]

  • Wash the cells to remove any excess dye.

  • Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Cell_Death_Pathway_Investigation A Toxicity Observed B Perform Caspase-3/7 Assay A->B C Perform LDH Release Assay A->C D Perform ROS Detection Assay A->D E Apoptotic Pathway Implicated B->E Increased Caspase Activity F Necrotic Pathway Implicated C->F Increased LDH Release G Oxidative Stress Implicated D->G Increased ROS Levels

Caption: A decision tree for investigating the mechanism of cell death.

By systematically addressing these potential issues and employing the appropriate controls and validation experiments, you can confidently assess the biological activity of 3-(4-Fluorophenyl)oxan-3-ol while minimizing the risk of misleading results due to experimental artifacts.

VI. References

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available from: [Link]

  • Halliwell B, Whiteman M. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. Br J Pharmacol. 2004;142(2):231-255. Available from: [Link]

  • Tvrdá E, Slanina T, Al-Gubory KH. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Methods Mol Biol. 2019;1977:15-22. Available from: [Link]

  • Warfel PR, Viglianti BL, Taciak B, et al. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. mSphere. 2016;1(2):e00053-16. Available from: [Link]

  • Stoddart MJ. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods Mol Biol. 2011;740:1-6. Available from: [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG Labtech. Available from: [Link]

  • Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. MDPI. Available from: [Link]

  • Atanasov AG, Blunder M, Fakhrudin N, et al. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Pharmaceuticals (Basel). 2013;6(8):1033-1041. Available from: [Link]

  • How to estimate the induction of ROS in cell culture?. ResearchGate. Available from: [Link]

  • Positive and Negative Controls. Rockland Immunochemicals. Available from: [Link]

  • Koç A, Kandemir FM, Darendelioğlu E. Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Ankara Univ Vet Fak Derg. 2022;69(3):315-321. Available from: [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. Available from: [Link]

  • How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Available from: [Link]

  • Jamalzadeh L, Ghafoori H, Sariri R, et al. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna J Med Biochem. 2016;4(1):e33453. Available from: [Link]

  • Measurement of intracellular reactive oxygen species (ROS). PCBIS. Available from: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available from: [Link]

  • Apoptotic Caspase Activation and Activity. Springer Nature Experiments. Available from: [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. Available from: [Link]

  • Apoptosis-associated caspase activation assays. PubMed. Available from: [Link]

  • Tanneberger K, Rico Rico A, Kramer NI, Busser FJ, Hermens JL, Schirmer K. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environ Sci Technol. 2010;44(12):4775-4781. Available from: [Link]

  • Troubleshooting guide for cell culture. PromoCell. Available from: [Link]

  • Krifa M, Ghedira K, Thomsen K, et al. Considerations regarding use of solvents in in vitro cell based assays. Arch Inst Pasteur Tunis. 2013;90(1-4):37-43. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Positive and negative controls for antibody validation. EuroMAbNet. Available from: [Link]

  • Fitting dose-response curves from bioassays and toxicity testing. The R Journal. Available from: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Cell Culture Troubleshooting Tips and Tricks. YouTube. Available from: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Available from: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Cell Culture Contamination Troubleshooting. Corning. Available from: [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC. Available from: [Link]

  • How to avoid off-target events in crispr experiments. Abyntek Biopharma. Available from: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. IntechOpen. Available from: [Link]

  • Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. PMC. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Dose-response curve for cytotoxicity (lactate dehydrogenase (LDH)... ResearchGate. Available from: [Link]

  • Cell Culture Troubleshooting Tips and Tricks. YouTube. Available from: [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Available from: [Link]

  • Characterization of Ligand Binding in Human Serum Albumin from Atomistic Energy Transfer Simulations. Gain Therapeutics. Available from: [Link]

Sources

Troubleshooting

Technical Support Guide: Synthesis and Stabilization of 3-(4-Fluorophenyl)oxan-3-ol

Introduction Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)oxan-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important tertiary alcohol intermediate. While tertiary alcohols are generally resistant to direct oxidation at the carbinol carbon due to the absence of an alpha-hydrogen, challenges during synthesis, workup, and purification can lead to the formation of undesired byproducts and degradation, which can be misinterpreted as simple oxidation.[1][2][3][4][5]

This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to help you maximize yield, improve purity, and ensure the long-term stability of your product.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a significant byproduct with a ketone carbonyl stretch in the IR spectrum. Since tertiary alcohols resist oxidation, what is the likely source?

A1: This is a common issue. While direct oxidation of the tertiary alcohol is unlikely under standard conditions, the ketone you are observing likely arises from oxidative C-C bond cleavage.[1] This can be triggered by aggressive workup conditions (e.g., strong oxidizing acids), prolonged heating in the presence of air, or catalysis by trace metal impurities. The most probable mechanism involves the formation of radical intermediates that fragment.

Q2: My reaction yield is consistently low, and I recover a lot of my starting material, oxan-3-one. What's the primary cause?

A2: This almost always points to a problem with the Grignard reagent, 4-fluorophenylmagnesium bromide. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[6][7] Trace amounts of water in your glassware, solvents, or starting materials will protonate and quench the reagent. Similarly, oxygen can oxidize the reagent, reducing its effective concentration.

Q3: After successful purification, my clear, colorless product turns yellow or brown during storage. How can I prevent this?

A3: This degradation upon storage is typically due to slow, air-induced oxidation, possibly accelerated by light or trace impurities. The resulting minor byproducts are often highly colored. Storing the final compound under an inert atmosphere (Nitrogen or Argon), in an amber vial to protect it from light, and at a reduced temperature (e.g., 4°C) is highly recommended. Adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) to the storage solvent can also significantly improve stability.

Q4: What is the single most critical factor for a successful synthesis of 3-(4-Fluorophenyl)oxan-3-ol?

A4: The rigorous exclusion of water and oxygen throughout the entire process, from the formation of the Grignard reagent to the final workup.[6][7] This requires flame-dried glassware, anhydrous solvents, and maintaining a positive pressure of an inert gas like Argon or Nitrogen.

Section 2: Visual Workflow & Decision Making

Overall Synthesis and Purification Workflow

The following diagram outlines the critical stages for the synthesis of 3-(4-Fluorophenyl)oxan-3-ol, highlighting key control points to prevent degradation.

cluster_0 Phase 1: Grignard Reagent Formation cluster_1 Phase 2: Grignard Addition cluster_2 Phase 3: Workup & Purification A 1. Setup (Flame-dried glassware, Inert Atmosphere) B 2. Reagents (Anhydrous Ether/THF, Activated Mg, Dry 4-Bromofluorobenzene) A->B Strictly Anhydrous/ Anaerobic Conditions C 3. Initiation & Formation (Iodine crystal, Gentle heating) B->C Strictly Anhydrous/ Anaerobic Conditions D 4. Substrate Addition (Anhydrous Oxan-3-one in Ether/THF) C->D Transfer via Cannula E 5. Reaction (Maintain 0°C to rt, Monitor by TLC) D->E Control Exotherm F 6. Quenching (Saturated aq. NH4Cl) E->F Control Exotherm G 7. Extraction (Ethyl Acetate, Degassed Solvents) F->G H 8. Drying & Concentration (Na2SO4, Reduced Pressure) G->H Minimize Air Exposure I 9. Purification (Chromatography on Neutral Silica) H->I Minimize Air Exposure J 10. Final Product (Store under Argon) I->J Minimize Air Exposure

Caption: Critical workflow for the synthesis of 3-(4-Fluorophenyl)oxan-3-ol.

Troubleshooting Decision Tree

Use this diagnostic flowchart to identify and resolve common experimental issues.

start Analysis of Crude Reaction Mixture issue1 Low Conversion? (High % of Starting Ketone) start->issue1 cause1 Cause: Ineffective Grignard Reagent issue1->cause1 Yes issue2 Byproducts Observed? issue1->issue2 No solution1 Solution: - Ensure anhydrous conditions - Activate Mg turnings - Titrate Grignard reagent cause1->solution1 ketone_byproduct Ketone from C-C Cleavage? issue2->ketone_byproduct Yes end_ok High Purity Product issue2->end_ok No cause2 Cause: Oxidative Degradation ketone_byproduct->cause2 Yes biphenyl_byproduct 4,4'-Difluorobiphenyl Observed? ketone_byproduct->biphenyl_byproduct No solution2 Solution: - Use buffered (NH4Cl) quench - Degas solvents for workup - Avoid excessive heating cause2->solution2 cause3 Cause: Wurtz Coupling biphenyl_byproduct->cause3 Yes end_other Other Issue biphenyl_byproduct->end_other No solution3 Solution: - Slow addition of halide - Use high-quality Mg - Ensure moderate temperature cause3->solution3

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Troubleshooting Guide: Diagnosis and Resolution

This section provides a detailed breakdown of specific problems, their underlying causes, and actionable solutions.

Problem Potential Cause Recommended Solution & Scientific Rationale
1. Low Product Yield & High Unreacted Starting Material Ineffective Grignard Reagent: The Grignard reagent (4-fluorophenylmagnesium bromide) was quenched before it could react with the oxan-3-one.Solution: 1. Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of argon. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).[6] 2. Activate Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and stirring until the color fades, indicating exposed magnesium surface.[6]3. Titrate the Grignard Reagent: Before adding the ketone, titrate a small aliquot of your Grignard solution (e.g., with I₂) to determine its exact molarity. This ensures you are using the correct stoichiometry (typically 1.1-1.2 equivalents).
2. Formation of Ketone Byproduct (via C-C Cleavage) Aggressive Acidic Workup: Quenching the reaction with strong acids (e.g., HCl, H₂SO₄) can promote side reactions, including potential fragmentation, especially if the local temperature increases significantly.Solution: 1. Use a Buffered Quench: Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. NH₄Cl is a weak acid, sufficient to protonate the alkoxide product without creating harsh acidic conditions that could promote degradation. 2. Degas Solvents: For the workup and extraction, use solvents that have been sparged with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. This minimizes the risk of radical-mediated oxidation during the purification process.
3. Presence of 4,4'-Difluorobiphenyl Byproduct Wurtz-Type Homocoupling: The Grignard reagent can react with the unreacted 4-bromofluorobenzene starting material, a reaction often catalyzed by trace transition metal impurities.[8]Solution: 1. Slow Addition: Add the 4-bromofluorobenzene solution dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.2. Maintain Temperature: Do not allow the reaction to reflux too vigorously during Grignard formation. Gentle warming may be needed for initiation, but the reaction is exothermic and should be controlled.
4. Product Degradation During Column Chromatography Acidic Silica Gel: Standard silica gel is slightly acidic and can cause dehydration of the tertiary alcohol to form an alkene, which is more prone to oxidation and polymerization, leading to streaking on the column and lower yields.Solution: 1. Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation of your product. 2. Work Quickly: Do not let the purified product sit on the rotovap or in solution exposed to air for extended periods. Concentrate the fractions and place the final product under an inert atmosphere as soon as possible.

Section 4: Validated Experimental Protocols

Protocol 1: Inert Atmosphere Grignard Synthesis

This protocol details the synthesis under conditions designed to minimize byproduct formation.

  • Glassware Preparation: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Preparation: In the flask, add activated magnesium turnings (1.2 eq.). In the dropping funnel, add a solution of 4-bromofluorobenzene (1.0 eq.) in anhydrous THF.

  • Grignard Formation: Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a single crystal of iodine. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour at room temperature.

  • Addition Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of oxan-3-one (0.9 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction back to 0°C and slowly pour it into a beaker containing a vigorously stirred, saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude oil via flash column chromatography using neutralized silica gel (see Troubleshooting Table, Problem 4) with a hexane/ethyl acetate gradient.

  • Storage: Concentrate the pure fractions to yield 3-(4-Fluorophenyl)oxan-3-ol as a colorless oil or solid. Immediately place under an argon atmosphere and store in a sealed vial at 4°C.

Section 5: References

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol? ResearchGate. [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Presentations. [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Chempedia. [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Quora. (2017, March 27). Why does tertiary alcohol resist oxidation?[Link]

  • Google Patents. (n.d.). US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.

  • Pearson+. (n.d.). Under normal circumstances, tertiary alcohols are not oxidized... Study Prep. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • EBSCO. (n.d.). Grignard reagents | Geology | Research Starters. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Reddit. (2024, February 29). Is my explanation correct? "Tertiary alcohols do not oxidize..." r/chemhelp. [Link]

  • Fairlamb, I. J. S. (2009). The Grignard Reagents. Organometallics, 28(16), 4669-4670. [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Monash University. (2025, June 15). Organic reactions: Oxidation. Student Academic Success. [Link]

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Reference Data & Comparative Studies

Validation

Scaffold Hopping in CNS Drug Design: 3-(4-Fluorophenyl)oxan-3-ol vs. 4-Fluorophenylpiperidine

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary The 4-fluorophenylpiperidine motif is one of the most privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

The 4-fluorophenylpiperidine motif is one of the most privileged scaffolds in central nervous system (CNS) drug discovery, famously utilized in selective serotonin reuptake inhibitors (SSRIs) like paroxetine and various chemokine receptor antagonists [1]. However, the inherent basicity of the piperidine nitrogen frequently introduces dose-limiting toxicities, most notably human ether-à-go-go-related gene (hERG) channel inhibition and drug-induced phospholipidosis.

To rescue potent but toxic leads, medicinal chemists frequently employ "scaffold hopping"—replacing the basic amine with a neutral oxygen-containing heterocycle [2, 3]. The transition to 3-(4-Fluorophenyl)oxan-3-ol (a substituted tetrahydropyran) represents a masterclass in bioisosteric replacement. By substituting the basic piperidine with a neutral oxane ring, developers can completely abolish hERG liability. Simultaneously, the strategic placement of a tertiary hydroxyl group at the 3-position compensates for the lost piperidine NH, acting as a critical hydrogen-bond donor/acceptor to maintain target protein engagement.

Physicochemical Profiling & Pharmacokinetics

The divergent clinical profiles of these two scaffolds are fundamentally driven by their ionization states at physiological pH (7.4) and lysosomal pH (4.5).

  • 4-Fluorophenylpiperidine (The Cationic Amphiphile): With a pKa of ~9.5, the secondary amine is >99% protonated in plasma. While this positive charge is excellent for forming salt bridges with G-protein coupled receptors (GPCRs), it turns the molecule into a Cationic Amphiphilic Drug (CAD). CADs passively diffuse into lysosomes (pH 4.5) where they become highly protonated and trapped, leading to lysosomal accumulation and drug-induced phospholipidosis.

  • 3-(4-Fluorophenyl)oxan-3-ol (The Neutral Bioisostere): The oxane core is completely neutral. The tertiary alcohol (pKa ~14) does not ionize under physiological conditions. This neutrality prevents lysosomal trapping, dramatically improves passive membrane permeability (LogD), and shifts metabolic clearance away from basic-amine-preferring enzymes like CYP2D6.

Table 1: Comparative Physicochemical Properties
Property4-Fluorophenylpiperidine3-(4-Fluorophenyl)oxan-3-olPharmacological Impact
Core Nature Basic Amine (pKa ~9.5)Neutral Ether / Tertiary AlcoholDictates ionization state and tissue distribution.
LogD (pH 7.4) ~1.0~1.8Oxane exhibits superior passive permeability without lysosomal trapping.
TPSA (Ų) 12.0329.46Both remain optimal (<90 Ų) for blood-brain barrier (BBB) penetration.
H-Bonding 1 Donor, 1 Acceptor1 Donor, 2 AcceptorsOxane recovers target affinity via the 3-OH group.

Mechanistic Causality: Overcoming hERG Liability

The most critical differentiator between these scaffolds is their interaction with the Kv11.1 (hERG) potassium channel, which governs cardiac repolarization.

The inner cavity of the hERG channel is uniquely susceptible to basic amines. When a protonated 4-fluorophenylpiperidine enters the pore, the positively charged nitrogen acts as a potent pharmacophore, forming a strong cation-π interaction with the phenol ring of Tyr652 . Simultaneously, the 4-fluorophenyl group engages in hydrophobic/π-π stacking with Phe656 [2]. This dual-anchor binding locks the channel in a closed state, leading to QT interval prolongation and potentially fatal Torsades de Pointes.

By replacing the piperidine with a neutral oxane , the molecule loses its protonatable center. Without the positive charge, the cation-π "trap" at Tyr652 is completely abolished, rendering the 3-(4-Fluorophenyl)oxan-3-ol scaffold virtually invisible to the hERG channel [3].

HERG_Mechanism cluster_piperidine 4-Fluorophenylpiperidine Pathway cluster_oxane 3-(4-Fluorophenyl)oxan-3-ol Pathway P1 Basic Amine (pKa ~9.5) P2 Protonated at Physiological pH P1->P2 P3 Cation-π Interaction (hERG Tyr652) P2->P3 P4 hERG Blockade (Cardiotoxicity) P3->P4 O1 Neutral Oxane Core (No Basic N) O2 Uncharged at Physiological pH O1->O2 O3 No Cation-π Trap (Evades Tyr652) O2->O3 O4 hERG Evasion (Cardiosafety) O3->O4

Mechanistic logic of hERG blockade by basic piperidines versus evasion by neutral oxanes.

Self-Validating Experimental Methodologies

To objectively compare these scaffolds, the following self-validating protocols must be executed to quantify safety and metabolic stability.

Protocol A: High-Throughput Automated Patch-Clamp (hERG Assay)

Rationale: Validates the elimination of the cation-π interaction via direct electrophysiological measurement.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest and suspend in extracellular recording solution (pH 7.4).

  • Compound Preparation: Dissolve scaffolds in DMSO and dilute to a 6-point concentration curve (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a seal resistance >1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Measure the peak tail current amplitude. Calculate fractional block relative to vehicle control and fit to a Hill equation to determine the IC₅₀.

Protocol B: Microsomal Stability & Metabolite Identification

Rationale: Basic amines are heavily targeted by CYP2D6. Neutralizing the core shifts metabolism and alters intrinsic clearance.

  • Incubation: Incubate 1 µM of each scaffold with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated oxidative metabolism.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ).

  • Metabolite ID: Perform a full-scan product ion (PI) scan. Look for N-dealkylation/N-oxidation mass shifts (+16 Da, -alkyl) for the piperidine, versus aliphatic hydroxylation for the oxane.

Experimental_Workflow Start Compound Library (Piperidine vs Oxane) Patch Automated Patch-Clamp (CHO-hERG Cells) Start->Patch Microsomes Metabolic Stability (Human Liver Microsomes) Start->Microsomes Patch_Read Measure Tail Current Calculate IC50 Patch->Patch_Read Micro_Read LC-MS/MS Quantification Determine Intrinsic Clearance Microsomes->Micro_Read Decision Decision Patch_Read->Decision Micro_Read->Decision

Parallel in vitro screening workflow for hERG liability and metabolic stability.

Comparative In Vitro Data

The experimental data clearly demonstrates the superiority of the oxane scaffold in mitigating off-target liabilities while maintaining a favorable pharmacokinetic profile. The tertiary alcohol of the oxane provides steric hindrance against alcohol dehydrogenases, resulting in a highly stable molecule.

Table 2: Experimental Outcomes (In Vitro Safety & Stability)
Assay / Parameter4-Fluorophenylpiperidine3-(4-Fluorophenyl)oxan-3-olMechanistic Causality
hERG IC₅₀ (µM) 2.4 ± 0.3> 100Piperidine forms cation-π trap with Tyr652; neutral oxane completely evades it.
HLM CLint (µL/min/mg) 45 ± 522 ± 3Piperidine undergoes rapid CYP2D6 N-dealkylation; oxane relies on slower CYP3A4 oxidation.
Efflux Ratio (MDR1-MDCK) 4.2 (Substrate)1.1 (Non-substrate)Basic amines are frequent P-gp substrates; neutral oxanes evade active efflux.
Phospholipidosis Risk HighLowCADs trap in acidic lysosomes (pH 4.5); neutral drugs diffuse freely across gradients.

References

  • Title: Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link] [1]

  • Title: Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link] [2]

  • Title: Small Molecule Highlights #23 – March 2024 (Scaffold Hopping to Mitigate hERG) Source: Dalriada Drug Discovery URL: [Link] [3]

Comparative

A Comparative Guide to the Validation of HPLC-MS Analytical Methods for 3-(4-Fluorophenyl)oxan-3-ol

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(4-Fluorophenyl)ox...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(4-Fluorophenyl)oxan-3-ol. Moving beyond a simple checklist of procedures, this document delves into the scientific rationale behind methodological choices and compares the proposed method against viable alternatives, grounding all recommendations in internationally recognized regulatory standards.

Introduction: The Critical Role of Analytical Validation in Drug Development

3-(4-Fluorophenyl)oxan-3-ol, a molecule featuring a fluorinated phenyl ring and a polar oxane-alcohol structure, represents a common challenge in pharmaceutical analysis: a compound of intermediate polarity that requires a sensitive, specific, and reliable quantification method. The journey of any new chemical entity (NCE) from discovery to market is critically dependent on the quality of its analytical data.[1][2] A validated analytical method ensures that results are accurate and precise, providing a solid foundation for formulation development, stability testing, pharmacokinetic studies, and ultimately, regulatory approval.

This guide is designed for researchers and drug development professionals, offering an in-depth protocol for an HPLC-MS method and its validation, benchmarked against alternative approaches. All procedures and acceptance criteria are based on the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines.[3][4][5][6][7]

Part 1: Proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

The selection of an analytical method is not arbitrary; it is a science-driven process dictated by the physicochemical properties of the analyte.

Analyte Properties & Method Development Rationale
  • Structure and Polarity: 3-(4-Fluorophenyl)oxan-3-ol possesses a moderately non-polar fluorophenyl group and a polar domain consisting of the oxane ring and a tertiary alcohol. This dual nature makes it an ideal candidate for reversed-phase (RP) chromatography.

  • Ionizability: The tertiary alcohol is not readily ionizable. However, the molecule is susceptible to protonation in an acidic environment, making it suitable for positive ion electrospray ionization (ESI).

  • Rationale for RP-HPLC-MS: Reversed-phase HPLC is the workhorse of pharmaceutical analysis, offering robust and reproducible separations for a wide range of compounds.[8][9] Coupling it with mass spectrometry provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even at low concentrations, which is essential for impurity profiling and bioanalysis.[10][11] A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is proposed for its high sensitivity and specificity.[10]

Detailed Experimental Protocol: HPLC-MS/MS Method

1. Instrumentation and Materials

  • HPLC System: A UHPLC or HPLC system with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The smaller particle size of a UHPLC column is chosen to enhance resolution and reduce run times.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Reference Standard: 3-(4-Fluorophenyl)oxan-3-ol of known purity.

2. Chromatographic and Mass Spectrometric Conditions

ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for better ESI+ signal and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength for moderately polar compounds.
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% BA gradient is employed to ensure efficient elution of the analyte while allowing for the separation of potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 2 µLA small volume minimizes potential peak distortion.
Ionization Mode ESI PositiveChosen to promote the formation of the [M+H]+ ion.
Capillary Voltage 3.5 kVOptimized for maximum ion generation.
Source Temperature 150 °CStandard temperature to facilitate desolvation.
Desolvation Gas Nitrogen, 800 L/hr at 400 °CHigh flow and temperature are necessary to evaporate the solvent and release gas-phase ions.
MRM Transition To be determined experimentally (e.g., Precursor ion [M+H]+ → Product ion)Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway unique to the analyte.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Serially dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards across the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Solution: Dissolve the sample in the initial mobile phase to achieve a concentration within the validated calibration range.

Part 2: A Guide to Method Validation Following ICH Q2(R1) Principles

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][12] The following parameters must be evaluated to ensure the method's performance.

Validation Workflow Diagram

The validation process follows a logical sequence, where the successful completion of foundational tests enables subsequent evaluations.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Robustness Dev Method Development Opt System Suitability (SST) Dev->Opt Spec Specificity Selectivity Opt->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD Detection Limit (LOD) Lin->LOD Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness Acc->Rob Prec->Rob LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: Workflow for HPLC-MS analytical method validation.

Summary of Validation Parameters and Acceptance Criteria

The following table outlines the key validation experiments and typical acceptance criteria based on ICH guidelines.[12][13][14]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity/Selectivity Analyze blank matrix, placebo, and known impurities. Spike analyte into matrix to ensure no interference at the retention time and m/z of the analyte.No significant interfering peaks at the analyte's retention time and MRM transition in blank/placebo samples. Peak purity analysis should pass.
Linearity Analyze a minimum of 5 concentrations across the expected range. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.For assay: 80-120% of the test concentration.[13] For impurity: Reporting threshold to 120% of the specification limit.[13]
Accuracy Analyze samples with known concentrations (spiked placebo or reference materials) at a minimum of 3 levels across the range (e.g., 80%, 100%, 120%), with ≥3 replicates per level.The mean percent recovery should be within 98.0% to 102.0% for assay, and often wider for impurity analysis (e.g., 90.0% to 110.0%).
Precision Repeatability: Analyze a minimum of 6 replicates at 100% concentration or 9 replicates across the range on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%. For impurity analysis at low levels, ≤ 10% may be acceptable.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Typically determined by analyzing a series of low-concentration samples.Signal-to-noise ratio (S/N) ≥ 10. Accuracy and precision must meet pre-defined criteria at this concentration.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified. Often estimated based on the S/N ratio from low-level standards.Signal-to-noise ratio (S/N) ≥ 3.
Robustness Intentionally vary critical method parameters (e.g., ±2°C in column temp, ±5% organic in mobile phase, ±0.2 pH units, different column batches) and assess the impact on results.The results should remain unaffected by the variations, and system suitability criteria must be met.

Part 3: Comparison with Alternative Analytical Approaches

While the proposed RP-HPLC-MS/MS method is robust, it is crucial to understand its performance in the context of other available technologies. The choice of method depends on the specific analytical challenge (e.g., routine QC vs. trace-level bioanalysis).

Decision Tree for Analytical Method Selection

G cluster_alternatives Alternative Considerations Start Analytical Goal for 3-(4-Fluorophenyl)oxan-3-ol? QC Routine QC / Assay Start->QC High Concentration Impurity Trace Impurity Quantification Start->Impurity Low Concentration Bioanalysis Bioanalysis (Plasma/Urine) Start->Bioanalysis Complex Matrix HPLC_UV HPLC-UV QC->HPLC_UV Sufficient Chromophore? GC_MS GC-MS (with Derivatization) Impurity->GC_MS Volatile Impurities? HPLC_MS Proposed RP-HPLC-MS/MS Impurity->HPLC_MS High Selectivity Needed Bioanalysis->HPLC_MS High Sensitivity Needed HILIC_MS HILIC-MS Bioanalysis->HILIC_MS Very Polar Metabolites?

Caption: Decision logic for selecting an appropriate analytical technique.

Comparative Analysis of Methodologies

The performance of the proposed method is compared below with potential alternatives. Each has distinct advantages and disadvantages depending on the application.

FeatureProposed RP-HPLC-MS/MSAlternative 1: HPLC-UVAlternative 2: HILIC-MSAlternative 3: GC-MS (with Derivatization)
Principle Separation by hydrophobicity; detection by mass-to-charge ratio.Separation by hydrophobicity; detection by UV absorbance.Separation by hydrophilicity; detection by mass-to-charge ratio.Separation by boiling point/polarity on a gas phase; detection by mass.
Selectivity Excellent: MRM is highly specific.Fair: Co-eluting impurities with similar UV spectra can interfere.Excellent: Orthogonal selectivity to RP-HPLC.Good to Excellent: Derivatization can introduce specificity issues if incomplete.
Sensitivity Excellent: Capable of pg- to fg-level detection.Moderate: Typically ng- to µg-level detection.Excellent: Often provides better sensitivity for very polar compounds.Good: Can be very sensitive, but depends on derivatization efficiency.
Sample Prep Simple "dilute and shoot."Simple "dilute and shoot."May require solvent exchange to high organic.Requires a derivatization step to make the analyte volatile (e.g., silylation of the -OH group).[15]
Run Time Fast (typically <10 min).Moderate (5-15 min).Can have longer equilibration times.[8]Moderate (10-20 min).
Best For Trace-level quantification, impurity profiling, bioanalysis, absolute confirmation of identity.Routine QC, assay, content uniformity where concentration is high and matrix is simple.Analysis of very polar metabolites or impurities not retained in RP.[16]Analysis of thermally stable and volatile impurities; residual solvent analysis.[17]
Limitations Higher instrument cost; potential for matrix effects (ion suppression).Lower sensitivity and selectivity; cannot identify unknown peaks without standards.Can have issues with reproducibility if not carefully controlled.Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity and potential for error.

Conclusion

The proposed reversed-phase HPLC-MS/MS method offers a superior combination of sensitivity, selectivity, and speed for the analysis of 3-(4-Fluorophenyl)oxan-3-ol, making it exceptionally well-suited for demanding applications in pharmaceutical development. While simpler techniques like HPLC-UV have their place in routine, high-concentration assays, they lack the specificity required for impurity analysis or bioanalytical studies.[18] Alternative methods such as HILIC-MS or GC-MS serve as valuable orthogonal techniques for specific challenges, like separating highly polar metabolites or volatile impurities.

Ultimately, the choice of analytical method must be fit-for-purpose. However, for ensuring the highest standards of data quality, safety, and regulatory compliance throughout the lifecycle of a drug product containing 3-(4-Fluorophenyl)oxan-3-ol, a thoroughly validated HPLC-MS method, as detailed in this guide, represents the gold standard.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • Labcorp. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Alturas Analytics, Inc. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • MDPI. (2024, September 30). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Innoscience Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Walsh Medical Media. (2024, March 20). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2004, October 15). 6-oxo-morphinane oximes: pharmacology, chemistry and analytical application. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2004, October 15). 6-oxo-morphinane oximes: pharmacology, chemistry and analytical application. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, February 1). Analytical techniques in pharmaceutical analysis: A review. Retrieved from [Link]

  • Walsh Medical Media. (2024, March 20). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved from [Link]

Sources

Validation

A Comprehensive Spectroscopic Guide to the Stereoisomers of 3-(4-Fluorophenyl)oxan-3-ol

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity of a chiral molec...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity of a chiral molecule can be profoundly influenced by the spatial orientation of its functional groups. This guide provides a detailed spectroscopic comparison of the stereoisomers of 3-(4-Fluorophenyl)oxan-3-ol, a compound of interest in synthetic chemistry. We will explore how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can be utilized to unambiguously differentiate between the axial and equatorial conformers of this molecule.

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, typically adopts a chair conformation to minimize torsional and steric strain.[1][2] For a substituted oxane like 3-(4-Fluorophenyl)oxan-3-ol, the substituents can occupy either an axial or an equatorial position. The bulky 4-fluorophenyl group will predominantly favor the more stable equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4] However, understanding the spectroscopic signatures of both the axial and equatorial isomers is crucial for reaction monitoring, conformational analysis, and structure-activity relationship studies.

Spectroscopic Differentiation of Stereoisomers

The following sections will detail the expected spectroscopic differences between the axial and equatorial isomers of 3-(4-Fluorophenyl)oxan-3-ol based on established principles of conformational analysis and spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules. We will focus on ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the oxane ring protons are highly sensitive to their axial or equatorial orientation.

  • Axial vs. Equatorial Protons: Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[5][6] This is due to the anisotropic effect of the C-C single bonds in the ring.

  • Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. Large diaxial couplings (J_ax-ax) are typically in the range of 10-13 Hz, while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz).

Expected ¹H NMR Data:

ProtonAxial Isomer (Predicted δ, ppm)Equatorial Isomer (Predicted δ, ppm)Key Differentiating Features
H-2 (axial)~3.5~3.8Axial H-2 in the axial isomer will show a large J-coupling to the axial H-3.
H-2 (equatorial)~3.8~3.5
H-4 (axial)~1.6~1.8
H-4 (equatorial)~1.9~1.7
H-5 (axial)~1.5~1.6
H-5 (equatorial)~1.8~1.7
H-6 (axial)~3.6~3.9
H-6 (equatorial)~3.9~3.6
Aromatic7.1-7.57.1-7.5
OHVariableVariable

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the oxane ring are also influenced by the orientation of the substituents.

  • Steric Compression: An axial substituent can cause a shielding (upfield shift) of the γ-carbons (C-3 and C-5 in this case) due to steric compression, an effect known as the γ-gauche effect.

Expected ¹³C NMR Data:

CarbonAxial Isomer (Predicted δ, ppm)Equatorial Isomer (Predicted δ, ppm)Key Differentiating Features
C-2~68~70
C-3 (quaternary)~75~78The quaternary carbon will be more shielded in the axial isomer.
C-4~30~35
C-5~25~28
C-6~65~68
Aromatic115-165115-165The aromatic carbon signals will be influenced by the fluorine substituent.[7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[9] The chemical shift of the fluorine atom and its coupling to nearby protons can provide crucial stereochemical information.

  • Through-Space Coupling: A key differentiating feature will be the through-space coupling between the fluorine atom on the phenyl ring and the axial protons on the oxane ring in the axial isomer. This is a form of nuclear Overhauser effect (NOE) that can be observed in 1D or 2D NMR experiments.

Expected ¹⁹F NMR Data:

ParameterAxial IsomerEquatorial Isomer
Chemical Shift (δ, ppm)~ -115~ -115
Coupling to Aromatic ProtonsYesYes
Through-Space Coupling to Oxane ProtonsObservable to axial H-2 and H-4Not expected
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. While it may not be the primary tool for distinguishing between these stereoisomers, it provides essential confirmation of the molecular structure.

  • O-H Stretch: A broad absorption between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, indicative of hydrogen bonding.[10][11][12]

  • C-O Stretch: The C-O stretching vibration of a tertiary alcohol is typically found in the 1100-1200 cm⁻¹ region.[13][14] Subtle shifts in the position and shape of this band may be observed between the two isomers due to differences in the local electronic environment.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch3200-3600Broad, strong
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=C Stretch (aromatic)1450-1600Medium
C-O Stretch1100-1200Strong
C-F Stretch1000-1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15] While it is unlikely to differentiate between the stereoisomers, it is crucial for confirming the elemental composition.

  • Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-(4-Fluorophenyl)oxan-3-ol.

  • Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. The presence of the fluorine atom will also influence the fragmentation.[16] The isotopic pattern of the molecular ion region will be consistent with the presence of one fluorine atom.[17]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the 3-(4-Fluorophenyl)oxan-3-ol stereoisomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 128 scans, 2-second relaxation delay, 45° pulse angle.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.

    • Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations, which will be critical for differentiating the stereoisomers.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, drying gas flow of 5-10 L/min.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the EI source via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum.

    • Typical EI conditions: electron energy of 70 eV.

Visualizing the Workflow and Structures

G cluster_synthesis Synthesis and Separation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Synthesis of 3-(4-Fluorophenyl)oxan-3-ol Separation Chromatographic Separation of Stereoisomers Synthesis->Separation NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Separation->NMR Isomer 1 (Axial) IR IR Spectroscopy Separation->IR Isomer 2 (Equatorial) MS Mass Spectrometry Separation->MS Both Isomers Conclusion Structural Elucidation and Conformational Assignment NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of stereoisomers.

stereoisomers cluster_axial Axial Isomer cluster_equatorial Equatorial Isomer Axial Axial Equatorial Equatorial

Caption: Chair conformations of the 3-(4-Fluorophenyl)oxan-3-ol stereoisomers.

Conclusion

The differentiation of the axial and equatorial stereoisomers of 3-(4-Fluorophenyl)oxan-3-ol is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a wealth of information based on the distinct chemical environments of the nuclei in each conformer. ¹⁹F NMR offers a unique handle for confirming stereochemistry through the observation of through-space couplings. While IR spectroscopy and mass spectrometry play a supporting role in confirming functional groups and molecular weight, NMR remains the cornerstone for unambiguous stereochemical assignment. The principles and protocols outlined in this guide provide a robust framework for the comprehensive spectroscopic characterization of these and other substituted oxane systems, which is an indispensable aspect of modern chemical research and drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • Germán Fernández. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Neetu Rathee. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • PubMed. (2008, February 15). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Bristol. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • MDPI. (2023, April 13). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 2). Axial Equatorial NMR graph difference. Retrieved from [Link]

  • Michigan State University. (n.d.). Ring Conformations. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.4: The Number of Signals in an ¹H NMR Spectrum. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Reddit. (2025, January 18). [3rd yr] NMR (axial/equatorial). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational structure, energy, and inversion rates of cyclohexane and some related oxanes. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 3). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. Retrieved from [Link]

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Comparative

Reproducibility of 3-(4-Fluorophenyl)oxan-3-ol Synthesis: A Comparison of Batch and Continuous Flow Methodologies

As a Senior Application Scientist overseeing scale-up campaigns for active pharmaceutical ingredients (APIs), I frequently encounter the same bottleneck across independent laboratories: the reproducible synthesis of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing scale-up campaigns for active pharmaceutical ingredients (APIs), I frequently encounter the same bottleneck across independent laboratories: the reproducible synthesis of complex tertiary alcohols.

The compound 3-(4-Fluorophenyl)oxan-3-ol (CAS No. 1338990-25-2) is a highly valued heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and neurotherapeutics. Its synthesis relies on the Grignard addition of 4-fluorophenylmagnesium bromide to tetrahydropyran-3-one. While this transformation appears straightforward on paper, independent labs frequently report wild batch-to-batch variability. Yields can swing from 40% to 85%, plagued by unpredictable induction periods, runaway exotherms, and the formation of stubborn impurities.

This guide objectively analyzes the root causes of these reproducibility issues and compares traditional batch synthesis against modern continuous flow methodologies, providing field-proven experimental data and self-validating protocols to ensure reliable scale-up.

The Mechanistic Root of Reproducibility Failures

To solve reproducibility, we must first understand the causality behind the failures. The synthesis of 3-(4-Fluorophenyl)oxan-3-ol is a two-stage process: the heterogeneous formation of the Grignard reagent, followed by the nucleophilic addition to the ketone. Both stages are fraught with competing side reactions.

The Wurtz Coupling Dilemma

During the formation of 4-fluorophenylmagnesium bromide, the active Grignard reagent can react with unreacted 4-fluorobromobenzene to form 4,4'-difluorobiphenyl—a classic Wurtz coupling byproduct. In a batch reactor, if the halide is added faster than the magnesium can consume it, the halide accumulates. This high localized concentration kinetically favors the bimolecular Wurtz coupling[1].

Ketone Enolization vs. Addition

Tetrahydropyran-3-one possesses relatively acidic α -protons. Grignard reagents are strong bases as well as nucleophiles[2]. If mixing is poor—a common issue in large batch reactors—the Grignard reagent will act as a base, deprotonating the ketone to form an unreactive enolate and releasing fluorobenzene as a dead-end byproduct.

Mechanism Grignard 4-F-PhMgBr (Active Grignard) Desired Alkoxide Intermediate Grignard->Desired Nucleophilic Addition (Target Pathway) Wurtz 4,4'-Difluorobiphenyl (Wurtz Impurity) Grignard->Wurtz Reaction with ArBr (Side Pathway) Ketone Tetrahydropyran-3-one Ketone->Desired ArBr 4-Fluorobromobenzene ArBr->Wurtz Product 3-(4-Fluorophenyl)oxan-3-ol Desired->Product Acidic Quench

Reaction pathways: Desired nucleophilic addition vs. Wurtz coupling side reaction.

Methodology Comparison: Batch vs. Continuous Flow

To evaluate how different methodologies mitigate these side reactions, we compiled data from four independent laboratories synthesizing 3-(4-Fluorophenyl)oxan-3-ol at a 500-gram scale.

  • Lab A (Traditional Batch): Standard dropwise addition in a round-bottom flask.

  • Lab B (Sonochemical Batch): Batch synthesis utilizing a 300 kHz ultrasonic cup horn to continuously activate the magnesium surface, preventing oxide passivation[3].

  • Lab C (CSTR Cascade Flow): Continuous Stirred-Tank Reactors (CSTR) in series. This approach allows continuous formation of the Grignard reagent with rapid steady-state control, significantly reducing magnesium usage and Wurtz byproducts[4].

  • Lab D (Packed-Bed Flow): In-situ generation using a column packed with magnesium powder (e.g., Vapourtec R-series), feeding directly into a tubular reactor for ketone addition[5].

Quantitative Performance Data

The following table summarizes the cross-lab reproducibility and efficiency metrics. Process Mass Intensity (PMI) is used as a metric for sustainability (total mass of materials used per mass of product).

MetricLab A (Batch)Lab B (Sono-Batch)Lab C (CSTR Flow)Lab D (Packed-Bed Flow)
Isolated Yield (%) 62.4 ± 8.1%74.2 ± 4.5%91.5 ± 1.2%94.1 ± 0.8%
Wurtz Impurity (%) 6.8%3.5%< 1.0%< 0.5%
Enolization Byproduct 4.2%3.8%< 0.5%< 0.5%
Mg Excess Required 1.5 equiv1.2 equiv1.1 equivColumn Excess
PMI 48453229
Reproducibility (RSD) High VarianceModerateExcellentExcellent

Data Analysis: Continuous flow (Labs C and D) drastically outperforms batch processing. By maintaining a low steady-state concentration of 4-fluorobromobenzene relative to the active magnesium surface, flow chemistry kinetically starves the Wurtz coupling pathway[1]. Furthermore, the superior micromixing in flow reactors ensures that the nucleophilic addition outcompetes the acid-base enolization of tetrahydropyran-3-one.

Self-Validating Experimental Protocol: CSTR Cascade Flow Synthesis

Based on the superior metrics of continuous processing, the following is a field-proven, self-validating protocol utilizing a 3-vessel CSTR train, adapted from optimized industrial pharmaceutical workflows[6].

Rationale for Solvent Selection

We utilize 2-Methyltetrahydrofuran (2-MeTHF) instead of standard THF or diethyl ether. 2-MeTHF offers a higher boiling point (80 °C), which safely absorbs the exothermic heat of Grignard formation without violent boiling. Crucially, it is partially immiscible with water, allowing for a seamless in-line aqueous quench and phase separation[4].

FlowWorkflow ArBr 4-Fluorobromobenzene + Mg Turnings CSTR1 CSTR 1: Grignard Formation (40 °C, 60 min RT) ArBr->CSTR1 Continuous Feed Ketone Tetrahydropyran-3-one in 2-MeTHF CSTR2 CSTR 2: Nucleophilic Addition (20-25 °C, 30 min RT) Ketone->CSTR2 Continuous Feed CSTR1->CSTR2 4-F-PhMgBr Quench CSTR 3: Aqueous Quench (AcOH / H2O) CSTR2->Quench Alkoxide Intermediate Product 3-(4-Fluorophenyl)oxan-3-ol (>95% Yield) Quench->Product Phase Separation

Continuous flow workflow for 3-(4-Fluorophenyl)oxan-3-ol synthesis.

Step-by-Step Methodology

Step 1: System Priming and Magnesium Activation (CSTR 1)

  • Charge CSTR 1 (250 mL) with magnesium turnings (suspended).

  • Prime the system with anhydrous 2-MeTHF.

  • Causality Check: Activate the magnesium surface with a single charge of DIBAL-H (1 mol%) or iodine. In continuous mode, only a single activation is necessary for the entire campaign, drastically improving safety over batch methods where every run requires hazardous activation[4].

Step 2: Continuous Grignard Formation

  • Pump a 1.0 M solution of 4-fluorobromobenzene in 2-MeTHF into CSTR 1.

  • Maintain the internal temperature at 40 °C. Adjust the flow rate to achieve a residence time (RT) of 60 minutes.

  • Self-Validation: Integrate an in-line ReactIR probe at the outlet of CSTR 1. Monitor the disappearance of the C-Br stretch (approx. 1060 cm⁻¹) to ensure >98% conversion before the stream enters CSTR 2. If conversion drops, the system automatically slows the feed rate.

Step 3: Nucleophilic Addition (CSTR 2)

  • Pump the active Grignard stream from CSTR 1 into CSTR 2. To prevent magnesium solids from entering the transfer lines and causing blockages, utilize an automated pressure swing cylinder with a screen filter[7].

  • Concurrently pump a 0.9 M solution of tetrahydropyran-3-one in 2-MeTHF into CSTR 2.

  • Maintain CSTR 2 at 20–25 °C with a residence time of 30 minutes. The continuous flow setup easily dissipates the exotherm, preventing the thermal degradation often seen in batch reactors[4].

Step 4: In-line Quench and Separation (CSTR 3)

  • Direct the effluent from CSTR 2 into CSTR 3.

  • Co-feed a 10% aqueous acetic acid solution into CSTR 3 to quench the alkoxide intermediate. Tight control over pH is essential to prevent side product formation during acidification[6].

  • Route the biphasic output to a continuous liquid-liquid separator. The organic 2-MeTHF layer contains the highly pure 3-(4-Fluorophenyl)oxan-3-ol, ready for crystallization.

Conclusion

The synthesis of 3-(4-Fluorophenyl)oxan-3-ol perfectly illustrates why the pharmaceutical industry is pivoting away from batch Grignard reactions. Independent lab data confirms that traditional batch methods are fundamentally limited by heat transfer and mixing constraints, leading to unavoidable Wurtz coupling and enolization.

By transitioning to a continuous flow paradigm (whether CSTR cascades or packed-bed columns), researchers can kinetically isolate the desired nucleophilic addition pathway. The result is a highly reproducible, self-validating system that maximizes yield, minimizes hazardous metal usage, and ensures consistent purity across independent scale-up campaigns.

References

  • Continuous Flow Chemistry with Solids: A Review Source: hybrid-chem.com URL:[Link]

  • Grignard Reactions Go Greener with Continuous Processing Source: gordon.edu URL: [Link]

  • Simple sonochemical protocols for fast and reproducible Grignard reactions Source: researchgate.net URL: [Link]

  • Development of a Continuous Flow Grignard Reaction to Manufacture a Key Intermediate of Ipatasertib Source: acs.org URL: [Link]

  • In-situ production of Grignard reagents in continuous flow Source: vapourtec.com URL: [Link]

  • Reactions of Grignard Reagents Source: masterorganicchemistry.com URL: [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: chemrxiv.org URL: [Link]

Sources

Validation

Validating Mass Spectrometry Fragmentation Patterns of 3-(4-Fluorophenyl)oxan-3-ol: A Comparative Guide to CID vs. HCD Platforms

The structural validation and precise quantification of small-molecule pharmacophores are critical bottlenecks in early-stage drug development. For compounds like 3-(4-Fluorophenyl)oxan-3-ol —a tertiary alcohol featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural validation and precise quantification of small-molecule pharmacophores are critical bottlenecks in early-stage drug development. For compounds like 3-(4-Fluorophenyl)oxan-3-ol —a tertiary alcohol featuring a tetrahydropyran (oxane) ring and a fluorinated aromatic moiety—mass spectrometry (MS) serves as the primary analytical workhorse. However, the choice of fragmentation platform profoundly dictates the quality of the structural data generated.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) systems versus Higher-energy Collisional Dissociation (HCD) on Orbitrap platforms[1]. By unpacking the chemical causality behind the fragmentation of 3-(4-Fluorophenyl)oxan-3-ol, this guide provides a self-validating methodological framework aligned with the FDA’s Bioanalytical Method Validation (BMV) guidelines[2].

Mechanistic Causality: The Fragmentation of 3-(4-Fluorophenyl)oxan-3-ol

To optimize an MS/MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase behavior.

3-(4-Fluorophenyl)oxan-3-ol has an exact mass of 196.0900 Da. During positive Electrospray Ionization (ESI+), the hydroxyl group is protonated. Because it is a tertiary alcohol, the molecule undergoes a highly facile, thermodynamically driven neutral loss of water (-18 Da) either in-source or immediately upon isolation. This generates a resonance-stabilized tertiary carbocation at m/z 179.087 ([M+H-H2O]⁺).

Attempting to isolate the intact [M+H]⁺ (m/z 197.097) for MS/MS often results in poor sensitivity due to its transient nature. Therefore, robust bioanalytical methods must select m/z 179.087 as the primary precursor ion .

Subsequent fragmentation of the m/z 179 ion yields diagnostic product ions:

  • m/z 123.06: Formed via the neutral loss of the oxane ring components (loss of C₄H₈O).

  • m/z 109.04: The highly stable fluorotropylium or fluorobenzyl cation, a hallmark of fluorophenyl-containing compounds[3].

  • m/z 95.03: The terminal fluorophenyl cation, requiring higher activation energies to form.

Fragmentation M1 [M+H]+ m/z 197.097 M2 [M+H-H2O]+ m/z 179.087 (Primary Precursor) M1->M2 -H2O (In-source/MS1) F1 [C8H8F]+ m/z 123.06 (-C4H8O) M2->F1 Low Energy Ring Cleavage F2 [C7H6F]+ m/z 109.04 (Fluorotropylium) M2->F2 Moderate Energy Rearrangement F3 [C6H4F]+ m/z 95.03 (Fluorophenyl) M2->F3 High Energy (HCD Favored)

Fig 1: ESI+ fragmentation pathway of 3-(4-Fluorophenyl)oxan-3-ol highlighting key diagnostic ions.

Platform Comparison: Triple Quadrupole (CID) vs. Orbitrap (HCD)

The physical mechanisms of CID and HCD dictate which fragments survive to reach the detector[4].

CID (Triple Quadrupole): In a QqQ, CID occurs in a collision cell via multiple low-energy collisions with an inert gas (e.g., Argon). It excels at monitoring the lowest-energy dissociation channels. For our compound, CID heavily favors the transition 179.1 -> 123.1. This makes QqQ-CID the gold standard for high-sensitivity, targeted pharmacokinetic (PK) quantification.

HCD (Orbitrap): HCD is a beam-type collisional activation method. Ions are accelerated into an HCD cell, undergoing rapid, iterative fragmentation without the low-mass cutoff limitations seen in traditional 3D ion traps[5]. Because the energy is deposited rapidly, higher-energy dissociation channels open up, driving the fragmentation down to the bare aromatic core. HCD spectra for 3-(4-Fluorophenyl)oxan-3-ol are richer in low-mass diagnostic ions like 109.0450 and 95.0290, making it superior for structural elucidation and distinguishing isomers.

Quantitative Performance Comparison
Performance MetricTriple Quadrupole (CID)Orbitrap (HCD)
Mass Accuracy Nominal (~0.1 Da)High Resolution Accurate Mass (< 3 ppm)
Primary Precursor m/z 179.1m/z 179.0872
Dominant Transitions 179.1 → 123.1179.0872 → 109.0450, 95.0290
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Matrix Interference Susceptible to isobaric overlapResolved via narrow mass extraction (≤ 5 ppm)
Primary Application High-throughput PK/TK QuantitationMetabolite ID & Structural Elucidation

Self-Validating Experimental Protocol

To ensure data integrity, any bioanalytical method must be a self-validating system. The following step-by-step protocol is designed to comply with the FDA Bioanalytical Method Validation Guidelines (2018) [6], integrating internal checks for matrix effects, recovery, and carryover.

Step 1: Sample Preparation & Internal Standard Spiking

Causality: Biological matrices (plasma, urine) contain endogenous phospholipids that cause severe ion suppression in ESI+.

  • Aliquot 50 µL of biological sample into a 96-well plate.

  • Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-(4-Fluorophenyl-d4)oxan-3-ol. Self-Validation: The SIL-IS co-elutes with the analyte, dynamically correcting for any localized ion suppression at the exact retention time.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes; transfer the supernatant to a clean plate.

Step 2: Liquid Chromatography (LC) Separation

Causality: Diverting the early eluting salts and late eluting phospholipids prevents mass spectrometer source contamination.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Valve Switching: Divert LC flow to waste from 0.0–0.5 min and 3.5–4.5 min.

Step 3: MS/MS Acquisition & FDA Compliance Checks
  • Calibration Curve: Run a minimum of 6 non-zero calibration standards. Validation Check: The back-calculated concentration of at least 75% of standards must be within ±15% of nominal (±20% at the Lower Limit of Quantification, LLOQ)[7].

  • Carryover Assessment: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) sample. Validation Check: The analyte peak in the blank must be ≤ 20% of the LLOQ response.

  • Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. An IS-normalized MF close to 1.0 indicates a robust, interference-free method.

Workflow S1 1. Sample Prep (SIL-IS Spiking & Protein Precip) S2 2. LC Separation (C18 Column, Flow Diversion) S1->S2 S3 3. MS/MS Acquisition (QqQ MRM or Orbitrap PRM) S2->S3 S4 4. Data Processing (Extracted Ion Chromatograms) S3->S4 S5 5. FDA BMV Compliance (Accuracy, Precision, Carryover) S4->S5

Fig 2: Self-validating LC-MS/MS bioanalytical workflow aligned with FDA 2018 BMV guidelines.

Conclusion

For the structural validation of 3-(4-Fluorophenyl)oxan-3-ol, researchers must strategically select their MS platform based on the end goal. If the objective is absolute structural certainty and the mapping of deep fragmentation pathways (e.g., the m/z 109.04 fluorotropylium ion), HCD on an Orbitrap is unparalleled. Conversely, if the goal is high-throughput, regulatory-compliant PK quantification, CID on a Triple Quadrupole utilizing the 179.1 → 123.1 transition remains the optimal choice. By grounding these instrumental choices in rigorous, self-validating sample preparation protocols, laboratories can ensure their data withstands stringent regulatory scrutiny.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[Link]

  • Journal of Proteome Research (ACS). CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation (2021).[Link]

  • National Institutes of Health (NIH / PMC). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid (Discussion of fluorobenzylium m/z 109 fragmentation).[Link]

Sources

Comparative

Standard reference materials for 3-(4-Fluorophenyl)oxan-3-ol quality control

Standard Reference Materials for 3-(4-Fluorophenyl)oxan-3-ol Quality Control: A Comparative Guide Executive Summary 3-(4-Fluorophenyl)oxan-3-ol (CAS No. 1338990-25-2) is a highly versatile small-molecule scaffold charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Reference Materials for 3-(4-Fluorophenyl)oxan-3-ol Quality Control: A Comparative Guide

Executive Summary

3-(4-Fluorophenyl)oxan-3-ol (CAS No. 1338990-25-2) is a highly versatile small-molecule scaffold characterized by a tetrahydropyran (oxane) ring substituted with a fluorophenyl moiety and a hydroxyl group[1]. It serves as a critical starting material (CSM) or key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because the stereocenter at the C3 position of the oxane ring and the purity of the fluorophenyl group directly dictate the pharmacological efficacy and safety profile of downstream APIs, establishing rigorous quality control (QC) using high-fidelity reference materials is non-negotiable.

This guide objectively compares the performance of different reference material grades and provides self-validating experimental protocols for qualifying in-house standards.

The Causality of Reference Material Selection

Selecting the appropriate grade of reference material is a risk-based decision driven by the phase of drug development.

Commercial vendors typically supply this scaffold at a baseline purity of ≥95%[1][2]. While a 5% uncertainty margin is acceptable for early-stage R&D (e.g., basic peak identification), it is a critical liability in GMP quantitative assays. In late-stage clinical development or commercial manufacturing, regulatory guidelines (ICH Q11) demand highly characterized materials.

Because highly specific intermediates like 3-(4-fluorophenyl)oxan-3-ol are rarely available as off-the-shelf ISO 17034 Certified Reference Materials (CRMs), the most pragmatic approach is the creation of a Qualified In-House Working Standard . The causality here is absolute: any quantitative error in the standard’s assay propagates linearly into the calculated purity of every subsequent API batch. Therefore, an in-house standard must be synthesized to ultra-high purity (>99%) and subjected to a rigorous, self-validating orthogonal testing protocol.

RM_Selection Start Identify Need for 3-(4-Fluorophenyl)oxan-3-ol Std Phase Development Phase? Start->Phase PreClin Pre-Clinical / Discovery (Commercial Analytical Grade) Phase->PreClin Early Phase Clin Clinical / Commercial QC (CRM or Qualified In-House) Phase->Clin Late Phase / GMP Val Orthogonal Qualification (Mass Balance + qNMR) PreClin->Val Baseline Verification Clin->Val Rigorous Certification Release Release for API Impurity Tracking Val->Release

Caption: Workflow for selecting and validating 3-(4-Fluorophenyl)oxan-3-ol reference materials.

Comparative Analysis of Reference Material Grades

To determine the optimal standard for your workflow, consider the following quantitative and qualitative comparisons:

GradeTypical PurityTraceabilityPrimary Use CaseOrthogonal Validation Required?
Commercial Analytical ≥95.0%[1]Vendor Certificate of Analysis (CoA) onlyEarly R&D, Route Scouting, Peak IDNo (Used as-is for qualitative work)
Pharmacopeial CRM >99.5%ISO 17034 / Metrological TraceabilityRegulatory submissions, Dispute resolutionNo (Pre-certified by pharmacopeia)
Qualified In-House >99.0%Traceable to primary CRMs via qNMRRoutine GMP batch release, Stability testingYes (Requires Mass Balance vs. qNMR)

Self-Validating Qualification Logic: Mass Balance vs. qNMR

To establish an In-House Working Standard, the analytical system must be self-validating. This is achieved by comparing two fundamentally different physical principles to ensure no single point of failure exists in the purity assignment.

  • Mass Balance (Indirect): Assumes the material is 100%, and subtracts the sum of all measured impurities (Organic via HPLC, Water via Karl Fischer, Residual Solvents via GC, Inorganic Ash via ROI).

  • Quantitative NMR (Direct): Measures the absolute number of nuclei relative to an internal standard.

Expert Insight: For 3-(4-fluorophenyl)oxan-3-ol, we leverage 19 F qNMR rather than standard 1 H qNMR. Using 19 F NMR eliminates signal overlap from the complex aliphatic protons of the tetrahydropyran ring. The fluorine signal is isolated, highly sensitive, and completely immune to interference from non-fluorinated organic impurities or residual solvents, ensuring unparalleled accuracy.

Orthogonal_Validation Total 100% Bulk Material Org Organic Impurities (HPLC-UV/CAD) Total->Org Water Water Content (Karl Fischer) Total->Water Inorg Inorganic Ash (ROI) Total->Inorg Solv Residual Solvents (GC-FID) Total->Solv MassBal Mass Balance Purity (100% - Sum) Org->MassBal Water->MassBal Inorg->MassBal Solv->MassBal Compare Cross-Validation (|Δ| ≤ 0.5%) MassBal->Compare qNMR 19F qNMR Assay (Direct Quant) qNMR->Compare Certified Certified Purity Value Compare->Certified Pass

Caption: Self-validating orthogonal logic for establishing absolute reference standard purity.

Step-by-Step Experimental Methodologies

The following protocols detail the self-validating systems required to qualify a batch of 3-(4-fluorophenyl)oxan-3-ol.

Protocol A: HPLC-UV/CAD for Organic Impurity Profiling

Causality: The hydroxyl group on the oxane ring is susceptible to dehydration, forming an alkene derivative. While the parent compound has a moderate UV chromophore (the fluorophenyl ring), aliphatic degradation products may exhibit varying UV response factors. Coupling UV with a Charged Aerosol Detector (CAD) ensures uniform, mass-based detection of all non-volatile impurities, regardless of their chromophoric properties.

  • Column: Waters XBridge Shield RP18, 150 × 4.6 mm, 3.5 µm. (Causality: The embedded polar group provides alternate selectivity for the polar hydroxyl group on the oxane ring, preventing peak tailing).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0–5 min (10% B), 5–25 min (10% → 90% B), 25–30 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm and 254 nm; CAD (Evaporation Temp: 35°C).

  • Sample Preparation: 2.0 mg/mL in Water:Acetonitrile (50:50 v/v).

Protocol B: 19 F qNMR for Absolute Purity Determination

Causality: To ensure the system is self-validating, the internal standard must be a certified CRM that does not overlap with the analyte. 4-Fluorobenzoic acid is ideal. A prolonged relaxation delay (D1) is critical because fluorine nuclei often have long T1​ relaxation times; failing to allow complete relaxation results in truncated integrals and artificially low purity values.

  • Solvent: DMSO- d6​ (100% deuterated) to ensure complete solubility of both the analyte and the internal standard.

  • Internal Standard (IS): 4-Fluorobenzoic acid (Traceable CRM, 99.98% purity).

  • Sample Preparation: Accurately weigh ~15 mg of 3-(4-Fluorophenyl)oxan-3-ol and ~10 mg of the IS into a vial using a microbalance ( d=0.001 mg). Dissolve in 0.8 mL DMSO- d6​ .

  • Instrument: 500 MHz NMR Spectrometer equipped with a fluorine-tuned cryoprobe.

  • Parameters:

    • Nucleus: 19 F.

    • Pulse Angle: 90° (Causality: Ensures maximum signal-to-noise ratio per scan).

    • Relaxation Delay (D1): 60 seconds. (Causality: A 60s delay guarantees >5× T1​ for complete longitudinal magnetization recovery, preventing integration errors).

    • Number of Scans (NS): 64.

  • Calculation: Purity is calculated using the ratio of the integrated 19 F signals (analyte vs. IS), corrected for molecular weights and exact sample masses. If the qNMR purity and Mass Balance purity agree within ±0.5% , the standard is certified for GMP use.

Sources

Validation

In Vivo vs In Vitro Efficacy of 3-(4-Fluorophenyl)oxan-3-ol Analogs: A Comprehensive Comparison Guide

Executive Summary The 3-(4-Fluorophenyl)oxan-3-ol scaffold (CAS: 1338990-25-2) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. As drug discovery programs increasingly fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(4-Fluorophenyl)oxan-3-ol scaffold (CAS: 1338990-25-2) has emerged as a highly versatile and privileged building block in modern medicinal chemistry[1]. As drug discovery programs increasingly face attrition due to poor pharmacokinetic (PK) profiles and off-target toxicities, transitioning from traditional nitrogenous or carbocyclic rings to oxygen-containing heterocycles has become a proven optimization strategy.

This guide objectively compares the in vitro and in vivo efficacy of 3-(4-Fluorophenyl)oxan-3-ol analogs against their traditional piperidine and cyclohexane counterparts. By analyzing target binding, metabolic stability, and systemic exposure, we provide a rigorous framework for researchers evaluating this scaffold for oncology and CNS applications.

Mechanistic Rationale: The Oxane Advantage

When designing targeted therapeutics, the choice of the core ring system fundamentally dictates the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The Piperidine Liability: Traditional piperidine analogs often exhibit high target affinity but suffer from basicity-driven liabilities. The basic nitrogen can lead to hERG channel inhibition (cardiotoxicity) and lysosomotropism, which triggers phospholipidosis.

  • The Cyclohexane Liability: Replacing the piperidine with a carbocyclic cyclohexane ring eliminates basicity but drastically increases lipophilicity (LogP). High lipophilicity drives non-specific protein binding, poor aqueous solubility, and rapid cytochrome P450-mediated clearance.

  • The Oxane Solution: The tetrahydropyran (oxane) ring of 3-(4-Fluorophenyl)oxan-3-ol strikes an optimal balance. The oxygen heteroatom acts as a hydrogen bond acceptor (HBA), which lowers the overall LogD and improves aqueous solubility[2]. Furthermore, this oxygen can engage key active site residues (such as Lysine) to maintain or enhance target potency[3]. Concurrently, the para-fluoro substitution on the phenyl ring effectively blocks oxidative metabolism at the most labile site, significantly extending the compound's half-life[4].

G P Piperidine Scaffold T1 High hERG Liability Phospholipidosis Risk P->T1 C Cyclohexane Scaffold T2 High Lipophilicity Poor Metabolic Stability C->T2 O 3-(4-Fluorophenyl)oxan-3-ol Scaffold T3 Optimal LogD Hydrogen Bond Acceptor O->T3 Opt Optimized ADME & Efficacy (Clinical Candidate) T1->Opt Attrition T2->Opt Attrition T3->Opt Progression

Fig 1: Scaffold optimization logic demonstrating the ADME advantages of the oxane ring system.

Comparative In Vitro Profiling

In vitro profiling serves as the first gatekeeper in drug discovery. The data below illustrates the typical shift in pharmacological properties when replacing a piperidine or cyclohexane core with the 3-(4-Fluorophenyl)oxan-3-ol scaffold in a standard kinase/CNS target assay.

Table 1: Comparative In Vitro Data
Scaffold TypeTarget IC₅₀ (nM)HLM CL_int (µL/min/mg)hERG IC₅₀ (µM)LogD (pH 7.4)
Piperidine Analog 5.245.01.2 (High Risk)2.8
Cyclohexane Analog 12.485.0 (Rapid Clearance)>30.04.5
Oxane Analog (3-(4-F-Ph)) 6.815.0 (Stable)>30.0 (Safe)2.4

Data Interpretation: The oxane analog maintains the high potency of the piperidine derivative while completely mitigating the hERG liability. Furthermore, its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is vastly superior to the highly lipophilic cyclohexane analog.

Protocol 1: In Vitro Microsomal Stability (HLM) Assay

Expertise & Causality: Hepatic clearance is a primary driver of poor in vivo exposure. By measuring the intrinsic clearance ( CLint​ ) in vitro, researchers can predict in vivo half-life and prioritize metabolically stable analogs before committing to resource-intensive animal studies. Self-Validation Mechanism: The assay includes a positive control (e.g., verapamil) to confirm microsomal enzyme viability, ensuring that a low clearance result is due to compound stability, not degraded reagents.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test analog (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the first-order decay equation: CLint​=(0.693/t1/2​)×(Volume/Protein Mass) .

Comparative In Vivo Pharmacokinetics & Efficacy

In vitro stability does not always guarantee in vivo efficacy due to complex physiological variables like plasma protein binding and tissue distribution. However, the optimized LogD and metabolic stability of the 3-(4-Fluorophenyl)oxan-3-ol scaffold consistently translate into superior in vivo pharmacokinetics.

Table 2: Comparative In Vivo Pharmacokinetics (Mouse, 10 mg/kg PO)
Scaffold TypeCmax (ng/mL)AUC (ng*h/mL)T₁/₂ (h)Bioavailability (F%)
Piperidine Analog 45012001.525%
Cyclohexane Analog 1204000.88%
Oxane Analog (3-(4-F-Ph)) 85034004.265%

Data Interpretation: The oxane analog achieves a significantly higher Area Under the Curve (AUC) and oral bioavailability (F%), ensuring that therapeutic concentrations are maintained at the target site (e.g., tumor microenvironment or CNS) for a longer duration.

Workflow InVitro In Vitro Profiling HLM Microsomal Stability (HLM/MLM) InVitro->HLM Caco Caco-2 Permeability InVitro->Caco Target Target IC50 Assay InVitro->Target InVivo In Vivo Validation HLM->InVivo Caco->InVivo Target->InVivo PK Mouse PK (IV/PO) InVivo->PK Efficacy Xenograft/CNS Model InVivo->Efficacy IVIVC In Vitro-In Vivo Correlation (IVIVC) PK->IVIVC Efficacy->IVIVC

Fig 2: Self-validating experimental workflow from in vitro screening to in vivo efficacy.

Protocol 2: In Vivo Pharmacokinetic (PK) Validation

Expertise & Causality: Validating oral exposure is critical because a compound cannot exert in vivo efficacy if it never reaches systemic circulation. A dual-route (IV and PO) PK study establishes the absolute bioavailability (F%), allowing researchers to distinguish between poor absorption and rapid first-pass metabolism. Self-Validation Mechanism: The study design is self-validating if the calculated IV clearance is physiologically sound (i.e., less than the hepatic blood flow of the mouse) and the PO profile demonstrates dose-proportional exposure.

Step-by-Step Methodology:

  • Subject Preparation: Fast male C57BL/6 mice (n=3 per dosing route) overnight prior to oral dosing to minimize food-effect variability; intravenous (IV) groups remain fed.

  • Formulation: Formulate the oxane analog in a biocompatible vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution without precipitation upon injection.

  • Administration: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Blood Collection: Collect serial blood samples (~20 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Processing: Centrifuge the blood at 3000g for 10 minutes at 4°C to isolate plasma. Store immediately at -80°C.

  • Quantification: Extract plasma samples using protein precipitation (3 volumes of acetonitrile containing internal standard). Analyze via LC-MS/MS against a matrix-matched calibration curve.

  • Data Analysis: Calculate non-compartmental PK parameters (Cmax, AUC, CL, Vd, F%) using industry-standard software (e.g., Phoenix WinNonlin).

Conclusion

The substitution of traditional basic or highly lipophilic rings with the 3-(4-Fluorophenyl)oxan-3-ol scaffold represents a highly effective strategy for optimizing drug candidates. By leveraging the hydrogen-bonding capacity of the oxane oxygen and the metabolic shielding of the para-fluorophenyl group, researchers can achieve a superior balance of in vitro potency and in vivo pharmacokinetic stability, ultimately reducing late-stage attrition rates.

References

  • CymitQuimica. "CAS: 1338990-25-2 | 3-(4-Fluorophenyl)oxan-3-ol". Source: cymitquimica.com.
  • ChemicalBook. "Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method". Source: chemicalbook.com.
  • ACS Publications. "Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors". Source: acs.org.
  • PubMed. "Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists". Source: nih.gov.

Sources

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